Isoquinoline-5-sulfonyl chloride hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
isoquinoline-5-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNTWHQJJVIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519255 | |
| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105627-79-0 | |
| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinoline-5-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoquinoline-5-sulfonyl Chloride Hydrochloride: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-5-sulfonyl chloride hydrochloride is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of a class of pharmacological agents known as Rho-kinase (ROCK) inhibitors.[1] This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and its application in the development of therapeutic compounds. The information is curated to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a white solid at room temperature.[2][3] It is characterized by its reactivity, particularly the sulfonyl chloride group, which is susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various sulfonamide derivatives. The compound is also noted to be moisture-sensitive, necessitating storage in a cool, dry place under an inert atmosphere to prevent degradation.[2][4]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 105627-79-0 | [5] |
| Molecular Formula | C₉H₇Cl₂NO₂S | [2] |
| Molecular Weight | 264.13 g/mol | [5] |
| Appearance | White solid | [2] |
| Melting Point | 173-183 °C | [2][3] |
| Storage Temperature | -20°C Freezer or 2-8°C under inert atmosphere | [2][3] |
| Stability | Moisture Sensitive | [2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of this compound.
-
¹H NMR (TFA-d): δ 8.48 (t, J = 7.9 Hz, 1H), 9.13-9.14 (m, 2H), 9.29 (d, J = 7.9 Hz, 1H), 9.57 (d, J = 7.0 Hz, 1H), 10.26 (s, 1H).[6]
-
Infrared (IR) Spectroscopy: As an aryl sulfonyl chloride, it is expected to exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular formula, with a characteristic isotopic pattern for the two chlorine atoms.
Reactivity and Applications
The primary utility of this compound lies in its function as a precursor for the synthesis of ROCK inhibitors.[1] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is the cornerstone of the synthesis of drugs like Fasudil, a potent ROCK inhibitor.[1]
Role in ROCK Inhibition
Isoquinoline-based sulfonamides, synthesized from this compound, are a significant class of ROCK inhibitors.[7] These inhibitors typically act as ATP-competitive inhibitors of the ROCK enzymes (ROCK1 and ROCK2), binding to the kinase domain and preventing the phosphorylation of downstream substrates.[8] The dysregulation of the ROCK signaling pathway is implicated in a variety of cellular processes such as cell adhesion, motility, and contraction, making it an attractive therapeutic target for numerous diseases.[7]
Experimental Protocols
Synthesis of Fasudil from this compound
This protocol outlines the synthesis of the ROCK inhibitor Fasudil using this compound as the starting material.[1]
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Homopiperazine
-
1 mol/L Hydrochloric acid
-
1 mol/L Sodium hydroxide solution
-
Methanol
-
Concentrated hydrochloric acid
Procedure:
-
Suspend this compound in dichloromethane at 0°C.
-
Slowly add saturated sodium bicarbonate solution to neutralize the mixture to a pH of approximately 7.
-
Separate the organic phase and extract the aqueous phase again with dichloromethane.
-
Combine the organic phases, dry with anhydrous sodium sulfate, and filter to obtain a solution of isoquinoline-5-sulfonyl chloride in dichloromethane.
-
In a separate flask, dissolve homopiperazine in dichloromethane.
-
Slowly add the isoquinoline-5-sulfonyl chloride solution to the homopiperazine solution at 0°C.
-
After the addition is complete, raise the temperature to 50°C and allow the reaction to proceed for 2 hours.
-
Cool the reaction mixture and adjust the pH to 4.5 with 1 mol/L hydrochloric acid.
-
Discard the organic phase and extract the aqueous phase twice with dichloromethane.
-
Adjust the pH of the aqueous phase to 9.5 with 1 mol/L sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic phase with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude Fasudil as an oil.
-
Dissolve the oil in methanol and heat.
-
Adjust the pH to 5-6 with concentrated hydrochloric acid to induce crystallization.
-
Stir at room temperature, collect the white solid by suction filtration, and dry to obtain Fasudil hydrochloride.[1]
General Protocol for a ROCK Enzyme Inhibition Assay
This is a general protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds derived from this compound against ROCK enzymes. This protocol is based on methods used for other isoquinoline-based ROCK inhibitors.[8]
Materials:
-
Recombinant ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., Long S6 Kinase substrate peptide)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Test compound (dissolved in DMSO)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
Add the test compound dilutions to the wells of the 384-well plate. Include a positive control (a known ROCK inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Add the ROCK enzyme and the kinase substrate to the wells.
-
Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Visualizations
Synthesis Workflow of Fasudil
Caption: Workflow for the synthesis of Fasudil Hydrochloride.
Rho-Kinase (ROCK) Signaling Pathway and Inhibition
Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition.
Conclusion
This compound is a compound of significant interest due to its indispensable role as a building block in the synthesis of ROCK inhibitors. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe use in research and development. The protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and professionals working towards the discovery and development of novel therapeutics targeting the ROCK signaling pathway.
References
- 1. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS 105627-79-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Isoquinoline-5-sulphonyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoquinoline-5-sulphonyl chloride hydrochloride | 105627-79-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Isoquinoline-5-sulfonyl chloride hydrochloride: From Molecular Structure to a Key Intermediate in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isoquinoline-5-sulfonyl chloride hydrochloride, a key chemical intermediate in the synthesis of potent kinase inhibitors. This document details its molecular structure, chemical properties, and its significant role in the development of therapeutic agents targeting the Rho-kinase (ROCK) signaling pathway. Included are detailed experimental protocols for the synthesis of the prominent ROCK inhibitor, Fasudil, and a representative in vitro kinase assay, alongside quantitative data on inhibitor activity and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: Molecular Structure and Chemical Properties
This compound is a reactive chemical compound essential for the synthesis of a class of isoquinolinesulfonamide inhibitors. Its utility in drug discovery is primarily as a building block for creating molecules that can modulate the activity of specific protein kinases.
Molecular and Chemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 105627-79-0 | [1][2] |
| Molecular Formula | C₉H₇Cl₂NO₂S | [1][2] |
| Molecular Weight | 264.13 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 173-183°C | [3] |
| Purity | ≥95% | [1] |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C | [1][3] |
| Solubility | Soluble in DMSO (sparingly, heated) | [3] |
Biological Significance: A Precursor to Rho-Kinase Inhibitors
The primary biological relevance of this compound lies in its role as a key precursor for the synthesis of Fasudil (also known as HA-1077), a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of a multitude of cellular processes, including cell adhesion, motility, contraction, and proliferation.[1] Dysregulation of this pathway has been implicated in a variety of diseases, making ROCK a compelling therapeutic target.[1]
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) in turn activates ROCK, which then phosphorylates downstream substrates to elicit cellular responses. A key function of this pathway is the regulation of smooth muscle contraction through the phosphorylation of myosin light chain (MLC) and the inhibition of myosin light chain phosphatase (MLCP).[4] Fasudil, synthesized from this compound, acts as an ATP-competitive inhibitor of ROCK, preventing these downstream phosphorylation events and leading to smooth muscle relaxation.[4]
Quantitative Inhibitor Activity Data
Fasudil exhibits inhibitory activity against ROCK isoforms and, to a lesser extent, other protein kinases. The table below summarizes key quantitative data for Fasudil.
| Target Kinase | Inhibition Metric | Value (µM) | Reference |
| ROCK1 | Kᵢ | 0.33 | [5] |
| ROCK2 | IC₅₀ | 0.158 | [5] |
| Protein Kinase A (PKA) | IC₅₀ | 4.58 | [5] |
| Protein Kinase C (PKC) | IC₅₀ | 12.30 | [5] |
| Protein Kinase G (PKG) | IC₅₀ | 1.650 | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Fasudil hydrochloride from this compound and a general protocol for an in vitro kinase assay to evaluate ROCK inhibitors.
Synthesis of Fasudil Hydrochloride
This protocol describes the coupling of Isoquinoline-5-sulfonyl chloride with homopiperazine to yield Fasudil, followed by salt formation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Homopiperazine
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide solution
-
Saturated brine solution
-
Methanol
-
Concentrated hydrochloric acid
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane.
-
At 0°C, slowly add saturated sodium bicarbonate solution to adjust the pH to neutral.
-
Separate the organic phase. Extract the aqueous phase again with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter to obtain a solution of Isoquinoline-5-sulfonyl chloride in dichloromethane.
-
In a separate flask, dissolve homopiperazine (2.2 eq) in dichloromethane.
-
At 0°C, slowly add the Isoquinoline-5-sulfonyl chloride solution to the homopiperazine solution.
-
After the addition is complete, raise the temperature to 50°C and stir for 2 hours.
-
Cool the reaction mixture and add 1 M HCl to adjust the pH to 4.5.
-
Discard the organic phase and extract the aqueous phase twice with dichloromethane.
-
To the aqueous phase, add 1 M NaOH to adjust the pH to 9.5.
-
Extract the aqueous phase with dichloromethane.
-
Wash the organic phase with water and then with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain oily Fasudil.
-
Dissolve the oil in methanol and heat to dissolve.
-
Adjust the pH to 5-6 with concentrated hydrochloric acid.
-
Stir at room temperature to induce crystallization.
-
Collect the white solid by filtration and dry to obtain Fasudil hydrochloride.[6]
In Vitro Kinase Assay for ROCK Inhibitors
This protocol provides a general framework for a biochemical assay to determine the IC₅₀ of a test compound (e.g., Fasudil) against ROCK kinase. This type of assay typically measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate for ROCK (e.g., a derivative of MYPT1)
-
ATP
-
Test inhibitor (e.g., Fasudil) dissolved in DMSO
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Enzyme Preparation: Dilute the ROCK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mixture: Prepare a mixture of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near its Kₘ for the kinase.
-
Kinase Reaction:
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted ROCK enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
-
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility is exemplified by its role in the synthesis of Fasudil, a clinically relevant Rho-kinase inhibitor. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working in this area. A thorough understanding of the chemistry of this compound and the biology of its downstream targets is crucial for the design and synthesis of next-generation therapeutics.
References
- 1. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Isoquinoline-5-sulfonyl chloride hydrochloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action and synthetic applications of isoquinoline-5-sulfonyl chloride hydrochloride in the preparation of sulfonamides. Isoquinoline-5-sulfonamides are a pivotal class of compounds in medicinal chemistry, most notably as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the fundamental chemical principles governing the synthesis, provides detailed experimental protocols, presents quantitative data, and illustrates the reaction mechanism and workflow through diagrams.
Introduction
The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The introduction of a sulfonamide moiety at the 5-position of the isoquinoline ring system has given rise to a class of molecules with significant therapeutic potential. This compound is a key reactive intermediate that enables the facile synthesis of a diverse library of N-substituted isoquinoline-5-sulfonamides. The most well-known application of this class of compounds is in the development of ROCK inhibitors, such as Fasudil, which have been investigated for the treatment of various cardiovascular and neurological disorders. This guide will focus on the core chemical transformation: the reaction of this compound with primary and secondary amines to form the corresponding sulfonamides.
Mechanism of Action in Sulfonamide Synthesis
The synthesis of sulfonamides from this compound proceeds via a nucleophilic acyl substitution reaction. The reaction mechanism is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride group.
The key steps of the mechanism are as follows:
-
Neutralization of the Hydrochloride: Isoquinoline-5-sulfonyl chloride is often supplied as a hydrochloride salt to improve its stability. Prior to the reaction with the amine, the hydrochloride is typically neutralized in situ using a base to generate the free, more reactive sulfonyl chloride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the isoquinoline-5-sulfonyl chloride. This results in the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, leading to the departure of the chloride ion, which is a good leaving group.
-
Proton Transfer: A proton is subsequently removed from the nitrogen atom by a base present in the reaction mixture, yielding the final sulfonamide product and a salt of the base. The use of a base is crucial to drive the reaction to completion by neutralizing the hydrochloric acid byproduct.
Visualizing the Mechanism of Action
An In-depth Technical Guide to the Reactivity of Isoquinoline-5-sulfonyl Chloride Hydrochloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of isoquinoline-5-sulfonyl chloride hydrochloride with primary amines. This reaction is of significant interest in medicinal chemistry, particularly for the synthesis of isoquinoline-5-sulfonamide derivatives that are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The inhibition of the ROCK signaling pathway is a promising therapeutic strategy for a variety of diseases, including hypertension, glaucoma, and cancer metastasis.[1]
Core Reactivity and Mechanism
The fundamental reaction between isoquinoline-5-sulfonyl chloride and a primary amine is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond. The hydrochloride salt of isoquinoline-5-sulfonyl chloride requires neutralization, typically with a non-nucleophilic base, to free the reactive sulfonyl chloride for the reaction.
A proposed mechanism for this reaction involves the formation of an intermediate after the nucleophilic attack by the amine. The subsequent removal of hydrogen chloride leads to the final sulfonamide product.[2]
Key Reaction Considerations with Primary Amines
While the reaction with primary amines is generally efficient, there are specific considerations to ensure high yields of the desired monosulfonamide product and to minimize side reactions.
-
Di-sulfonylation: A common side reaction with primary amines is di-sulfonylation, where the initially formed monosulfonamide is deprotonated by the base present in the reaction mixture.[3][4] The resulting sulfonamide anion can then act as a nucleophile and react with a second molecule of the sulfonyl chloride to form a di-sulfonylated byproduct.[3] To mitigate this, careful control of stoichiometry is crucial, often using a 1:1 ratio or a slight excess of the amine.[4] Slow addition of the sulfonyl chloride to the amine solution also helps to maintain a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[3]
-
Influence of Base: The choice and amount of base are critical. A strong, non-nucleophilic base like triethylamine or pyridine is commonly used to neutralize the liberated HCl.[3][4] However, an excess of a strong base can promote di-sulfonylation by facilitating the deprotonation of the monosulfonamide.[3] Using a weaker or sterically hindered base can sometimes be advantageous.[3]
-
Reaction Temperature: Lowering the reaction temperature, for instance to 0°C, can enhance the selectivity for monosulfonylation by reducing the rate of the competing di-sulfonylation reaction.[3][4]
-
Solvent: Anhydrous aprotic solvents such as acetonitrile, dichloromethane, or chloroform are typically employed to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][3][4]
Data Presentation: Synthesis of Isoquinoline-5-sulfonamides
The following table summarizes representative yields for the synthesis of various N-substituted isoquinoline-5-sulfonamides from the reaction of isoquinoline-5-sulfonyl chloride with primary amines under different conditions.
| Primary Amine | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1-Octylamine | 1.0 M NaOH | Water | Room Temp. | Not Specified | 98% | [5] |
| Hexamethylenimine | 1.0 M NaOH | Water | Room Temp. | Not Specified | 97% | [5] |
| Acetylenamine Derivatives | Triethylamine | Acetonitrile | Room Temp. | Not Specified | High | [6] |
| Various Amines | Triethylamine | Acetonitrile | Room Temp. | 24 hours | Not Specified | [1] |
| Various Amines | Sodium Bicarbonate | Water/THF or Acetone | Room Temp. | 2-4 hours | Not Specified | [1] |
Experimental Protocols
Below is a generalized, detailed experimental protocol for the synthesis of an N-alkyl-isoquinoline-5-sulfonamide, which can be adapted for various primary amines.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Triethylamine (or other suitable non-nucleophilic base, 2.0 - 2.2 equivalents)
-
Anhydrous acetonitrile (or dichloromethane/chloroform)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0-1.2 equivalents) and triethylamine (2.0-2.2 equivalents) in anhydrous acetonitrile. Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine solution at 0°C over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material (isoquinoline-5-sulfonyl chloride) is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure N-substituted isoquinoline-5-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.
Mandatory Visualizations
Signaling Pathway Diagram
The primary therapeutic target of many isoquinoline-5-sulfonamide derivatives is the Rho-kinase (ROCK). The diagram below illustrates the ROCK signaling pathway and its inhibition.
Caption: The Rho-Kinase (ROCK) signaling pathway and its inhibition by isoquinoline-5-sulfonamides.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and purification of N-substituted isoquinoline-5-sulfonamides.
Caption: General workflow for the synthesis of N-substituted isoquinoline-5-sulfonamides.
References
An In-depth Technical Guide to the Solubility and Stability of Isoquinoline-5-Sulfonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and experimental protocols for determining the solubility and stability of isoquinoline-5-sulfonyl chloride hydrochloride. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably Rho-kinase (ROCK) inhibitors. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed methodologies to enable researchers to generate robust data in their own laboratories.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of this compound is paramount for its effective use in research and drug development.
-
Solubility dictates the choice of appropriate solvents and conditions for chemical reactions, formulation, and biological assays. The hydrochloride salt form of isoquinoline-5-sulfonyl chloride is intended to enhance its aqueous solubility.
-
Stability data is crucial for determining appropriate storage conditions, handling procedures, and predicting the shelf-life of the compound and its derivatives. The sulfonyl chloride functional group is known to be susceptible to degradation, particularly through hydrolysis.
Solubility Data
While specific quantitative solubility data for this compound is not widely published, qualitative information and data for related compounds provide a useful starting point.
Table 1: Qualitative Solubility of Isoquinoline-5-Sulfonyl Chloride and Related Compounds
| Compound | Solvent | Solubility | Citation |
| Isoquinoline-5-sulfonyl chloride | Dimethyl sulfoxide (DMSO) | Sparingly soluble, enhanced by heating | [1] |
| 4-Fluorothis compound | Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Isoquinoline (parent compound) | Water | Low solubility | [3] |
| Ethanol, Acetone, Diethyl ether, Carbon disulfide | Dissolves well | [3] | |
| Dilute acids | Soluble | [3] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, dichloromethane)
-
Analytical balance
-
Sealable vials
-
Thermostatically controlled shaker
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is necessary to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. If necessary, filter the aliquot through a syringe filter compatible with the solvent to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions and the saturated sample solution by a validated HPLC method to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration in the sample.
-
-
Data Reporting: Express the solubility in units such as mg/mL or mmol/L.
Caption: Workflow for Solubility Determination.
Stability Data and Degradation Pathways
This compound is known to be moisture-sensitive. The primary degradation pathway is the hydrolysis of the reactive sulfonyl chloride group to the more stable sulfonic acid.
Caption: Hydrolysis of Isoquinoline-5-sulfonyl chloride.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) or freezing is recommended. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, minimizing hydrolysis. |
| Container | Use tightly sealed, corrosion-resistant containers (e.g., glass with PTFE-lined caps). | Prevents moisture ingress and corrosion from potential HCl formation. |
| Light Exposure | Protect from light. | Minimizes potential photodegradation. |
Experimental Protocols for Stability Testing
A stability-indicating HPLC method is essential for accurately quantifying the decrease of the active compound and the increase of degradation products over time.
General Protocol for Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Aqueous buffer solutions (e.g., pH 4, 7, and 9)
-
HPLC system with a C18 column and UV detector
-
Thermostatically controlled chamber
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: For each condition (e.g., pH 4 at 25°C, pH 7 at 25°C, pH 9 at 25°C, and a higher temperature like 40°C for each pH), prepare a solution of the compound in a mixture of acetonitrile and the respective aqueous buffer. The final concentration should be within the calibration range.
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC system to determine the initial concentration.
-
Store the remaining sample solutions in the thermostatically controlled chamber at the desired temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze by HPLC.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the concentration of the compound as a function of time for each condition.
-
Determine the degradation rate and the half-life (t½) of the compound under each experimental condition.
-
Caption: Experimental workflow for hydrolytic stability testing.
Protocol for Photostability Testing
For photostability testing, the principles outlined in the ICH Q1B guideline should be followed. This involves exposing the solid compound and solutions to a light source capable of emitting both visible and UV light.
Procedure Outline:
-
Expose the solid drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.
-
Prepare a solution of the compound in a suitable solvent and expose it under the same conditions.
-
Use a control sample, protected from light (e.g., wrapped in aluminum foil), for each condition.
-
Analyze the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.
Role in Signaling Pathways: Rho-Kinase (ROCK) Inhibition
Isoquinoline-5-sulfonyl chloride is a key building block for the synthesis of a class of drugs known as ROCK inhibitors. The Rho/ROCK signaling pathway is a crucial regulator of cellular processes like smooth muscle contraction, cell migration, and proliferation. Dysregulation of this pathway is implicated in various diseases, including glaucoma, hypertension, and cancer.
ROCK inhibitors, synthesized from isoquinoline-5-sulfonyl chloride derivatives, are typically ATP-competitive inhibitors. They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and thereby modulating cellular function.
Caption: Role of ROCK inhibitors in the ROCK signaling pathway.
Conclusion
While direct quantitative data for the solubility and stability of this compound is scarce, this guide provides the necessary framework for researchers to generate this critical information. By employing the detailed experimental protocols for solubility and stability testing, and understanding the compound's role as a precursor to vital ROCK inhibitors, professionals in the field can ensure its proper handling, storage, and application in the synthesis of next-generation therapeutics.
References
Spectroscopic and Structural Elucidation of Isoquinoline-5-sulfonyl chloride hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isoquinoline-5-sulfonyl chloride hydrochloride, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for isomer identification, quality control, and successful drug development pipelines. This document presents key spectroscopic data, detailed experimental protocols, and a generalized workflow for the characterization of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. The positional isomerism of the sulfonyl chloride group significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The electron-withdrawing nature of the sulfonyl chloride group and the nitrogen atom in the isoquinoline ring results in characteristic downfield shifts for the aromatic protons.[1]
Table 1: ¹H NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| 9.59 | s | 1H | H-1 | |
| 9.07 | brs | 2H | NH⁺ | |
| 8.78 | d | 1H | H-3 | 3.20 |
| 8.49 | d | 1H | H-4 or H-8 | 7.79 |
| 8.27 | d | 1H | H-4 or H-8 | 7.79 |
| 8.16 | dd | 1H | H-6 or H-7 | 7.79, 7.79 |
| 8.01 | dd | 1H | H-6 or H-7 | 7.79, 7.79 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the sulfonyl chloride functional group, which exhibits strong and characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric SO₂ Stretch | 1370-1410[1][2] | Strong |
| Symmetric SO₂ Stretch | 1166-1204[1][2] | Strong |
| S-Cl Stretch | ~375[1] | |
Note: The exact positions of absorption bands can vary based on the sample's physical state and the measurement technique.
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the molecule. For Isoquinoline-5-sulfonyl chloride, the molecular weight is 227.67 g/mol .[3] The hydrochloride salt will have a molecular weight of 264.13 g/mol .[4][5]
Table 3: Mass Spectrometry Data for Isoquinoline-5-sulfonyl chloride
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆ClNO₂S[3] |
| Molecular Weight | 227.67 g/mol [3] |
| Expected Molecular Ion (M⁺) m/z | 227 |
| Isotopic Peak (M+2) | Present due to ³⁷Cl isotope |
Note: The mass spectrum will exhibit a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a distinct M+2 peak.[1] The hydrochloride salt is typically not observed in the mass spectrum as the HCl is lost upon ionization.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.[1]
Materials:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of TMS as an internal standard.
-
Data Acquisition: Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.[6]
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.[6]
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
Objective: To obtain the infrared spectrum to identify the sulfonyl chloride and other functional groups.[1]
Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
-
Dry Potassium Bromide (KBr), IR grade
-
This compound sample
Procedure:
-
Sample Preparation: Grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Transfer a portion of the powdered mixture to a pellet press die.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of this compound.[1]
Materials:
-
Mass spectrometer with an Electron Ionization (EI) source[1]
-
Direct insertion probe or Gas Chromatograph (GC) inlet
-
Volatile solvent (e.g., dichloromethane, ethyl acetate)[1]
-
Sample vial
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable volatile solvent.[1] For analysis of small molecules, a concentration of around 10 micrograms per mL is often recommended.[7]
-
Sample Introduction (Direct Insertion Probe): Apply a small amount of the solution to the tip of the direct insertion probe.[1]
-
Allow the solvent to evaporate.
-
Insert the probe into the ion source of the mass spectrometer.
-
Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source.
-
The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[8]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[8]
-
The mass spectrum, a plot of ion intensity versus m/z, is generated.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of this compound.
Caption: Generalized workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 105627-79-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Chemical Shifts of Isoquinoline-5-sulfonyl chloride hydrochloride
This technical guide provides a comprehensive overview of the ¹H NMR spectral data for isoquinoline-5-sulfonyl chloride hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals who require detailed spectroscopic information and experimental protocols.
¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound exhibits characteristic signals for its aromatic protons. The electron-withdrawing effects of the sulfonyl chloride group and the nitrogen atom in the isoquinoline ring cause these protons to resonate at lower field strengths (higher ppm values).[1] The specific chemical shifts and coupling constants are influenced by the solvent used for analysis.
Data in Deuterated Dimethyl Sulfoxide (DMSO-d₆)
The following table summarizes the ¹H NMR spectroscopic data for this compound recorded in DMSO-d₆.[1]
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-? | 9.59 | s | - |
| H-? | 9.07 | brs | - |
| H-? | 8.78 | d | 3.20 |
| H-? | 8.49 | d | 7.79 |
| H-? | 8.27 | d | 7.79 |
| H-? | 8.16 | dd | 7.79, 7.79 |
| H-? | 8.01 | dd | 7.79, 7.79 |
s = singlet, d = doublet, dd = doublet of doublets, brs = broad singlet Note: The exact assignment of each proton to a specific position on the isoquinoline ring requires further 2D NMR experiments, which are not detailed in the referenced source.
Data in Deuterated Trifluoroacetic Acid (TFA-d)
The ¹H NMR spectrum of this compound has also been reported in TFA-d.[2]
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-? | 10.26 | s | - |
| H-? | 9.57 | d | 7.0 |
| H-? | 9.29 | d | 7.9 |
| H-? | 9.13-9.14 | m | - |
| H-? | 8.48 | t | 7.9 |
s = singlet, d = doublet, t = triplet, m = multiplet Note: The exact assignment of each proton to a specific position on the isoquinoline ring requires further 2D NMR experiments.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
If using an internal standard, add a small amount of TMS to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans. Due to the aromatic nature of the compound, a spectral width of at least 12 ppm is recommended.
-
-
Data Acquisition:
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase-correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Application in Drug Discovery: Rho-Kinase (ROCK) Inhibition
Isoquinoline-based compounds, synthesized from precursors like isoquinoline-5-sulfonyl chloride, are significant in medicinal chemistry, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The ROCK signaling pathway is crucial in regulating cellular processes such as smooth muscle contraction, cell adhesion, and migration.[3] Dysregulation of this pathway is implicated in various diseases, making ROCK a valuable therapeutic target.[3]
Below is a diagram illustrating the general workflow for the synthesis of isoquinoline sulfonyl chlorides, which are precursors to ROCK inhibitors.
Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.
The following diagram illustrates the Rho-Kinase (ROCK) signaling pathway and the mechanism of its inhibition by isoquinoline-based inhibitors.
Caption: Rho-Kinase signaling pathway and its inhibition.
References
Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isoquinoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of Isoquinoline-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. Understanding its fragmentation behavior is crucial for its unambiguous identification, characterization, and for metabolic studies in drug development. This document outlines the predicted fragmentation pathways, presents the data in a structured format, provides a detailed experimental protocol for its analysis, and visualizes the fragmentation process and a relevant biological signaling pathway.
Core Fragmentation Data
The mass spectrum of Isoquinoline-5-sulfonyl chloride is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the molecule. The molecular formula is C₉H₆ClNO₂S, with a molecular weight of approximately 227.67 g/mol .[1] The presence of a chlorine atom results in a characteristic isotopic pattern for chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio.
Below is a summary of the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Neutral Loss | Description |
| [M]⁺ | [C₉H₆ClNO₂S]⁺ | 227 | 229 | - | Molecular Ion |
| [M-Cl]⁺ | [C₉H₆NO₂S]⁺ | 192 | - | Cl | Loss of the chlorine radical |
| [M-SO₂]⁺ | [C₉H₆ClN]⁺ | 163 | 165 | SO₂ | Loss of sulfur dioxide |
| [M-SO₂Cl]⁺ | [C₉H₆N]⁺ | 128 | - | SO₂Cl | Loss of the sulfonyl chloride group |
| [C₈H₆]⁺ | [C₈H₆]⁺ | 102 | - | CNH, SO₂, Cl | Further fragmentation of the isoquinoline ring |
| [C₇H₅]⁺ | [C₇H₅]⁺ | 89 | - | C₂H₂N, SO₂, Cl | Further fragmentation of the isoquinoline ring |
The Fragmentation Pathway: A Step-by-Step Breakdown
The fragmentation of Isoquinoline-5-sulfonyl chloride under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion, [C₉H₆ClNO₂S]⁺. The subsequent fragmentation is driven by the cleavage of the bonds of the sulfonyl chloride group and the fragmentation of the isoquinoline ring system.
A primary and highly characteristic fragmentation pathway for aryl sulfonyl chlorides is the cleavage of the C-S bond, leading to the loss of the entire sulfonyl chloride group (•SO₂Cl). This results in the formation of the stable isoquinoline cation at m/z 128.
Another significant fragmentation route involves the loss of a chlorine radical (•Cl) from the molecular ion to yield an ion at m/z 192. This can be followed by the elimination of a neutral sulfur dioxide (SO₂) molecule, a common fragmentation pattern for sulfonamides and related compounds, to produce a fragment at m/z 128.
Alternatively, the molecular ion can first lose a molecule of sulfur dioxide to form an ion at m/z 163 (and its isotope at m/z 165). This fragment can then lose a chlorine radical to also arrive at the m/z 128 ion.
Further fragmentation of the isoquinoline cation (m/z 128) can occur through the loss of hydrogen cyanide (HCN) or acetylene (C₂H₂), leading to smaller fragment ions such as those observed at m/z 102 and 89.[2][3][4][5][6]
Experimental Protocol for Mass Spectrometric Analysis
This protocol outlines a general procedure for the analysis of Isoquinoline-5-sulfonyl chloride using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
1. Sample Preparation
-
Materials:
-
Isoquinoline-5-sulfonyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate) of analytical grade
-
Vortex mixer
-
Microsyringe
-
-
Procedure:
-
Prepare a stock solution of Isoquinoline-5-sulfonyl chloride at a concentration of 1 mg/mL in the chosen anhydrous solvent.
-
From the stock solution, prepare a working solution of 10 µg/mL by serial dilution with the same solvent.
-
Vortex the solution to ensure homogeneity.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 50 to 350.
-
Scan Speed: 1000 amu/s
-
3. Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to Isoquinoline-5-sulfonyl chloride.
-
Extract the mass spectrum of the identified peak.
-
Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Biological Context: Inhibition of the Rho-Kinase (ROCK) Signaling Pathway
Isoquinoline derivatives are known to exhibit a wide range of biological activities. Notably, compounds with an isoquinoline-5-sulfonyl core, such as Fasudil, are recognized as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] The ROCK signaling pathway plays a crucial role in regulating cellular processes like smooth muscle contraction, cell adhesion, motility, and proliferation.[9][10][11] Dysregulation of this pathway is implicated in various cardiovascular diseases, neuronal disorders, and cancer.
Inhibitors like Fasudil, and by extension, its precursor Isoquinoline-5-sulfonyl chloride, are thought to compete with ATP for the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream targets of ROCK, such as Myosin Light Chain (MLC) phosphatase and other substrates involved in cytoskeleton dynamics. By blocking the ROCK pathway, these compounds can induce smooth muscle relaxation, reduce cell migration and invasion, and promote apoptosis in cancer cells.
This in-depth guide provides a foundational understanding of the mass spectrometric behavior of Isoquinoline-5-sulfonyl chloride and its relevance in a key biological pathway. This information is intended to support researchers and scientists in their analytical and drug development endeavors.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Isoquinoline-5-sulfonyl chloride hydrochloride (CAS: 105627-79-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-5-sulfonyl chloride hydrochloride, with the CAS number 105627-79-0, is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery, most notably as a precursor to Rho-kinase (ROCK) inhibitors such as Fasudil. Furthermore, its role in the development of inhibitors for HIV-1 integrase and Protein Kinase A (PKA) is explored. This document aims to serve as a critical resource for researchers and professionals engaged in medicinal chemistry and drug development by consolidating essential data, methodologies, and biological context.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 105627-79-0 | [1][2][3] |
| Molecular Formula | C₉H₇Cl₂NO₂S | [1][3][4] |
| Molecular Weight | 264.13 g/mol | [1][3][4] |
| Appearance | White solid | [5] |
| Melting Point | 173-183 °C | [5][6] |
| Storage Temperature | -20°C Freezer or Inert atmosphere, 2-8°C | [5][6] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The following protocols detail established methodologies.
Synthesis from 5-Isoquinolinesulfonic Acid
This common method involves the chlorination of 5-isoquinolinesulfonic acid using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[7][8]
Experimental Protocol:
-
To a suspension of 5-isoquinolinesulfonic acid in thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4 to 8 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting solid is then washed with an aprotic solvent, such as dichloromethane, and filtered.[7][8]
-
The filter cake is dried under vacuum to yield this compound.
Two-Step Synthesis from 5-Bromoisoquinoline
This method offers an alternative route that avoids the direct use of highly corrosive reagents in the initial step.[2]
Experimental Protocol:
Step 1: Synthesis of S-Isoquinoline Isothiourea Salt
-
Dissolve 5-bromoisoquinoline and an equimolar amount of thiourea in a suitable solvent.
-
Heat the mixture to reflux for a specified time to facilitate the alkylation reaction.
-
Cool the reaction mixture and collect the crude product by suction filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure S-isoquinoline isothiourea salt.
Step 2: Oxidative Chlorosulfonyl Acylation
-
Dissolve the S-isoquinoline isothiourea salt from Step 1 in dilute hydrochloric acid and cool the solution in an ice bath.
-
Add an oxidant (e.g., chlorine gas) to the solution while maintaining a low temperature.
-
Stir the reaction mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Collect the precipitated product by suction filtration.
-
Wash the product with cold water and dry under vacuum to yield 5-isoquinoline sulfonyl chloride. The hydrochloride salt can be formed subsequently.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of kinase inhibitors.
Synthesis of Rho-Kinase (ROCK) Inhibitors (e.g., Fasudil)
The most prominent application of this compound is in the synthesis of Fasudil, a potent Rho-kinase inhibitor.[1][9]
Experimental Protocol for Fasudil Synthesis:
-
Suspend this compound in dichloromethane and neutralize with a saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter to obtain a solution of isoquinoline-5-sulfonyl chloride.
-
In a separate flask, dissolve homopiperazine in dichloromethane.
-
Slowly add the isoquinoline-5-sulfonyl chloride solution to the homopiperazine solution at 0 °C.
-
Allow the reaction to warm and proceed for several hours.
-
Perform an aqueous workup by adjusting the pH to acidic, separating the layers, and then adjusting the aqueous layer to basic before extracting with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Fasudil.
-
Dissolve the crude product in methanol and add concentrated hydrochloric acid to form the hydrochloride salt.
-
The resulting precipitate, Fasudil hydrochloride, is collected by filtration and dried.[3]
Rho-Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as smooth muscle contraction, cell adhesion, and migration.[9][10] Dysregulation of this pathway is implicated in various diseases. Fasudil and other isoquinoline-based inhibitors act as ATP-competitive inhibitors of ROCK, preventing the phosphorylation of its downstream substrates.[9]
Synthesis of HIV-1 Integrase Inhibitors
Isoquinoline derivatives have been explored as allosteric inhibitors of HIV-1 integrase.[11][12] These compounds bind to a site distinct from the active site, inducing aberrant multimerization of the enzyme and thereby inhibiting its function.[13] The synthesis of these inhibitors often involves the isoquinoline-5-sulfonamide scaffold, which can be derived from this compound.[1]
General Synthetic Approach:
The synthesis typically involves the reaction of Isoquinoline-5-sulfonyl chloride with a variety of amine-containing fragments to generate a library of isoquinoline-5-sulfonamides. These compounds are then screened for their ability to inhibit HIV-1 integrase.
Synthesis of Protein Kinase A (PKA) Inhibitors
This compound is also a precursor for the synthesis of Protein Kinase A (PKA) inhibitors.[2] The isoquinoline sulfonamide structure was one of the first scaffolds identified to be a potent inhibitor of protein kinases, paving the way for the development of numerous targeted therapies.[14]
General Synthetic Approach:
Similar to the synthesis of other kinase inhibitors, various amine-containing moieties are reacted with Isoquinoline-5-sulfonyl chloride to produce a range of isoquinoline-5-sulfonamides. These are then evaluated for their inhibitory activity against PKA.
Safety Information
This compound is a hazardous substance that causes severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. It is also moisture-sensitive.[6]
Conclusion
This compound (CAS: 105627-79-0) is a versatile and crucial intermediate in the field of medicinal chemistry. Its primary utility lies in its role as a key building block for the synthesis of Rho-kinase inhibitors, with Fasudil being a notable example. The synthetic protocols and biological context provided in this guide are intended to support the ongoing research and development efforts of scientists in academia and the pharmaceutical industry. The continued exploration of isoquinoline-based scaffolds holds promise for the discovery of novel therapeutics targeting a range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 105627-79-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Isoquinoline-5-sulphonyl chloride hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CN103030629A - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]
- 8. CN113968816A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The journey of kinase inhibitor discovery is a testament to the power of scaffold-based drug design, and few scaffolds have proven as versatile and impactful as the isoquinoline core. This technical guide delves into the seminal discoveries, historical evolution, and key experimental methodologies that have defined the field of isoquinoline-based kinase inhibitors. From their humble beginnings to their current status as crucial therapeutic agents, we explore the signaling pathways they modulate, the quantitative measures of their potency, and the logical evolution of their design.
A Pivotal Discovery: The Isoquinoline Sulfonamides
The story of isoquinoline-based kinase inhibitors begins in 1984 with the pioneering work of Japanese biochemist Hiroyoshi Hidaka and his team. Their research described the first synthetic protein kinase inhibitors based on an isoquinoline sulfonamide structure.[1] These compounds, potent enough to compete with endogenous ATP, established the "druggability" of the ATP binding site, a concept that would revolutionize cancer therapy and other fields.[1]
One of the most significant early successes from this class was fasudil , an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Approved for medical use in Japan and China in 1995 for the treatment of cerebral vasospasm, fasudil became the first small-molecule protein kinase inhibitor to receive clinical approval.[1] The development of fasudil and its analogs marked a turning point, demonstrating that synthetic small molecules could effectively and selectively target kinases.
The Ever-Expanding Landscape of Isoquinoline Kinase Inhibitors
The initial breakthrough with isoquinoline sulfonamides opened the floodgates for the development of a diverse array of isoquinoline-based inhibitors targeting a wide spectrum of kinases. The rigid, bicyclic nature of the isoquinoline scaffold provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of kinases.[2] This has led to the discovery of inhibitors for numerous kinase families, including:
-
Protein Kinase C ζ (PKCζ): Fragment-merging strategies have been employed to identify novel 4,6- and 5,7-disubstituted isoquinoline derivatives as potent PKCζ inhibitors, showing promise in preclinical models of rheumatoid arthritis.
-
c-Jun N-terminal Kinase (JNK): Novel series of 4-phenylisoquinolones have been synthesized and evaluated as highly selective JNK inhibitors.[3] These compounds have demonstrated therapeutic potential in models of heart failure.[3]
-
Human Epidermal Growth Factor Receptor 2 (HER2): Isoquinoline-tethered quinazoline derivatives have been developed to achieve enhanced selectivity for HER2 over EGFR, a significant challenge in the development of cancer therapeutics.[4]
-
Haspin: Pyrazolo[3,4-g]isoquinolines represent a novel family of kinase inhibitors with varying selectivity profiles, with some members showing potent inhibition of Haspin, a kinase involved in mitosis.
Quantitative Analysis of Inhibitor Potency
The evaluation of kinase inhibitors relies on robust quantitative data to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to compare the efficacy of different compounds. The following tables summarize the inhibitory activities of representative isoquinoline-based kinase inhibitors against their primary targets.
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Reference Compound(s) |
| Fasudil | ROCK2 | 1900 | 330 | H-89 |
| RKI-1447 | ROCK1 | 14.5 | - | - |
| ROCK2 | 6.2 | - | - | |
| Compound 11g (JNK Inhibitor) | JNK1 | 23 | - | - |
| Pyrazoloisoquinoline 1b | Haspin | 57 | - | - |
| Pyrazoloisoquinoline 1c | Haspin | 66 | - | - |
| Pyrazoloisoquinoline 2c | Haspin | 62 | - | - |
| Isoquinoline-quinazoline 14f | HER2 | 15 | - | Lapatinib |
| EGFR | 180 | - | Lapatinib |
Table 1: Inhibitory Potency of Selected Isoquinoline-Based Kinase Inhibitors
| Inhibitor | ROCK2 (IC50, µM) | PKA (IC50, µM) | PKC (IC50, µM) | PKG (IC50, µM) |
| Fasudil | 1.9 | 12 | 39 | 19 |
| Analog 3 (Tetrahydroisoquinoline) | 1.8 | >100 | >100 | >100 |
Table 2: Selectivity Profile of Fasudil and its Tetrahydroisoquinoline Analog.[5][6]
Key Signaling Pathways Targeted by Isoquinoline Inhibitors
The therapeutic effects of isoquinoline-based kinase inhibitors stem from their ability to modulate specific signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for rational drug design and for predicting both on-target efficacy and potential off-target effects.
Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton, is inhibited by fasudil.
Caption: The JNK signaling cascade, involved in stress responses, is a target for isoquinolone-based inhibitors.
Caption: The HER2 signaling pathway, crucial in breast cancer, is targeted by specialized isoquinoline inhibitors.
Experimental Protocols for Kinase Inhibitor Evaluation
The characterization of isoquinoline-based kinase inhibitors involves a series of well-defined experimental protocols to assess their potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay (Example: ROCK Activity Assay)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Materials:
-
Recombinant active ROCK2 enzyme
-
MYPT1 (myosin phosphatase target subunit 1) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., Fasudil) dissolved in DMSO
-
96-well assay plates
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a DMSO-only control.
-
Kinase Reaction:
-
Add 25 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 25 µL of a solution containing the ROCK2 enzyme and MYPT1 substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of ATP solution in kinase buffer.
-
Incubate at 30°C for 30-60 minutes.
-
-
Detection (ELISA-based):
-
Stop the reaction by adding 50 µL of 0.5 M EDTA.
-
Transfer 100 µL of the reaction mixture to a microplate pre-coated with a capture antibody for MYPT1.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Kinase Inhibition Assay (Example: HER2 Phosphorylation Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase in a cellular context.
Materials:
-
HER2-overexpressing cancer cell line (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
Test compound (e.g., isoquinoline-quinazoline derivative) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-HER2 (Tyr1248) and anti-total-HER2
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed SK-BR-3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO control for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-HER2 or anti-total-HER2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-HER2 signal to the total-HER2 signal to determine the extent of inhibition.
-
The Drug Discovery Workflow and the Evolution of Isoquinoline Inhibitors
The development of isoquinoline-based kinase inhibitors follows a structured drug discovery workflow, beginning with target identification and culminating in clinical candidates. This process involves a continuous cycle of design, synthesis, and testing to optimize potency, selectivity, and pharmacokinetic properties.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
The evolution of isoquinoline-based inhibitors is a prime example of this iterative process. For instance, the initial isoquinoline sulfonamides, while groundbreaking, often exhibited off-target effects. Subsequent research focused on modifying the isoquinoline core and the sulfonamide linker to improve selectivity. The development of tetrahydroisoquinoline analogs of fasudil, for example, led to a significant increase in selectivity for ROCK over other kinases like PKA and PKC.[5] This demonstrates a logical progression in drug design, where structural modifications are guided by an understanding of the target's binding site and the desire to minimize interactions with other kinases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Fasudil via Isoquinoline-5-sulfonyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme in the regulation of various cellular functions, including smooth muscle contraction, cell motility, and apoptosis.[1][2] Its vasodilatory and neuroprotective effects have led to its approval in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[2] This document provides a detailed protocol for the synthesis of fasudil hydrochloride, starting from isoquinoline-5-sulfonyl chloride hydrochloride, and includes relevant signaling pathway information and experimental data.
Mechanism of Action and Signaling Pathway
Fasudil functions by inhibiting the Rho-kinase (ROCK) signaling pathway.[1][3] The pathway is initiated by the activation of the small GTPase RhoA. In its GTP-bound state, RhoA binds to and activates ROCK. Activated ROCK then phosphorylates downstream targets, such as myosin light chain (MLC), leading to cellular responses like smooth muscle contraction.[3] Fasudil competitively inhibits the ATP-binding site of ROCK, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[4]
Caption: Rho-kinase (ROCK) Signaling Pathway and Inhibition by Fasudil.
Experimental Protocol: Synthesis of Fasudil Hydrochloride
This protocol details the synthesis of fasudil hydrochloride from this compound and homopiperazine.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Isoquinoline-5-sulfonyl chloride HCl | 264.13 | 36.45 | 138 |
| Homopiperazine | 100.16 | 30.00 | 300 |
| Dichloromethane (DCM) | 84.93 | 400 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| 1 M Sodium Hydroxide (NaOH) | - | As needed | - |
| Saturated Brine Solution | - | As needed | - |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| 12 M Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Neutralization of this compound:
-
Suspend this compound (36.45 g, 138 mmol) in 180 mL of dichloromethane in a flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrochloride salt until the pH of the aqueous layer is neutral.
-
Separate the organic layer. Extract the aqueous layer again with dichloromethane (100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter to obtain a dichloromethane solution of isoquinoline-5-sulfonyl chloride.[5]
-
-
Sulfonamide Formation:
-
In a separate flask, dissolve homopiperazine (30.00 g, 300 mmol) in 120 mL of dichloromethane and cool to 0°C.
-
Slowly add the previously prepared isoquinoline-5-sulfonyl chloride solution dropwise to the homopiperazine solution at 0°C.
-
After the addition is complete, warm the reaction mixture to 50°C and stir for 2 hours.[5]
-
-
Work-up and Purification:
-
After 2 hours, cool the reaction mixture and add 1 M dilute hydrochloric acid to adjust the pH to 4.5.
-
Discard the organic phase and extract the aqueous phase twice with dichloromethane (120 mL each) to remove impurities.
-
Adjust the pH of the aqueous phase to 9.5 with 1 M dilute sodium hydroxide solution.
-
Extract the product into dichloromethane (150 mL).
-
Wash the organic phase with water and then with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain fasudil as an oily residue.[5]
-
-
Salt Formation and Crystallization:
-
Dissolve the oily fasudil in methanol (150 mL) with heating.
-
Adjust the pH to 5-6 with 12 M concentrated hydrochloric acid solution.
-
Stir the solution at room temperature to induce crystallization.
-
Collect the white solid by suction filtration and dry to obtain fasudil hydrochloride.[5]
-
Experimental Workflow
Caption: Workflow for the Synthesis of Fasudil Hydrochloride.
Quantitative Data Summary
| Product | Yield | Purity (by HPLC) |
| Fasudil Hydrochloride | 89% | 99.99% |
| Data obtained from a representative synthesis protocol.[5] |
Characterization
The final product, fasudil hydrochloride, should be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the synthesized compound.[5] Further characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure.
Conclusion
The protocol described provides an efficient method for the synthesis of fasudil hydrochloride with high yield and purity.[5][6] This application note serves as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this important ROCK inhibitor for further study and application.
References
- 1. Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Impacts of Rho kinase inhibitor Fasudil on Rho/ROCK signaling pathway in rabbits with optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of N-Substituted Isoquinoline-5-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-5-sulfonamides are a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities. The core of their synthesis lies in the robust and versatile coupling reaction between isoquinoline-5-sulfonyl chloride and a primary or secondary amine. This reaction facilitates the creation of extensive compound libraries for structure-activity relationship (SAR) studies. A prominent application of these compounds is the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, which is implicated in various pathologies such as hypertension, glaucoma, and cancer metastasis.[1]
This document provides detailed protocols for the synthesis of N-substituted isoquinoline-5-sulfonamides, summarizing key reaction conditions and offering visual guides to the experimental workflow and the relevant biological pathway.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the isoquinoline-5-sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl). A base is typically employed to neutralize the HCl byproduct, driving the reaction to completion.[1]
Reaction: Isoquinoline-5-sulfonyl chloride + Amine → N-Substituted Isoquinoline-5-sulfonamide + HCl
Reaction Conditions at a Glance
The success of the coupling reaction is contingent on the appropriate selection of solvent, base, and temperature. The following tables summarize common conditions for both organic and aqueous media.
Table 1: Reaction Conditions in Organic Solvents
| Parameter | Common Conditions | Notes |
| Solvents | Anhydrous Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) | Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride.[2][3] |
| Bases | Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA) | Non-nucleophilic organic bases are used to scavenge the HCl formed during the reaction.[2][4] An excess of the amine reactant can also serve as the base.[5] |
| Amine Stoichiometry | 1.0 - 4.0 equivalents | An excess of the amine can help drive the reaction to completion.[1][5] |
| Base Stoichiometry | 1.1 - 2.0 equivalents | At least one equivalent is required to neutralize the generated HCl. |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature if it is exothermic and then allowed to warm to room temperature.[2][6] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |
Table 2: Reaction Conditions in Aqueous Medium
| Parameter | Common Conditions | Notes |
| Solvent | Water, often with a water-miscible co-solvent (e.g., THF, Acetone) | This method is particularly suitable for water-soluble amines and is considered more environmentally friendly.[1] |
| Base | Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃) | Inorganic bases are effective in aqueous media.[1][2] |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine is typically used.[1] |
| Base | 1.0 M aqueous solution | The amine is often dissolved in the aqueous base solution before the addition of the sulfonyl chloride.[1] |
| Temperature | Room Temperature | The reaction is generally carried out at ambient temperature.[1] |
| Reaction Time | 2 - 4 hours | Reaction progress should be monitored by TLC.[1] |
Experimental Protocols
Protocol 1: Synthesis in Anhydrous Acetonitrile
This protocol is a general method suitable for a wide range of primary and secondary amines.[1][5]
Materials:
-
Isoquinoline-5-sulfonyl chloride hydrochloride
-
Appropriate primary or secondary amine
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous acetonitrile, add the desired amine (2.0-4.0 eq).[1][5]
-
If the amine is used as a salt, or to ensure complete neutralization of HCl, add triethylamine (2.0 eq).[1]
-
Stir the resulting mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[1]
Protocol 2: Synthesis in Aqueous Medium
This protocol is particularly useful for water-soluble amines.[1]
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
1.0 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine (1.0-1.2 eq) in a 1.0 M aqueous sodium hydroxide solution.[1]
-
To this solution, add a solution of this compound (1.0 eq) in a minimal amount of a water-miscible solvent like THF or acetone, or add it directly as a solid in portions, while stirring vigorously at room temperature.[1]
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, extract the mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[1]
-
Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted isoquinoline-5-sulfonamides in an organic solvent.
Caption: General workflow for the amine coupling reaction.
Rho-Kinase (ROCK) Signaling Pathway Inhibition
Isoquinoline-based sulfonamides are potent inhibitors of the ROCK signaling pathway. They act as ATP-competitive inhibitors, preventing the phosphorylation of downstream substrates and leading to smooth muscle relaxation.[7]
Caption: Inhibition of the ROCK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Isoquinoline-5-sulfonyl Chloride Hydrochloride in Medicinal Chemistry
Authored for: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of isoquinoline-5-sulfonyl chloride hydrochloride and its derivatives in medicinal chemistry, with a particular focus on their role as precursors to potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of key signaling pathways and experimental workflows to support research and drug development in this critical area.
This compound is a pivotal chemical intermediate. Its isoquinoline core is a recognized pharmacophore, and the reactive sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives.[1] This has made it a valuable tool in the development of targeted therapies, most notably for diseases where the Rho/ROCK signaling pathway is dysregulated.[2][3]
The most prominent drug synthesized from this intermediate is Fasudil, a potent ROCK inhibitor.[3][4] Fasudil has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4][5] Ongoing research is exploring its therapeutic potential in a range of other conditions, including neurological disorders like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease, as well as cardiovascular diseases.[6][7][8]
The introduction of substituents onto the isoquinoline ring, such as a fluorine atom at the 4-position to create 4-fluoroisoquinoline-5-sulfonyl chloride, has been shown to enhance the potency and selectivity of the resulting ROCK inhibitors, such as in the case of Ripasudil.[9]
The Rho/ROCK Signaling Pathway
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[6][10] The RhoA/ROCK pathway is integral to the regulation of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[10][11][12]
Upon activation by upstream signals, RhoA in its GTP-bound state binds to and activates ROCK.[2] Activated ROCK then phosphorylates a variety of downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Binding Subunit (MBS) of Myosin Light Chain Phosphatase (MLCP).[13] Phosphorylation of MLC promotes actin-myosin contractility, leading to the formation of stress fibers and focal adhesions.[11] By phosphorylating and inactivating MLCP, ROCK further enhances the levels of phosphorylated MLC.[13]
Dysregulation of the Rho/ROCK pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making ROCK a compelling therapeutic target.[2][6] Isoquinoline-based sulfonamides, such as Fasudil, act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its substrates.[9]
Figure 1: The Rho/ROCK signaling pathway and point of inhibition.
Quantitative Data of Isoquinoline-Based ROCK Inhibitors
The following table summarizes the inhibitory potency of Fasudil and other representative isoquinoline-based ROCK inhibitors against ROCK1 and ROCK2 kinases.
| Compound Name | Derivative of | Target Enzyme | IC50 | Reference(s) |
| Fasudil | Isoquinoline-5-sulfonyl chloride | ROCK2 | 1.9 µM | [14] |
| PKA | 1.2 µM | [14] | ||
| PKC | 3.3 µM | [14] | ||
| PKG | 20.0 µM | [14] | ||
| ROCK (general) | 10.7 µM | |||
| Hydroxyfasudil | Isoquinoline-5-sulfonyl chloride | ROCK2 | 1.4 µM | [14] |
| PKA | 1.3 µM | [14] | ||
| PKC | 5.2 µM | [14] | ||
| PKG | 16.0 µM | [14] | ||
| RKI-1447 | Isoquinoline derivative | ROCK1 | 14.5 nM | [15] |
| ROCK2 | 6.2 nM | [15] | ||
| LASSBio-2065 | Isoquinoline N-sulphonylhydrazone | ROCK1 | 3.1 µM | [16] |
| ROCK2 | 3.8 µM | [16] |
Clinical Trial Data for Fasudil
Fasudil has been investigated in numerous clinical trials for a variety of indications. The following table provides a summary of key findings from some of these trials.
| Indication | Phase | Key Findings | Reference(s) |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 2a | Fasudil was found to be safe and well-tolerated. A slower loss of motor units was observed in fasudil-treated patients compared to placebo, suggesting a potential disease-modifying effect. | [5][7][17] |
| Stable Angina | Phase 2 | Fasudil (up to 80 mg three times daily) significantly increased the ischemic threshold during exercise with a trend toward increased exercise duration. | [11] |
| Subarachnoid Hemorrhage | Approved in Japan and China | Reduced angiographically demonstrable vasospasm by 38%, symptomatic vasospasm by 30%, and the number of patients with poor clinical outcome associated with vasospasm by 54% compared to placebo. | [4][8] |
| Ischemic Stroke | Preclinical (SPAN trial) | Fasudil improved the primary outcome end point in a mouse model of transient focal ischemic stroke. | [18] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from isoquinoline-5-sulfonic acid.
Figure 2: General workflow for the synthesis of isoquinoline-5-sulfonyl chloride HCl.
Materials and Equipment:
-
Isoquinoline-5-sulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask, suspend isoquinoline-5-sulfonic acid in an excess of thionyl chloride.[19]
-
Slowly add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.[19]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by rotary evaporation under reduced pressure.[1][19]
-
Suspend the resulting residue in anhydrous dichloromethane.[1]
-
Collect the solid product by filtration and wash with a small amount of anhydrous dichloromethane.[1]
-
Dry the solid product under vacuum to yield this compound.[1]
Protocol 2: In Vitro ROCK Kinase Inhibition Assay (ELISA-based)
This protocol outlines a non-radioactive, ELISA-based method to determine the inhibitory activity of a compound against ROCK kinases.
Figure 3: Workflow for an in vitro ROCK kinase inhibition assay.
Materials and Equipment:
-
Microplate pre-coated with recombinant MYPT1 substrate
-
Active ROCK enzyme (ROCK1 or ROCK2)
-
Test inhibitor (e.g., Fasudil) and reference inhibitor (e.g., Y-27632)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)[20]
-
ATP solution
-
Anti-phospho-MYPT1 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and a reference inhibitor in the kinase reaction buffer. A vehicle control (e.g., DMSO) should also be prepared.[21]
-
Reaction Setup: To the MYPT1-coated wells, add the active ROCK enzyme and the test inhibitor at various concentrations.[21]
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).[21]
-
Washing: Aspirate the reaction mixture and wash the wells multiple times with wash buffer to remove unreacted components.[21]
-
Primary Antibody Incubation: Add the anti-phospho-MYPT1 antibody to each well and incubate to allow binding to the phosphorylated substrate.[21]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate.[21]
-
Washing: Repeat the washing step.
-
Detection: Add the TMB substrate solution to each well and allow the color to develop. Stop the reaction by adding the stop solution.[21]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
Protocol 3: Western Blot Analysis of ROCK Pathway Inhibition
This protocol is used to assess the inhibition of the ROCK signaling pathway in cells by measuring the phosphorylation status of its downstream targets, such as Myosin Light Chain 2 (MLC2).
Materials and Equipment:
-
Cell culture reagents
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Pre-treat cells with various concentrations of the test inhibitor or vehicle for 1-2 hours. Stimulate the RhoA/ROCK pathway with an agonist (e.g., lysophosphatidic acid (LPA) or serum) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration using a BCA or Bradford assay.[15]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.[13]
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein to the total protein and/or a loading control.
Protocol 4: Cell Migration (Wound Healing) Assay
This protocol assesses the effect of an isoquinoline-based ROCK inhibitor on cell migration.
Materials and Equipment:
-
Adherent cell line
-
6-well or 12-well plates
-
Test inhibitor
-
200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with low-serum medium containing the desired concentration of the test inhibitor or vehicle.
-
Imaging: Capture images of the scratch at time 0. Incubate the plate at 37°C. Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the rate of wound closure in the inhibitor-treated groups to the control group.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Amyotrophic lateral sclerosis (ALS): Successful phase 2 trial with the drug fasudil | SyNergy - Munich Cluster for Systems Neurology [synergy-munich.de]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Safety, tolerability, and efficacy of fasudil in amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 20. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Isoquinoline Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of isoquinoline sulfonamides, a class of compounds with significant interest in drug discovery due to their potent inhibitory effects on various protein kinases. This document outlines the preparation of the key intermediate, isoquinoline-5-sulfonyl chloride, and its subsequent reaction with an amine to yield the final sulfonamide product. Additionally, it provides quantitative data on the biological activity of representative isoquinoline sulfonamides and visualizes a key signaling pathway they modulate.
Introduction
Isoquinoline sulfonamides are a versatile class of molecules that have been extensively studied as inhibitors of protein kinases, playing crucial roles in various cellular processes.[1] Their mechanism of action often involves competitive inhibition at the ATP-binding site of the kinase domain.[1] Notably, members of this class have shown therapeutic potential in a range of diseases. For instance, Fasudil is a well-known Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor used in the treatment of cerebral vasospasm. Other derivatives have been identified as potent inhibitors of Protein Kinase A (PKA) and Protein Kinase C (PKC), making them valuable tools for studying signal transduction pathways and as starting points for drug development.[1][2]
This protocol will focus on a general and widely applicable synthetic route to access this important class of compounds.
Experimental Protocols
The synthesis of isoquinoline sulfonamides is typically a two-step process. The first step involves the preparation of the key electrophile, isoquinoline-5-sulfonyl chloride. The second step is the coupling of this intermediate with a primary or secondary amine to form the desired sulfonamide.
Part 1: Synthesis of Isoquinoline-5-sulfonyl Chloride
There are several methods to synthesize isoquinoline-5-sulfonyl chloride, depending on the starting material. Below are three common protocols.
Protocol 1.1: From 5-Bromoisoquinoline
This two-step protocol offers an environmentally friendly route starting from 5-bromoisoquinoline.[3][4]
Step 1: Synthesis of S-isoquinoline isothiourea salt
-
In a round-bottom flask, dissolve 5-bromoisoquinoline in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of thiourea to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, allowing the product to crystallize.
-
Collect the crude S-isoquinoline isothiourea salt by suction filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure salt.[3]
Step 2: Oxidative Chlorosulfonylation
-
Dissolve the S-isoquinoline isothiourea salt from the previous step in dilute hydrochloric acid.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add an oxidant, such as N-chlorosuccinimide (NCS) in portions, while maintaining the low temperature.[4]
-
Stir the reaction mixture vigorously for 2-3 hours at 15 °C.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, collect the precipitated product by suction filtration.
-
Wash the solid product sequentially with a cold sodium bisulfite solution and cold dilute hydrochloric acid.[4]
-
Dry the product under vacuum to yield isoquinoline-5-sulfonyl chloride.
Protocol 1.2: From 5-Aminoisoquinoline via Diazotization
This method involves the diazotization of 5-aminoisoquinoline followed by a sulfonyl chloride formation.[1]
-
Suspend 5-aminoisoquinoline in concentrated hydrochloric acid and cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between -10 °C and 10 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated at 10-20 °C.
-
Add a catalytic amount of cupric chloride to the sulfur dioxide solution.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/acetic acid mixture.
-
Allow the reaction to proceed overnight.
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain isoquinoline-5-sulfonyl chloride.[1]
Protocol 1.3: From Isoquinoline-5-sulfonic Acid
This protocol is useful for converting the sulfonic acid to the corresponding sulfonyl chloride.[3]
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add isoquinoline-5-sulfonic acid.
-
Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, carefully remove the excess thionyl chloride by rotary evaporation.
-
Suspend the residue in an anhydrous solvent like dichloromethane and collect the solid product by filtration.
-
Wash the solid with fresh dichloromethane and dry under vacuum to obtain isoquinoline-5-sulfonyl chloride hydrochloride.[3]
Part 2: Synthesis of N-Substituted Isoquinoline Sulfonamides
This general protocol describes the coupling of isoquinoline-5-sulfonyl chloride with a primary or secondary amine.
Protocol 2.1: General Procedure in an Organic Solvent
-
Dissolve the desired primary or secondary amine (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) in a round-bottom flask.
-
Add a suitable base, such as triethylamine (2.0 equivalents) or pyridine, to the solution to act as an acid scavenger.
-
To this stirring solution, add a solution of isoquinoline-5-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[5]
Data Presentation
The biological activity of isoquinoline sulfonamides is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ) against specific protein kinases. The following table summarizes the inhibitory activities of several well-characterized isoquinoline sulfonamide derivatives.
| Compound Name | Target Kinase | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| Fasudil (HA-1077) | ROCK1 | - | 0.33 | [6] |
| ROCK2 | 0.158 | - | [6] | |
| PKA | 4.58 | - | [6] | |
| PKC | 12.30 | - | [6] | |
| PKG | 1.650 | - | [6] | |
| Y-27632 | ROCK1 | - | 0.22 | [6][7] |
| ROCK2 | - | 0.30 | [6][7] | |
| H-89 | PKA | - | 0.048 | [5] |
| PKG | - | ~0.48 | [5] | |
| S6K1 | 0.08 | - | [4][5] | |
| MSK1 | 0.12 | - | [4][5] | |
| ROCK2 | 0.135 | - | [4][5] | |
| H-7 | PKC | - | 6.0 | [8] |
| cGMP-dependent protein kinase | - | 1.2 | [8] | |
| cAMP-dependent protein kinase | - | 3.0 | [8] |
Mandatory Visualization
Experimental Workflow
Caption: General workflow for the two-part synthesis of isoquinoline sulfonamides.
Signaling Pathway: Inhibition of the Rho/ROCK Pathway by Fasudil
Caption: Fasudil inhibits ROCK, preventing smooth muscle contraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 4. H-89 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with Isoquinoline-5-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving Isoquinoline-5-sulfonyl chloride and its derivatives. The protocols outlined below utilize common analytical techniques to ensure reaction completion, product purity, and optimal yields, which are critical parameters in drug discovery and development.
Overview of Analytical Methods
Reactions with highly reactive compounds like Isoquinoline-5-sulfonyl chloride require careful monitoring to control the formation of products and byproducts. The choice of analytical method depends on the specific reaction, the information required, and the available instrumentation. The most common techniques for monitoring these reactions include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
| Analytical Technique | Principle | Application | Advantages | Limitations |
| TLC | Separation based on differential partitioning of components between a stationary phase and a mobile phase.[2][3] | Rapid qualitative monitoring of reaction progress, checking starting material consumption and product formation.[2][4][5] | Fast, simple, cost-effective, and allows for simultaneous analysis of multiple samples.[5] | Limited quantitative capability, lower resolution compared to HPLC. |
| HPLC | High-resolution separation of compounds based on their interaction with a stationary phase, detected by UV or other detectors.[6][7] | Quantitative analysis of reaction kinetics, purity assessment of the final product, and detection of isomers.[8] | High resolution, high sensitivity, and excellent for quantitative analysis.[6] | Requires more complex instrumentation and longer analysis times than TLC. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[6][7] | Identification of products and byproducts by molecular weight, sensitive detection of trace impurities.[1] | Provides molecular weight information for unambiguous peak identification, high sensitivity.[6] | Higher cost of instrumentation and maintenance. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information about molecules.[9][10] | In-situ reaction monitoring to observe the formation of intermediates and products in real-time, structural elucidation of the final product.[9][10] | Provides detailed structural information, non-invasive, and can be used for quantitative analysis.[9][10] | Lower sensitivity compared to other methods, requires specialized equipment. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an essential technique for the rapid, qualitative monitoring of reactions.[2][5] It is particularly useful for determining the endpoint of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[1]
Protocol for Monitoring the Synthesis of Isoquinoline-5-sulfonamides:
This protocol is adapted for monitoring the reaction of Isoquinoline-5-sulfonyl chloride with an amine.[4]
-
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254).[2]
-
Developing chamber.
-
Capillary tubes for spotting.
-
Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for amide formation reactions.[1] The polarity can be adjusted based on the specific reactants.
-
UV lamp for visualization (254 nm).[2]
-
-
Procedure:
-
Plate Preparation: Draw a faint starting line with a pencil about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, spot the following on the starting line:
-
A solution of the starting material (Isoquinoline-5-sulfonyl chloride).
-
A solution of the amine reactant.
-
A co-spot of both starting materials.
-
The reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).[1]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[3]
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.[2]
-
Analysis: The reaction is considered complete when the spot corresponding to the limiting starting material (usually the sulfonyl chloride) has disappeared, and a new, distinct spot for the product has appeared.[1]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative monitoring of reactions and for assessing the purity of the final product.[8]
General Protocol for Reaction Monitoring by Reverse-Phase HPLC:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
-
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid, is a common starting point.[12]
-
A typical gradient could be: 5% B to 95% B over 15-20 minutes.
-
-
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a large volume of a suitable solvent). Dilute the sample with the mobile phase to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample into the HPLC system.[1]
-
Data Acquisition: Record the chromatogram, monitoring at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm).[1]
-
Analysis: Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. The relative peak areas can be used to determine the reaction progress and the purity of the final product.[1]
-
Quantitative Data Summary from a Representative Synthesis:
The following table summarizes quantitative data from a large-scale synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride, where HPLC would be a critical analytical tool for purity assessment.[13]
| Parameter | Value | Reference |
| Starting Material | 4-Fluoroisoquinoline sulfate | [13] |
| Final Product | 4-Fluorothis compound | [13] |
| Yield | 45.4% | [13] |
| Purity (Isomer Ratio) | 99.64% | [13] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying reaction products and byproducts by providing molecular weight information.[6]
General Protocol for LC-MS Analysis:
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., with an electrospray ionization - ESI source).[7][12]
-
LC Conditions: Use similar conditions as described for HPLC. The mobile phase additives should be volatile (e.g., formic acid instead of phosphoric acid).[14]
-
MS Conditions:
-
Ionization Mode: ESI positive or negative mode, depending on the analyte.
-
Mass Range: Scan a mass range that includes the expected molecular weights of reactants, products, and potential byproducts.
-
-
Procedure: The sample preparation and injection are similar to the HPLC protocol.
-
Analysis: Analyze the mass spectra corresponding to the chromatographic peaks to confirm the identity of the product and to identify any impurities. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) can help confirm the presence of chlorine-containing compounds.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.[9][10]
Protocol for ¹H NMR Analysis:
-
Materials:
-
Procedure:
-
Sample Preparation: For offline analysis, take an aliquot from the reaction mixture, quench the reaction, and remove the solvent. Dissolve the residue in a suitable deuterated solvent. For in-situ monitoring, the reaction can be run directly in an NMR tube.[10]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals corresponding to the product. The integration of the peaks can be used for quantitative analysis of the reaction mixture composition.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of Isoquinoline-5-sulfonyl chloride derivatives.
Caption: A general workflow for the synthesis and monitoring of reactions involving Isoquinoline-5-sulfonyl chloride.
Signaling Pathway
Isoquinoline-5-sulfonyl chloride derivatives are important in drug discovery, particularly as inhibitors of the Rho-kinase (ROCK) signaling pathway.[4][13] This pathway is implicated in various diseases, making ROCK inhibitors a significant area of research.[13]
Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway by Isoquinoline-5-sulfonyl chloride derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. benchchem.com [benchchem.com]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ejgm.co.uk [ejgm.co.uk]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
HPLC analysis of fasudil synthesis from Isoquinoline-5-sulfonyl chloride hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of fasudil synthesis from isoquinoline-5-sulfonyl chloride hydrochloride. The provided methodologies are designed to monitor the progression of the synthesis reaction, quantify the final product, and identify potential impurities. This guide includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate the synthesis workflow and the underlying signaling pathway of fasudil.
Introduction
Fasudil is a potent Rho-kinase (ROCK) inhibitor, playing a crucial role in the regulation of various cellular functions, including smooth muscle contraction, cell adhesion, and motility.[1] Its hydrochloride salt is utilized in the treatment of cerebral vasospasm. The synthesis of fasudil typically involves the reaction of this compound with homopiperazine. Monitoring this synthesis process is critical to ensure optimal yield, purity, and safety of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for monitoring the conversion of reactants to products and detecting the formation of impurities during the synthesis. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Synthesis of Fasudil from this compound
The synthesis of fasudil hydrochloride involves the reaction of isoquinoline-5-sulfonyl chloride with homopiperazine. The starting material, this compound, is often generated from isoquinoline-5-sulfonic acid. The crude fasudil product is subsequently purified and converted to its hydrochloride salt.
Experimental Workflow: Synthesis of Fasudil
The following diagram outlines the key steps in the synthesis of fasudil hydrochloride from this compound.
Synthesis workflow of fasudil hydrochloride.
HPLC Analysis Protocol
This protocol describes an RP-HPLC method for the analysis of the reaction mixture during the synthesis of fasudil.
Materials and Reagents
-
Fasudil Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (for pH adjustment)
-
Phosphoric acid (for pH adjustment)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 1.5% Triethylamine in water, pH adjusted to 5.4 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 100% A10-20 min: 100% to 75% A20-30 min: 75% to 35% A30.1-40 min: 100% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 20 µL |
Note: The gradient elution profile is based on a method for detecting related substances and may need to be optimized for monitoring the specific synthesis reaction.[2]
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Fasudil Hydrochloride Reference Standard in the diluent (e.g., 1.5% triethylamine:acetonitrile = 85:15) to obtain a concentration of 0.5 mg/mL.[2]
-
Similarly, prepare a standard solution of this compound in the same diluent.
Sample Solution (from reaction mixture):
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by dilution in a suitable solvent).
-
Dilute the sample with the diluent to a final approximate concentration of 0.5 mg/mL of the expected product.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation and Analysis
The following tables summarize key quantitative data for the HPLC analysis.
Retention Times of Key Components
| Compound | Approximate Retention Time (min) |
| This compound | 6.035 |
| Fasudil hydrochloride | 10.229 |
| Dimer impurity | 28.626 |
| 8-position isomer derivative | 12.756 |
Retention times are based on a specific published method and may vary depending on the exact chromatographic conditions and system.[2]
Method Validation Parameters
| Parameter | Fasudil | Notes |
| Linearity Range | 0.4 - 250 ng/mL | Data from a validated HPLC-MS/MS method for fasudil in human plasma.[3] This range may need to be re-validated for the analysis of the synthesis reaction mixture. |
| Limit of Quantification (LOQ) | 0.4 ng/mL | Data from a validated HPLC-MS/MS method for fasudil in human plasma.[3] |
| Precision (%RSD) | < 5% for common impurities | As per a method for detecting related substances in the final product.[2] |
Fasudil's Mechanism of Action: Rho-Kinase Signaling Pathway
Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of cellular processes. By inhibiting ROCK, fasudil leads to the relaxation of smooth muscle cells, which is the basis for its therapeutic effect in vasodilation.
Inhibition of the Rho/ROCK signaling pathway by fasudil.
Conclusion
The HPLC method detailed in this application note provides a robust framework for the analysis of fasudil synthesis from this compound. By carefully monitoring the reaction, researchers and drug development professionals can ensure the quality and purity of the synthesized fasudil. The provided protocols and data serve as a valuable resource for process optimization and quality control in the manufacturing of this important therapeutic agent. Further method validation specific to the synthesis reaction matrix is recommended to ensure the highest level of accuracy and precision.
References
- 1. turkjps.org [turkjps.org]
- 2. CN110441449B - Method for detecting related substances in fasudil hydrochloride raw material or injection - Google Patents [patents.google.com]
- 3. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Fasudil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of fasudil hydrochloride, a potent Rho-kinase (ROCK) inhibitor. The information compiled herein is intended to guide researchers, scientists, and professionals in the field of drug development through the chemical synthesis, purification, and mechanistic understanding of this important pharmaceutical compound.
Introduction
Fasudil hydrochloride is a vasodilator and a specific inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] Its primary therapeutic applications include the treatment of cerebral vasospasm following subarachnoid hemorrhage and pulmonary hypertension.[2][3] The mechanism of action involves the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in smooth muscle contraction, cell adhesion, and cytoskeletal organization.[2][4] By inhibiting ROCK, fasudil leads to vasodilation and has shown neuroprotective effects.[2][5]
Synthesis of Fasudil Hydrochloride
The large-scale synthesis of fasudil hydrochloride is predominantly achieved through the reaction of 5-isoquinolinesulfonyl chloride with homopiperazine, followed by the formation of the hydrochloride salt. An alternative, more cost-effective route that avoids the use of expensive homopiperazine has also been developed.[6]
Experimental Workflow
The general workflow for the primary synthetic route is depicted below. This process involves the initial formation of the key intermediate, 5-isoquinolinesulfonyl chloride, from isoquinoline-5-sulfonic acid. This intermediate is then reacted with homopiperazine. The resulting fasudil free base is subsequently converted to its hydrochloride salt and purified.
Key Experimental Protocols
Protocol 1: Synthesis of 5-Isoquinolinesulfonyl Chloride Hydrochloride
-
To a reaction vessel, add isoquinoline-5-sulfonic acid and a catalytic amount of N,N-dimethylformamide (DMF).
-
Add an excess of thionyl chloride (e.g., 12-24 molar equivalents).
-
Reflux the mixture for 5-8 hours.
-
After the reaction is complete, remove the unreacted thionyl chloride under reduced pressure.
-
Add dichloromethane to the residue, stir, and filter to obtain 5-isoquinolinesulfonyl chloride hydrochloride as a solid.[7][8]
Protocol 2: Preparation of 5-Isoquinolinesulfonyl Chloride Solution
-
Suspend the 5-isoquinolinesulfonyl chloride hydrochloride in dichloromethane.
-
Cool the mixture to 0°C.
-
Slowly add a saturated sodium bicarbonate solution to adjust the pH to neutral.
-
Separate the organic phase. The aqueous phase can be extracted again with dichloromethane to maximize yield.
-
Combine the organic phases and dry over anhydrous sodium sulfate.[9]
Protocol 3: Synthesis of Fasudil Free Base
-
Prepare a solution of homopiperazine in dichloromethane.
-
Cool the homopiperazine solution to 0°C.
-
Slowly add the dichloromethane solution of 5-isoquinolinesulfonyl chloride dropwise to the homopiperazine solution.
-
After the addition is complete, raise the temperature to 50°C and react for 2 hours.[9]
Protocol 4: Purification and Salt Formation
-
After the reaction, adjust the pH to 4.5 with 1 mol/L hydrochloric acid and discard the organic phase.
-
Extract the aqueous phase twice with dichloromethane.
-
Adjust the pH of the aqueous phase to 9.5 with 1 mol/L sodium hydroxide solution.
-
Extract the aqueous phase with dichloromethane.
-
Wash the organic phase with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain fasudil as an oil.
-
Dissolve the oily residue in methanol and add concentrated hydrochloric acid to adjust the pH to 5-6.
-
Stir at room temperature to induce crystallization.
-
Filter the white solid and dry to obtain fasudil hydrochloride.[9] A final recrystallization from an ethanol-water mixture can be performed for further purification.[10]
Data Presentation
| Parameter | Reported Value | Reference |
| Overall Yield | 67.1% (based on 5-isoquinoline sulfonyl chloride, alternative route) | [6] |
| 89% (based on isoquinoline-5-sulfonyl chloride hydrochloride) | [9] | |
| Purity (HPLC) | >99.95% | [7] |
| 99.94% | [6] | |
| 99.99% | [9] | |
| Single Impurity | <0.02% | [7] |
| <0.05% | [11] | |
| Total Impurities | <0.1% | [11] |
Mechanism of Action: Rho-Kinase (ROCK) Signaling Pathway
Fasudil is a potent and selective inhibitor of Rho-kinase (ROCK).[1][3] The RhoA/ROCK signaling pathway is a critical regulator of various cellular functions, including smooth muscle contraction, cell migration, and apoptosis.[4][12] In vascular smooth muscle cells, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent muscle contraction.[4] Fasudil competitively inhibits the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets. This leads to the relaxation of smooth muscles and vasodilation.
Conclusion
The large-scale synthesis of fasudil hydrochloride is a well-established process with multiple described methodologies. The protocols and data presented provide a comprehensive overview for the production and understanding of this pharmaceutical agent. The key to successful large-scale synthesis lies in the careful control of reaction conditions and pH during extraction and purification steps to ensure high purity and yield. The understanding of its mechanism of action as a ROCK inhibitor continues to open new avenues for its therapeutic application in various diseases.
References
- 1. Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 5. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103030629A - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]
- 8. CN103030629B - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]
- 9. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]
- 11. Refining method of fasudil hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Isoquinoline-5-sulfonyl Chloride Hydrochloride Solution in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-5-sulfonyl chloride and its hydrochloride salt are pivotal reagents in synthetic and medicinal chemistry. Their significance lies in the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with primary and secondary amines to form a diverse array of sulfonamides. This reactivity has been extensively exploited in drug discovery, most notably for the synthesis of potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the ROCK signaling pathway is implicated in a variety of pathological conditions, including hypertension, glaucoma, and cancer metastasis, making it a prime therapeutic target.
One of the most prominent drugs synthesized from this scaffold is Fasudil, a ROCK inhibitor used for the treatment of cerebral vasospasm. The isoquinoline-5-sulfonamide core is a well-established pharmacophore for ROCK inhibition. Consequently, the preparation and use of isoquinoline-5-sulfonyl chloride hydrochloride are of great interest to researchers in drug development.
These application notes provide detailed protocols for the synthesis of this compound and the subsequent preparation of its solution for use in synthetic applications. Additionally, it includes information on the relevant biological pathways and quantitative data to aid in experimental design.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Reference |
| 5-Isoquinolinesulfonic Acid | Thionyl chloride, DMF (cat.) | 2 hours | Reflux | 85% | [1] |
| 5-Isoquinolinesulfonic Acid | Thionyl chloride, DMF (cat.) | 2.5 hours | Reflux | 82% | |
| 5-Bromoisoquinoline | 1. Thiourea2. Oxidant (e.g., NCS) in dilute HCl | 1-5 hours (step 2) | 10-25 °C (step 2) | up to 95.9% | [2] |
| Isoquinoline | Chlorosulfonic acid | Several hours | Room Temp to Heated | - | [3] |
Table 2: Reaction Conditions for Sulfonamide Formation with Amines
| Amine Substrate | Solvent | Base | Reaction Time | Temperature | Reference |
| Primary/Secondary Amines | Anhydrous Acetonitrile | Triethylamine | 24 hours | Room Temp | [4] |
| Primary/Secondary Amines | Aqueous medium with miscible organic solvent (THF or acetone) | Base (e.g., NaHCO₃) | 2-4 hours | Room Temp | [4] |
| Homopiperazine | Dichloromethane | - (in situ neutralization) | 2 hours | 0 °C to 50 °C | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Isoquinolinesulfonic Acid
This protocol details the conversion of 5-isoquinolinesulfonic acid to its corresponding sulfonyl chloride hydrochloride using thionyl chloride.
Materials:
-
5-Isoquinolinesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add 5-isoquinolinesulfonic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 10-15 eq).
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 eq).[1]
-
Heat the mixture to reflux for 2-3 hours.[1][3] The reaction should be monitored for completion by a suitable method (e.g., TLC by quenching a small aliquot with an amine).
-
After cooling to room temperature, carefully remove the excess thionyl chloride by rotary evaporation. This step should be performed in a well-ventilated fume hood.
-
Suspend the resulting residue in anhydrous dichloromethane.
-
Collect the solid product by filtration, wash with anhydrous dichloromethane, and dry under vacuum to yield this compound as a solid.[1]
Protocol 2: Preparation of an Anhydrous Dichloromethane Solution of Isoquinoline-5-sulfonyl Chloride for Synthesis
This protocol describes the in-situ preparation of a solution of the free base isoquinoline-5-sulfonyl chloride from its hydrochloride salt, ready for use in reactions such as sulfonamide formation.[2] Due to the moisture sensitivity of sulfonyl chlorides, it is recommended to prepare the solution fresh for each use.
Materials:
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane in an Erlenmeyer flask or round-bottom flask at 0 °C (ice bath).
-
Slowly add saturated sodium bicarbonate solution dropwise with vigorous stirring until the pH of the aqueous layer is neutral (pH ~7). This neutralizes the hydrochloride salt, forming the free sulfonyl chloride which is soluble in the organic layer.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an additional portion of anhydrous dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent to obtain a clear, anhydrous solution of isoquinoline-5-sulfonyl chloride in dichloromethane.[2]
-
This solution is now ready for use in subsequent synthetic steps, such as reaction with an amine. The concentration can be determined by the initial amount of starting material and the total volume of the solvent.
Stability and Storage of the Solution:
-
Stability: Solutions of isoquinoline-5-sulfonyl chloride are susceptible to hydrolysis by moisture, which leads to the formation of the corresponding sulfonic acid.[5] Therefore, it is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Storage: It is highly recommended to use the prepared solution immediately. If short-term storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere at low temperatures (2-8 °C).[5] Prolonged storage is not advised due to the risk of degradation.
Mandatory Visualizations
References
- 1. This compound | 105627-79-0 [sigmaaldrich.com]
- 2. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Isoquinoline-5-Sulfonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving Isoquinoline-5-sulfonyl chloride.
Troubleshooting Guide
Encountering unexpected results in your reaction? This guide will help you identify and resolve common issues related to the formation of side products.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired sulfonamide product | Hydrolysis of Isoquinoline-5-sulfonyl chloride: The sulfonyl chloride is highly susceptible to moisture, leading to the formation of the corresponding and unreactive isoquinoline-5-sulfonic acid.[1] This is a primary cause of reduced yield. | - Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. | |
| Presence of a highly polar side product | Formation of Isoquinoline-5-sulfonic acid: This is a result of the hydrolysis of the starting material, as mentioned above. | - Implement rigorous anhydrous techniques as described above.- Purify the crude product using column chromatography to separate the polar sulfonic acid from the desired product. |
| Formation of a higher molecular weight byproduct with primary amines | Di-sulfonylation: Primary amines possess two reactive N-H bonds and can react with two molecules of isoquinoline-5-sulfonyl chloride, especially if the sulfonyl chloride is in excess.[1] | - Use a precise stoichiometry, typically with a slight excess of the amine.- Add the isoquinoline-5-sulfonyl chloride solution dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride throughout the addition.[1] |
| Unexpected ester byproduct detected | Reaction with alcohol: If the reaction is performed in an alcohol-based solvent or if there are alcohol impurities, the sulfonyl chloride can react to form a sulfonyl ester.[2][3] | - Avoid using alcoholic solvents unless the sulfonyl ester is the desired product.- Ensure that non-alcoholic solvents are free from alcohol impurities. |
| Complex mixture of byproducts | Reaction with a nucleophilic base/solvent: Amine bases like pyridine or triethylamine can sometimes react with the sulfonyl chloride, especially at elevated temperatures. Solvents like DMF or DMSO can also participate in side reactions under certain conditions. | - Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if side reactions with the base are suspected.- Choose a less reactive aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions with Isoquinoline-5-sulfonyl chloride and how can I avoid it?
A1: The most prevalent side product is isoquinoline-5-sulfonic acid, which forms through the hydrolysis of the sulfonyl chloride by water.[1] To minimize its formation, it is crucial to maintain strictly anhydrous (moisture-free) conditions throughout your experiment. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere like nitrogen or argon.[1]
Q2: I am using a primary amine in my reaction and see a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
A2: This impurity is likely the di-sulfonamide, resulting from the reaction of one molecule of the primary amine with two molecules of isoquinoline-5-sulfonyl chloride.[1] To prevent this, you should carefully control the stoichiometry of your reactants, typically using a slight excess of the amine. Additionally, a slow, dropwise addition of the sulfonyl chloride to the amine solution will help to minimize the formation of this byproduct.[1]
Q3: Can the base I use contribute to side product formation?
A3: Yes. While a base is necessary to neutralize the HCl generated during the reaction, common amine bases like pyridine and triethylamine are nucleophilic and can potentially react with the highly electrophilic sulfonyl chloride.[1] If you suspect this is an issue, consider using a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA).
Q4: Is it possible for my solvent to react with Isoquinoline-5-sulfonyl chloride?
A4: Absolutely. Protic solvents like alcohols will react to form sulfonyl esters.[2][3] While generally considered stable, some aprotic polar solvents like DMF and DMSO can also undergo side reactions under specific conditions, although this is less common. For most applications, anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are recommended.[1]
Q5: How can I detect and identify common side products?
A5: A combination of analytical techniques can be used for this purpose. Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction and visualize the presence of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for separating and identifying the molecular weights of the components in your reaction mixture.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to confirm the structures of the isolated products and byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isoquinoline-5-sulfonamides with Minimization of Side Products
This protocol is designed to minimize the formation of hydrolysis and di-sulfonylation byproducts.
Materials:
-
Isoquinoline-5-sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.2 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate oven-dried flask, dissolve Isoquinoline-5-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Add the Isoquinoline-5-sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to remove any side products.
Visualizations
Signaling Pathway
Derivatives of isoquinoline-5-sulfonamide are well-known inhibitors of the Rho-kinase (ROCK) signaling pathway, which is a key regulator of cell shape, motility, and contraction.
Caption: Rho-Kinase (ROCK) Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of isoquinoline-5-sulfonamides, designed to minimize side product formation.
Caption: Workflow for Sulfonamide Synthesis.
Logical Relationships of Side Product Formation
This diagram illustrates the reaction pathways leading to the desired product and common side products.
Caption: Common Reaction Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. eurjchem.com [eurjchem.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of fasudil from reaction byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Fasudil from its reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during Fasudil synthesis?
A1: Impurities in Fasudil synthesis can be broadly categorized into process-related impurities and degradation products.[1]
-
Process-Related Impurities: These arise from the synthetic route and include unreacted intermediates like isoquinoline derivatives, byproducts from the sulfonamide formation or ring closure steps, and residual solvents such as dimethylformamide (DMF), methanol, or ethyl acetate.[1]
-
Degradation Impurities: These can form if Fasudil is exposed to harsh conditions like light, extreme pH, or high temperatures.[1] They may include hydrolysis products of the sulfonamide group and oxidation products of the nitrogen-containing heterocycles.[1]
-
Elemental Impurities: Trace metals from catalysts or reaction vessels, such as palladium, copper, or iron, may also be present.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in Fasudil?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling of Fasudil.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for identifying and quantifying related substances and degradation products.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities and degradants by providing molecular weight information.[1]
-
Gas Chromatography (GC): The preferred method for quantifying residual solvents.[1]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the analysis of elemental impurities.[1]
Q3: Is column chromatography necessary for Fasudil purification?
A3: While column chromatography is a standard purification technique, several reported methods for Fasudil purification aim to avoid it, likely to improve process efficiency and reduce solvent usage for large-scale production.[4][5] Purification strategies often rely on a combination of extraction and crystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Fasudil.
Issue 1: High levels of unreacted starting materials or intermediates in the crude product.
-
Observation: HPLC analysis of the crude product shows significant peaks corresponding to starting materials (e.g., 5-isoquinolinesulfonyl chloride) or intermediates.
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process HPLC monitoring to ensure the reaction has gone to completion before workup.
-
Reaction Conditions: Re-evaluate the reaction stoichiometry, temperature, and time. An excess of one reagent may be required to drive the reaction to completion.
-
Extraction/Washing: Utilize pH-based aqueous washes to remove acidic or basic starting materials and intermediates. For example, an acidic wash can help remove unreacted homopiperazine.
-
Issue 2: Presence of unknown impurities in the final product.
-
Observation: HPLC analysis of the purified Fasudil shows one or more unknown peaks that were not present in the starting materials or intermediates.
-
Potential Cause: Formation of byproducts or degradation of the product during purification.
-
Troubleshooting Steps:
-
Impurity Identification: Use LC-MS to determine the molecular weight of the unknown impurity to help elucidate its structure.
-
Process Parameter Review: Examine the purification steps for harsh conditions. For example, prolonged exposure to strong acids or bases, or high temperatures during solvent evaporation, can lead to degradation.
-
Crystallization Solvent Selection: The choice of crystallization solvent can significantly impact impurity removal. Experiment with different solvent systems (e.g., methanol/ethyl acetate, ethanol/water) to find the optimal conditions for selectively crystallizing Fasudil while leaving impurities in the mother liquor.[5]
-
Issue 3: Poor yield after crystallization.
-
Observation: The amount of crystalline Fasudil obtained is lower than expected.
-
Potential Cause:
-
The product is too soluble in the chosen crystallization solvent.
-
The cooling rate is too fast, leading to the formation of fine crystals that are difficult to filter.
-
Incomplete precipitation.
-
-
Troubleshooting Steps:
-
Solvent System Optimization: If the product is too soluble, consider using a solvent/anti-solvent system. For example, dissolving the crude product in a good solvent (like methanol) and then slowly adding an anti-solvent (like ethyl acetate) can induce crystallization.[5]
-
Controlled Cooling: Employ a gradual cooling profile during crystallization to allow for the formation of larger, more easily filterable crystals.
-
Stirring: Ensure adequate but not overly vigorous stirring during crystallization to promote crystal growth without causing excessive nucleation or crystal breakage. A stirring speed of around 150 rpm has been reported in some procedures.[6]
-
pH Adjustment: In some protocols, the pH is adjusted to a specific range (e.g., 2) to facilitate the crystallization of the hydrochloride salt.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to Fasudil purification and analysis.
Table 1: Reported Purity and Yield Data for Fasudil Hydrochloride Purification
| Purification Method | Achieved Purity (by HPLC) | Maximum Single Impurity | Yield | Reference |
| Dihydrochloride formation and subsequent basification/acidification | 99.96% | 0.02% | 93% | [6] |
| Three-step purification (details in patent) | >99.9% | <0.07% | Not specified | [7] |
| Recrystallization from methanol/ethyl acetate | >99.95% | <0.02% | 75% | [5] |
Table 2: Example HPLC Conditions for Fasudil Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Octadecylsilane bonded silica (C18) | ZORBAX StableBond-C18 (5 µm, 150 mm x 4.6 mm) |
| Mobile Phase | Gradient of phosphate buffer (pH 7.0) and methanol | Gradient elution |
| Detection Wavelength | 275 nm | MS/MS detection (MRM) |
| Column Temperature | 30 °C | Not specified |
| Flow Rate | 1.0 mL/min | Not specified |
| Reference | [8] | [9] |
Experimental Protocols
Protocol 1: Purification of Fasudil Hydrochloride via Dihydrochloride Intermediate
This protocol is adapted from a patented method and involves the formation of Fasudil dihydrochloride followed by conversion to the monohydrochloride.[6]
-
Formation of Fasudil Dihydrochloride:
-
Dissolve 10 g of crude Fasudil free base in 100 mL of ethanol.
-
Cool the solution to -2°C.
-
Slowly add hydrochloric acid dropwise while stirring until the pH of the solution reaches 2.
-
Continue stirring at low temperature to allow for complete crystallization.
-
Filter the resulting solid and dry the filter cake to a constant weight to obtain Fasudil dihydrochloride.
-
-
Conversion to Fasudil Hydrochloride:
-
Suspend 10 g of the obtained Fasudil dihydrochloride in a mixture of 50 mL of water and 50 mL of dichloromethane.
-
Adjust the pH of the mixture to 11 by adding a 4 mol/L potassium hydroxide solution.
-
Separate the organic and aqueous layers.
-
Filter the organic phase.
-
Cool the filtrate to -2°C.
-
Add approximately 2.3 mL of hydrochloric acid to the filtrate and stir at 150 rpm for 3 hours to induce crystallization.
-
Filter the solid product and dry the filter cake to yield purified Fasudil hydrochloride.
-
Protocol 2: Recrystallization of Fasudil Hydrochloride
This protocol is based on a method using a mixed solvent system.[5]
-
Dissolution:
-
Place the crude Fasudil hydrochloride in a suitable flask.
-
Add a minimal amount of methanol and gently heat to dissolve the solid completely.
-
-
Crystallization:
-
To the resulting solution, add ethyl acetate as an anti-solvent while stirring.
-
Cool the mixture to induce crystallization.
-
-
Isolation:
-
Filter the resulting white crystalline powder.
-
Dry the product under reduced pressure for 6 hours.
-
Visualizations
Fasudil's Mechanism of Action: The Rho-Kinase Signaling Pathway
Fasudil is an inhibitor of Rho-kinase (ROCK). The diagram below illustrates the signaling pathway that is inhibited by Fasudil.
Caption: Rho-Kinase signaling pathway and the inhibitory action of Fasudil.
General Workflow for Fasudil Purification and Analysis
The following diagram outlines a typical experimental workflow for the purification and analysis of synthesized Fasudil.
Caption: A generalized experimental workflow for Fasudil purification and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. CN110441449B - Method for detecting related substances in fasudil hydrochloride raw material or injection - Google Patents [patents.google.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CN103030629A - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]
- 6. Refining method of fasudil hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102020636A - Method for synthesizing and purifying Fasudil hydrochloride - Google Patents [patents.google.com]
- 8. CN108593831B - HPLC detection method of fasudil hydrochloride related substances - Google Patents [patents.google.com]
- 9. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid hydrolysis of Isoquinoline-5-sulfonyl chloride during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinoline-5-sulfonyl chloride. Our aim is to help you overcome common challenges and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield during the synthesis of Isoquinoline-5-sulfonyl chloride?
Low yields can arise from several factors, including incomplete reaction, product degradation during workup, and the formation of side products. The most common issue is the hydrolysis of the sulfonyl chloride product back to isoquinoline-5-sulfonic acid, particularly during aqueous workup steps.[1]
Q2: My final product is a different color than expected. What could be the reason?
Unexpected coloration can indicate the presence of impurities. The formation of certain byproducts or degradation products can discolor the final compound. It is crucial to ensure the purity of starting materials and control reaction conditions to minimize side reactions.
Q3: How can I confirm the successful synthesis of Isoquinoline-5-sulfonyl chloride?
The structure of the final product can be confirmed using analytical techniques such as 1H NMR spectroscopy. For example, the hydrochloride salt of isoquinoline-5-sulfonyl chloride in TFA-d would show characteristic peaks at δ 8.48 (t, J = 7.9 Hz, 1H), 9.13-9.14 (m, 2H), 9.29 (d, J = 7.9 Hz, 1H), 9.57 (d, J = 7.0 Hz, 1H), and 10.26 (s, 1H).
Q4: What are the optimal storage conditions for Isoquinoline-5-sulfonyl chloride?
To prevent degradation, Isoquinoline-5-sulfonyl chloride should be stored in a cool, dry place, ideally refrigerated at 2-8°C.[2] It is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, corrosion-resistant container, such as glass with a PTFE-lined cap.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Isoquinoline-5-sulfonyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of Sulfonyl Chloride: The product is highly susceptible to hydrolysis by water, including atmospheric moisture, leading to the formation of isoquinoline-5-sulfonic acid.[1] | - Conduct all reactions and workup steps under strictly anhydrous conditions. - Use anhydrous solvents. - Perform aqueous workups quickly and at low temperatures.[1] - Store the final product under an inert atmosphere.[3][2] |
| Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). - Ensure the reaction is stirred for the recommended duration at the optimal temperature. | |
| Suboptimal Reagents: The quality of starting materials or reagents may be poor. | - Use high-purity, anhydrous starting materials and reagents. | |
| Presence of Isoquinoline-5-sulfonic acid impurity | Product Hydrolysis: The sulfonyl chloride has degraded back to the sulfonic acid. | - During workup, if an aqueous layer is present, separate the organic layer containing the product as quickly as possible.[1] - If the product is isolated as a solid, wash it with a non-polar solvent to remove any remaining starting materials or soluble impurities. |
| Difficulty in Product Isolation | Emulsion during Extraction: An emulsion may have formed between the aqueous and organic layers, trapping the product. | - To break the emulsion, add a small amount of brine (saturated NaCl solution).[1] |
| Product is too soluble in the solvent: The chosen solvent for crystallization or precipitation may not be optimal. | - If precipitating the hydrochloride salt, ensure the use of a suitable solvent system like 4N HCl in Ethyl Acetate. |
Experimental Protocols
Protocol 1: Synthesis of Isoquinoline-5-sulfonyl Chloride Hydrochloride from 5-Isoquinolinesulfonic Acid
This protocol is adapted from established chemical synthesis literature.
Materials:
-
5-Isoquinolinesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane
Procedure:
-
In a flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 5-isoquinolinesulfonic acid in thionyl chloride at room temperature.
-
Slowly add anhydrous DMF dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain a crude powder.
-
Suspend the powder in anhydrous dichloromethane, sonicate, and then filter.
-
Dry the collected solid under reduced pressure at 40°C to yield this compound.
Protocol 2: Synthesis of 5-Isoquinoline Sulfonyl Chloride via Oxidative Chlorosulfonylation
This method, adapted from a patented process, offers an alternative route with milder conditions.[4][5]
Materials:
-
S-isoquinoline isothiourea salt (synthesized from 5-bromoisoquinoline and thiourea)[4][5]
-
N-Chlorosuccinimide (NCS)
-
Dilute hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, add NCS and water.
-
Under cooling with an ice-water bath, slowly add a solution of S-isoquinoline isothiourea salt dissolved in dilute hydrochloric acid. Control the addition rate to maintain a low temperature.
-
After the addition is complete, stir the reaction mixture at approximately 15°C for 2 hours.
-
Filter the resulting precipitate.
-
Wash the solid with a sodium bisulfite solution and then with dilute hydrochloric acid.
-
Dry the solid to obtain 5-isoquinoline sulfonyl chloride.[4][5]
Visual Guides
Caption: Mechanism of Isoquinoline-5-sulfonyl chloride hydrolysis.
Caption: Synthetic workflows for Isoquinoline-5-sulfonyl chloride.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. ISOQUINOLINE-5-SULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Isoquinoline-5-sulfonyl Chloride Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of isoquinoline-5-sulfonyl chloride with primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for isoquinoline-5-sulfonyl chloride coupling?
A1: The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of isoquinoline-5-sulfonyl chloride. This leads to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl). A base is typically added to the reaction mixture to neutralize the HCl byproduct.[1]
Q2: What is the optimal reaction temperature for the coupling reaction?
A2: The optimal reaction temperature can vary depending on the specific amine and solvent system used. However, most protocols suggest that the reaction proceeds efficiently at room temperature (typically 20-25°C).[1][2] For less reactive or sterically hindered amines, gentle heating may be required to drive the reaction to completion. Conversely, for highly reactive amines or to minimize side reactions, cooling the reaction mixture to 0°C before and during the addition of the sulfonyl chloride is recommended.[3]
Q3: How does temperature affect the stability of isoquinoline-5-sulfonyl chloride?
A3: Isoquinoline-5-sulfonyl chloride is a reactive compound that is highly susceptible to hydrolysis in the presence of moisture, yielding the corresponding sulfonic acid.[2][4] Elevated temperatures can accelerate this degradation. Therefore, it is crucial to store the compound in a cool, dry place, ideally refrigerated at 2-8°C or even at temperatures below -15°C, under an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: What are the common side reactions, and how can temperature be used to control them?
A4: Common side reactions include the hydrolysis of the sulfonyl chloride and di-sulfonylation of primary amines.[3] Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help minimize the formation of the di-sulfonylated byproduct.[3] Performing aqueous workups quickly and at low temperatures can reduce the hydrolysis of any unreacted sulfonyl chloride.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The isoquinoline-5-sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[3] 2. Low Reactivity of Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles.[3] 3. Insufficient Reaction Temperature: The reaction may be too slow at room temperature for less reactive substrates. | 1. Use a fresh or properly stored batch of isoquinoline-5-sulfonyl chloride. Ensure all glassware, solvents, and reagents are anhydrous.[2] 2. Increase the reaction temperature in increments (e.g., to 40-50°C) and monitor the reaction progress by TLC or LC-MS. Consider using a more forcing solvent or a catalyst.[3] 3. Gently heat the reaction mixture and monitor for product formation. |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess Sulfonyl Chloride: Using a molar excess of the sulfonyl chloride can lead to the reaction of both N-H bonds of a primary amine.[3] 2. High Reaction Temperature: Elevated temperatures can favor the second sulfonylation reaction.[3] | 1. Use a 1:1 molar ratio or a slight excess of the amine relative to the sulfonyl chloride.[3] 2. Perform the reaction at a lower temperature, such as 0°C, and allow it to slowly warm to room temperature.[3] |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | 1. Water in the Reaction Mixture: The presence of moisture will lead to the hydrolysis of the sulfonyl chloride.[2][3] 2. Hydrolysis during Workup: Exposure to aqueous conditions for an extended period during the workup can hydrolyze the product. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[2] 2. Perform aqueous washes quickly and at low temperatures. Immediately extract the product into an organic solvent after quenching the reaction.[2] |
Experimental Protocols
Protocol 1: General Coupling in an Organic Solvent
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
Isoquinoline-5-sulfonyl chloride
-
Appropriate primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF)
-
Non-nucleophilic base (e.g., triethylamine or pyridine, 2.0 equivalents)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a clean, dry flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve the isoquinoline-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Coupling in an Aqueous Medium
This protocol is particularly useful for water-soluble amines.
Materials:
-
Isoquinoline-5-sulfonyl chloride
-
Appropriate primary or secondary amine (1.0-1.2 equivalents)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Dichloromethane or Ethyl acetate for extraction
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine in the 1.0 M aqueous sodium hydroxide solution.
-
To this solution, add isoquinoline-5-sulfonyl chloride (1.0 equivalent) portion-wise while stirring vigorously at room temperature.[1]
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, extract the mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizations
Caption: A general experimental workflow for the coupling of isoquinoline-5-sulfonyl chloride with amines.
Caption: Inhibition of the Rho-Kinase (ROCK) signaling pathway by isoquinoline sulfonamides.
References
Side reactions of Isoquinoline-5-sulfonyl chloride with secondary amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered during the synthesis of isoquinoline-5-sulfonamides from isoquinoline-5-sulfonyl chloride and secondary amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of isoquinoline-5-sulfonamides derived from secondary amines.
Question 1: I am observing a low yield of my desired isoquinoline-5-sulfonamide product. What are the potential causes and how can I improve it?
Answer:
Low yields are a common issue and can stem from several factors. The primary culprits are often incomplete reactions, degradation of the starting material, or competing side reactions.
Troubleshooting Steps:
-
Verify Amine Reactivity: Sterically hindered secondary amines react more slowly than less hindered ones.[1] Ensure you are using an adequate excess of the amine (2-4 equivalents) to drive the reaction to completion.[2] For particularly unreactive or valuable amines, consider a smaller excess (1.0-1.2 equivalents) in the presence of a non-nucleophilic base like triethylamine or pyridine.[2][3]
-
Ensure Anhydrous Conditions: Isoquinoline-5-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[4] Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time and Temperature: While many reactions proceed at room temperature, sluggish reactions may benefit from gentle heating.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from 2 to 24 hours.[2][5]
-
Choice of Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[2] Using an insufficient amount of base can stall the reaction. Typically, 2-3 equivalents of the base are recommended.[3]
Question 2: My final product is contaminated with a significant amount of isoquinoline-5-sulfonic acid. How can I prevent its formation?
Answer:
The presence of isoquinoline-5-sulfonic acid is a direct result of the hydrolysis of your starting material, isoquinoline-5-sulfonyl chloride.[4] This is a prevalent side reaction if proper precautions are not taken.
Preventative Measures:
-
Strict Anhydrous Technique: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere.
-
Reagent Quality: Use a fresh, high-purity bottle of isoquinoline-5-sulfonyl chloride. Over time, the reagent can degrade upon exposure to atmospheric moisture. Store it in a desiccator.
-
Workup Conditions: During the aqueous workup, minimize the contact time of the unreacted sulfonyl chloride with water. Perform extractions promptly after quenching the reaction.
Question 3: After purification, I have an unexpected byproduct with a different mass spectrum. Could a reaction be occurring at the isoquinoline nitrogen?
Answer:
Yes, this is a plausible side reaction. The nitrogen atom in the isoquinoline ring is basic and can act as a nucleophile, particularly if the secondary amine is sterically hindered or a weak nucleophile.[6] This can lead to the formation of a quaternary ammonium salt. This process, known as the Menshutkin reaction, involves the alkylation of a tertiary amine (in this case, the isoquinoline nitrogen) by an alkyl halide or a similarly reactive species.[7]
Potential Side Reaction:
The isoquinoline nitrogen can react with the sulfonyl chloride itself, especially under forcing conditions, or with other reactive species in the mixture, to form a charged quaternary species.
Troubleshooting & Identification:
-
Reaction Conditions: Avoid high reaction temperatures for extended periods, as this may promote N-sulfonylation or other reactions at the isoquinoline nitrogen.
-
Amine Basicity: Use a secondary amine that is a significantly stronger nucleophile than the isoquinoline nitrogen to favor the desired sulfonamide formation.
-
Characterization: Use analytical techniques like LC-MS to identify the molecular weight of the byproduct. Quaternary ammonium salts will have a distinct mass and will be permanently charged.[8] ¹H NMR spectroscopy can also be insightful, as the protons on the isoquinoline ring adjacent to the newly quaternized nitrogen will show a significant downfield shift.
Question 4: The reaction with my bulky secondary amine is very slow and gives a poor yield. How can I address issues related to steric hindrance?
Answer:
Steric hindrance around the nitrogen atom of a secondary amine can significantly decrease its nucleophilicity, leading to slow reaction rates and low yields.[9]
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential degradation of starting materials or products.
-
Use a Catalyst: Certain catalysts can facilitate the sulfonylation of sterically hindered amines. While not extensively documented for this specific reaction, literature on sulfonamide synthesis suggests exploring options like indium-catalyzed methods for less nucleophilic amines.[10]
-
Alternative Reagents: If feasible, consider activating the amine instead of the sulfonyl group, though this would represent a significant deviation from the standard protocol.
-
Prolonged Reaction Time: For sterically hindered amines, extending the reaction time well beyond the standard 24 hours may be necessary. Continue to monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent.
Quantitative Data Summary
The yield of the desired sulfonamide is highly dependent on the substrate and reaction conditions. Below is a summary of representative data gathered from analogous reactions.
Table 1: Influence of Amine Type on Sulfonamide Yield
| Amine Type | Steric Hindrance | Expected Reactivity | Typical Yield Range | Citation(s) |
| Primary Amine | Low | High | 72-96% | [2] |
| Secondary Amine (less hindered) | Moderate | Moderate to High | 60-90% | [2] |
| Secondary Amine (bulky) | High | Low | 19-50% | [9] |
Table 2: Effect of Reaction Conditions on Yield and Side Products
| Condition | Variation | Impact on Desired Product Yield | Impact on Side Product Formation | Citation(s) |
| Moisture | Presence of Water | Decreases | Increases formation of sulfonic acid | [4] |
| Temperature | Too High | May Decrease (degradation) | May increase quaternary salt formation | [9] |
| Base | Insufficient Amount | Decreases | Incomplete reaction | [2] |
| Reaction Time | Too Short | Decreases | Incomplete reaction | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Isoquinoline-5-sulfonamides with Secondary Amines
This protocol is a generalized procedure suitable for a wide range of secondary amines.[2]
Materials:
-
Isoquinoline-5-sulfonyl chloride hydrochloride
-
Appropriate secondary amine (2.0-4.0 eq)
-
Anhydrous acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) (2.0-3.0 eq)
-
Water (H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous acetonitrile or DCM under an inert atmosphere (nitrogen or argon), add the desired secondary amine (2.0-4.0 eq).
-
Add triethylamine (2.0-3.0 eq) to the mixture.
-
Stir the resulting reaction mixture at room temperature for 24 hours. For sterically hindered amines, gentle heating (40-50 °C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Monitoring the Reaction using LC-MS
Procedure:
-
Prepare a stock solution of your starting materials and expected product for use as standards.
-
At regular intervals (e.g., 1, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing a small volume of a suitable solvent (e.g., acetonitrile).
-
Dilute the quenched sample as needed for LC-MS analysis.
-
Analyze the sample by LC-MS to monitor the disappearance of starting materials and the appearance of the product and any byproducts. This allows for the determination of the optimal reaction time and can help identify unknown impurities by their mass-to-charge ratio.[5][11]
Visual Guides
Experimental & Purification Workflow
Caption: General workflow for the synthesis and purification of isoquinoline-5-sulfonamides.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield reactions.
Rho-Kinase (ROCK) Signaling Pathway
Derivatives of isoquinoline-5-sulfonamide are potent inhibitors of the Rho-kinase (ROCK) signaling pathway, which is implicated in various pathological conditions.[2]
Caption: Simplified Rho-Kinase (ROCK) signaling pathway and the point of inhibition by isoquinoline-5-sulfonamide derivatives.[7][10][12]
References
- 1. What are Rho-associated kinases inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Identification of impurities in Isoquinoline-5-sulfonyl chloride hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinoline-5-sulfonyl chloride hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: The most common impurities can be categorized by their source:
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Starting Material-Related Impurities:
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Isoquinoline-5-sulfonic acid: A primary starting material for one common synthesis route and also the main degradation product.
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5-Bromoisoquinoline: A starting material in an alternative synthesis pathway.[1]
-
-
Process-Related Impurities (Byproducts):
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Isoquinoline-8-sulfonyl chloride: A positional isomer that can be formed during the sulfonation of isoquinoline.
-
-
Degradation Products:
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Isoquinoline-5-sulfonic acid: Formed by the hydrolysis of the sulfonyl chloride group in the presence of moisture.
-
Q2: How should I store this compound to minimize degradation?
A2: this compound is sensitive to moisture.[2] To prevent hydrolysis to isoquinoline-5-sulfonic acid, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at 2-8°C.
Q3: What analytical techniques are recommended for purity assessment?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
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High-Performance Liquid Chromatography (HPLC) coupled with a UV detector: Ideal for separating and quantifying the main component and its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, but care must be taken as sulfonyl chlorides can be thermally labile and may degrade in the injector port.
Troubleshooting Guides
Problem 1: Low yield or incomplete reaction in a subsequent synthesis step.
Possible Cause: The purity of your this compound may be low due to the presence of isoquinoline-5-sulfonic acid. The sulfonic acid will not participate in reactions where the sulfonyl chloride is the reactive species.
Troubleshooting Steps:
-
Assess Purity: Use HPLC or ¹H NMR to determine the purity of your starting material.
-
Check for Hydrolysis: In the ¹H NMR spectrum, look for characteristic peaks of isoquinoline-5-sulfonic acid. In an HPLC chromatogram, the sulfonic acid will have a significantly different retention time (typically eluting earlier) than the sulfonyl chloride.
-
Purification: If significant amounts of the sulfonic acid are present, purification of the sulfonyl chloride may be necessary. Recrystallization from a non-protic solvent system can be attempted.
Problem 2: An unexpected peak is observed in the HPLC chromatogram of my sample.
Possible Cause: This could be a starting material, a byproduct, or a degradation product.
Troubleshooting Workflow:
Caption: Workflow for identifying an unexpected HPLC peak.
Troubleshooting Steps:
-
Retention Time Comparison: If you have standards for potential impurities (isoquinoline-5-sulfonic acid, 5-bromoisoquinoline, isoquinoline-8-sulfonyl chloride), compare their retention times with the unknown peak.
-
LC-MS Analysis: Perform LC-MS to determine the molecular weight of the unknown peak.
-
Molecular Weight Matching: Compare the obtained molecular weight with the molecular weights of potential impurities (see Table 1).
-
Further Investigation: If the molecular weight does not match any of the common impurities, it may be a different byproduct or a compound from an unexpected side reaction. Isolation of the impurity followed by NMR analysis may be required for full structural elucidation.
Problem 3: The ¹H NMR spectrum of my sample is complex and difficult to interpret.
Possible Cause: The presence of multiple impurities can lead to overlapping signals in the NMR spectrum.
Troubleshooting Steps:
-
Check for Known Impurity Signals: Compare the spectrum to reference spectra of the pure compound and known impurities.
-
2D NMR: Perform 2D NMR experiments like COSY and HSQC to help resolve overlapping signals and assign protons to their respective carbons.
-
Spiking Experiment: If a particular impurity is suspected, "spike" your NMR sample with a small amount of a standard of that impurity. An increase in the intensity of the corresponding signals will confirm its presence.
Data Presentation
Table 1: Common Impurities and their Properties
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Source |
| Isoquinoline-5-sulfonyl chloride | C₉H₆ClNO₂S | 227.67 | Main Component |
| Isoquinoline-5-sulfonic acid | C₉H₇NO₃S | 209.22 | Starting material/Degradation |
| 5-Bromoisoquinoline | C₉H₆BrN | 208.06 | Starting material[1] |
| Isoquinoline-8-sulfonyl chloride | C₉H₆ClNO₂S | 227.67 | Byproduct (Isomer) |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for the separation of this compound and its common impurities. Method optimization may be required based on the specific instrument and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Table 2: Expected Elution Order in Reverse-Phase HPLC
| Compound | Expected Retention Time |
| Isoquinoline-5-sulfonic acid | Early eluting |
| This compound | Main peak |
| Isoquinoline-8-sulfonyl chloride | Close to the main peak |
| 5-Bromoisoquinoline | Later eluting |
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). It is crucial to use a dry solvent to prevent hydrolysis of the sample.
-
Sample Concentration: 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be used for chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with known purity is required.
-
Acquisition: Acquire a standard ¹H NMR spectrum. If the spectrum is complex, consider 2D NMR experiments (COSY, HSQC).
Signaling Pathways and Workflows
Caption: Potential sources of impurities in the synthesis of Isoquinoline-5-sulfonyl chloride.
References
Technical Support Center: Strategies to Increase the Yield of Isoquinoline Sulfonamides
Welcome to the Technical Support Center for the synthesis of isoquinoline sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and strategies to optimize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of isoquinoline sulfonamides, providing targeted solutions to enhance reaction outcomes.
Question 1: Why is the yield of my isoquinoline sulfonamide product consistently low?
Answer: Low yields can arise from several factors throughout the synthetic sequence. Here’s a systematic approach to troubleshooting:
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Purity of Starting Materials: Ensure the high purity of your starting isoquinoline and the sulfonylating agent (e.g., sulfonyl chloride). Impurities can lead to side reactions and inhibit the desired transformation. Isoquinoline itself can be purified by crystallization of its salts.
-
Reaction Conditions for Sulfonylation:
-
Temperature: Sulfonylation reactions can be sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can cause decomposition of the starting material or product.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the reaction has gone to completion.
-
Stoichiometry: Inaccurate reactant ratios can significantly impact yield. Precisely measure the stoichiometry of the isoquinoline, sulfonylating agent, base, and any catalyst.
-
-
Choice of Base: The base plays a crucial role in the sulfonylation step. If the reaction is not proceeding, the chosen base may not be strong enough. Consider switching to a stronger, non-nucleophilic base.
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Moisture Control: Sulfonyl chlorides are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
Question 2: My sulfonylation reaction is very slow or has stalled. What can I do?
Answer: A stalled reaction often points to insufficient activation or inhibition. Consider the following:
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Activating the Isoquinoline Ring: If the isoquinoline ring is electron-deficient, the sulfonylation will be slow. While less common for this specific reaction, ensuring the isoquinoline starting material is appropriately substituted to favor electrophilic substitution can be a factor in the overall synthetic strategy.
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Reactive Sulfonylating Agent: Using a more reactive sulfonylating agent can increase the reaction rate.
-
Catalyst: The addition of a catalyst, such as 4-Dimethylaminopyridine (DMAP), can sometimes accelerate the reaction.
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Solvent Choice: The solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-Dimethylformamide (DMF) are commonly used. If the reaction is slow, switching to a solvent with a higher boiling point to allow for increased reaction temperature might be beneficial.
Question 3: I am observing significant side product formation. How can I improve the selectivity?
Answer: Side reactions can compete with the desired sulfonylation, reducing the yield of the target product.
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Polysulfonylation: The addition of multiple sulfonyl groups can occur with a large excess of the sulfonylating agent or under harsh conditions. To minimize this, use a controlled stoichiometry of the sulfonylating agent (closer to 1:1).
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid in the presence of water. As mentioned, maintaining anhydrous conditions is critical.
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Regioselectivity: If the isoquinoline has multiple potential sites for sulfonylation, regioselectivity can be an issue. Modifying reaction conditions such as temperature, solvent, and the choice of sulfonating agent can influence the position of sulfonation. In some cases, protecting groups may be necessary to block other reactive sites.
Question 4: My product is difficult to purify. What strategies can I employ?
Answer: Effective purification is key to obtaining a high final yield of a pure product.
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Extraction and Washing: After the reaction, a proper aqueous workup is essential. Washing the organic layer with a mild acid, then a mild base, followed by brine can remove many impurities.
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Crystallization: Recrystallization is a powerful technique for purifying solid products. Experiment with different solvent systems to find one that provides good recovery of pure crystals. For example, the well-known isoquinoline sulfonamide, Fasudil hydrochloride, can be recrystallized from methanol.[1]
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is often necessary. A carefully chosen eluent system is critical for good separation.
Data Presentation
Table 1: Comparison of Synthetic Methods for Isoquinoline-5-sulfonyl Chloride Hydrochloride
This table summarizes the yields for the synthesis of a key intermediate, this compound, using different methods.
| Starting Material | Reagents | Method | Product | Yield (%) | Reference |
| 5-Bromoisoquinoline | 1. Thiourea2. Oxidant, HCl | Two-step: S-isoquinoline isothiourea salt formation followed by oxidative chlorosulfonyl acylation | 5-Isoquinoline sulfonyl chloride | 95.9 | [1] |
| Isoquinoline-5-sulfonic acid | Thionyl chloride, DMF | Chlorination | This compound | 85 | [1] |
| Isoquinoline-5-sulfonic acid | Thionyl chloride, DMF | Chlorination | This compound | 82 | [1] |
Table 2: Impact of Reaction Conditions on the Yield of Quinoline-Sulfonamides
While specific comparative data for a range of isoquinoline sulfonamides is dispersed, this table illustrates the high yields achievable for related quinoline-sulfonamides, highlighting the impact of the synthetic protocol. These high yields suggest that with optimization, similar results are attainable for isoquinoline sulfonamides.
| Reactants | Solvent/Base | Conditions | Product Yield (%) | Reference |
| 4,7-dichloroquinoline, p-phenylenediamine, substituted benzenesulfonyl chloride | DMF / TEA | RT to 60°C, 12-16 hours | 85-92 | [2] |
| 8-methoxyquinoline, acetylenamine derivatives | Acetonitrile / Triethylamine | Room Temperature | High | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of Fasudil (A Representative Isoquinoline Sulfonamide)
This protocol is adapted from procedures for the synthesis of the Rho-kinase inhibitor, Fasudil, and can serve as a general guideline for the synthesis of other N-substituted isoquinoline sulfonamides.[4][5][6]
Step 1: Synthesis of this compound
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To a reaction vessel, add isoquinoline-5-sulfonic acid and N,N-dimethylformamide (DMF) as a catalyst.
-
Add thionyl chloride (SOCl₂) and heat the mixture to reflux for 4-8 hours.
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After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
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Add dichloromethane (DCM) to the residue, stir, and collect the solid product by filtration.
-
Dry the solid under vacuum to obtain this compound.
Step 2: Synthesis of 1-(5-Isoquinolinesulfonyl)homopiperazine (Fasudil)
-
Dissolve the this compound in a biphasic system of dichloromethane and water containing sodium bicarbonate to neutralize the HCl salt and liberate the free sulfonyl chloride into the organic phase.
-
In a separate flask, prepare a solution of homopiperazine in dichloromethane.
-
Cool the homopiperazine solution to 0°C in an ice bath.
-
Slowly add the dichloromethane solution of isoquinoline-5-sulfonyl chloride to the cooled homopiperazine solution with stirring.
-
Allow the reaction to proceed at 0°C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
Step 3: Purification of Fasudil
-
Acid-Base Extraction:
-
Wash the reaction mixture with water.
-
Extract the organic layer with a dilute acid solution (e.g., HCl) to protonate the Fasudil and pull it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a suitable base (e.g., NaOH) to a pH of 9.5-10.5.
-
Extract the aqueous layer with dichloromethane to recover the purified Fasudil free base in the organic layer.
-
-
Chromatography (Optional): If further purification is needed, the crude product can be purified by silica gel column chromatography.
-
Salt Formation and Recrystallization:
-
Dry the organic layer containing the purified Fasudil over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethanol or methanol).
-
Cool the solution to 0°C and add a solution of hydrochloric acid in ethanol or methanol dropwise with stirring to precipitate the hydrochloride salt.
-
Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum to obtain pure Fasudil hydrochloride. A final purity of >99.9% can be achieved with careful purification.[4]
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. CN102241669A - Preparation method of fasudil hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102020636A - Method for synthesizing and purifying Fasudil hydrochloride - Google Patents [patents.google.com]
- 5. CN103030629A - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Removal of unreacted Isoquinoline-5-sulfonyl chloride from reaction mixture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of unreacted isoquinoline-5-sulfonyl chloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted isoquinoline-5-sulfonyl chloride from my reaction?
A1: Isoquinoline-5-sulfonyl chloride is a highly reactive electrophile due to its sulfonyl chloride group.[1] Leaving it in the mixture can lead to undesirable side reactions with nucleophiles during subsequent steps, storage, or workup, ultimately lowering the purity and yield of your target compound. It is also classified as a corrosive compound that can cause severe skin burns and eye damage, necessitating its removal for safety.[2][3]
Q2: What is the most common initial step to neutralize excess isoquinoline-5-sulfonyl chloride?
A2: The most common and effective initial step is quenching. This involves carefully adding the reaction mixture to a cold, nucleophilic solution, such as ice-water.[4] This process rapidly converts the reactive sulfonyl chloride into a more inert and easily separable compound.
Q3: What happens to isoquinoline-5-sulfonyl chloride during an aqueous quench?
A3: During an aqueous quench, isoquinoline-5-sulfonyl chloride undergoes hydrolysis. The sulfonyl chloride group reacts with water to form the corresponding isoquinoline-5-sulfonic acid and hydrochloric acid (HCl).[1] The sulfonic acid is significantly more polar and is typically soluble in the aqueous phase, facilitating its separation from a less polar organic product.
Q4: How do I separate my desired product from the isoquinoline-5-sulfonic acid byproduct after quenching?
A4: After quenching, a standard liquid-liquid extraction is typically performed. The desired organic product can be extracted into an immiscible organic solvent (such as dichloromethane or ethyl acetate), while the water-soluble isoquinoline-5-sulfonic acid salt remains in the aqueous layer.[4] Neutralizing the mixture with a base like sodium bicarbonate is often necessary before extraction.[4]
Q5: Is column chromatography a suitable method for removing this impurity?
A5: Yes, column chromatography is a viable and common technique for purifying products from reactions involving isoquinoline derivatives.[5] If the polarity difference between your desired product and any remaining unreacted sulfonyl chloride or its sulfonic acid byproduct is sufficient, flash column chromatography can provide excellent separation.[6]
Q6: Can I use crystallization to purify my product?
A6: Absolutely. Crystallization is a powerful purification technique for solid compounds.[7][8] For isoquinoline derivatives, a common and effective method is to precipitate the desired product as a hydrochloride salt by adding a solution of HCl in an organic solvent like ethyl acetate.[4][5] This can selectively crystallize the product, leaving impurities behind in the solvent. Standard recrystallization from a suitable hot solvent is also an excellent option.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Violent reaction during quench | The hydrolysis of sulfonyl chlorides is highly exothermic.[4] Adding the reaction mixture too quickly to the quenching solution causes a rapid temperature increase. | 1. Ensure the quenching solution (e.g., water/ice) is well-chilled and in sufficient excess. 2. Add the reaction mixture slowly and dropwise to the vigorously stirred quenching solution. 3. Perform the quench in an ice bath to maintain a low temperature (e.g., below 5°C).[4] |
| Emulsion forms during extraction | The presence of acidic and basic isoquinoline species and their salts can act as surfactants, preventing clean layer separation. | 1. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase.[4] 2. Allow the mixture to stand for a longer period. 3. If the emulsion persists, filter the mixture through a pad of Celite. |
| Low product yield after workup | The desired product may have some solubility in the aqueous layer, or it may have been lost during precipitation/crystallization steps. | 1. Re-extract the aqueous layers multiple times with fresh organic solvent. 2. If precipitating a salt, ensure the correct amount of acid is added; excess acid can sometimes increase the solubility of the salt. 3. For recrystallization, minimize the amount of hot solvent used to dissolve the crude product to ensure maximum recovery upon cooling.[7] |
| Final product is still impure | The chosen purification method (extraction, precipitation, etc.) may not be sufficient to remove all byproducts or unreacted starting material. | 1. Analyze the product by TLC or HPLC to assess purity. 2. Perform a secondary purification step. If you initially used precipitation, follow up with flash column chromatography, or vice versa. 3. Consider recrystallizing the product from a different solvent system. |
Data Presentation
The successful removal of unreacted isoquinoline-5-sulfonyl chloride relies on the differing physical properties between it and its hydrolysis product.
| Property | Isoquinoline-5-sulfonyl Chloride | Isoquinoline-5-sulfonic Acid (Hydrolysis Product) | Basis for Separation |
| Molecular Formula | C₉H₆ClNO₂S[2] | C₉H₇NO₃S | Chemical transformation via hydrolysis.[1] |
| Molecular Weight | 227.67 g/mol [10] | 209.22 g/mol | - |
| Appearance | White to Off-White Solid[10] | Typically a solid, often water-soluble. | - |
| Reactivity | High (Moisture Sensitive)[1][10] | Low (Stable Salt) | The high reactivity of the sulfonyl chloride allows for its selective conversion. |
| Solubility | Soluble in organic solvents (DCM, EtOAc); sparingly soluble in DMSO.[2][4] | Soluble in water (especially as a salt after neutralization); poorly soluble in non-polar organic solvents. | This difference in solubility is the primary basis for separation by liquid-liquid extraction. |
Experimental Protocols
Protocol 1: General Quenching and Liquid-Liquid Extraction
-
Preparation : Prepare a beaker with a stirred mixture of crushed ice and water, typically 5-10 times the volume of the reaction mixture. Place this beaker in a larger ice bath to maintain a low temperature.
-
Quenching : Slowly and dropwise, add the reaction mixture containing the unreacted isoquinoline-5-sulfonyl chloride to the cold, stirred ice-water. Monitor the temperature of the quenching pot to ensure it does not rise significantly.[4]
-
Neutralization : Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Workup : Combine the organic layers. Wash the combined organic phase with a saturated solution of brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
Protocol 2: Purification by Precipitation as a Hydrochloride Salt
-
Dissolution : Dissolve the crude product obtained from Protocol 1 in a minimal amount of a suitable organic solvent, such as methylene chloride or ethyl acetate.
-
Precipitation : While stirring, slowly add a solution of 4N HCl in ethyl acetate dropwise to the dissolved product at room temperature.[4][5]
-
Crystallization : Continue stirring for approximately one hour to allow for complete precipitation of the hydrochloride salt.[4]
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Washing and Drying : Wash the collected crystals with a small amount of cold methylene chloride or diethyl ether to remove soluble impurities.[5] Dry the purified product under vacuum.[4]
Visualizations
Caption: A typical experimental workflow for quenching and purifying a reaction product.
Caption: The chemical transformation of isoquinoline-5-sulfonyl chloride during aqueous quenching.
Caption: A decision tree to help select an appropriate final purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. ISOQUINOLINE-5-SULFONYL CHLORIDE | 84468-15-5 [amp.chemicalbook.com]
- 3. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. ISOQUINOLINE-5-SULFONYL CHLORIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Synthesis of ROCK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of Rho-kinase (ROCK) inhibitors. This resource is intended for researchers, scientists, and drug development professionals.
I. General Synthesis & Purification FAQs
Q1: My ROCK inhibitor synthesis is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in multi-step organic synthesis can arise from a variety of factors. Key areas to investigate include:
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Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as required. Impurities can poison catalysts and lead to unwanted side reactions.
-
Reaction Conditions: Temperature, reaction time, and atmosphere (e.g., inert gas for oxygen-sensitive reactions) are critical. Optimize these parameters for each step.
-
Catalyst and Ligand Choice: For cross-coupling reactions, the choice of palladium source and ligand is crucial and often substrate-dependent. Screening different combinations may be necessary.[1]
-
Base Selection: The strength and solubility of the base can significantly impact reaction outcomes, particularly in cross-coupling and amidation reactions.[1]
-
Work-up and Purification: Product loss can occur during extraction, washing, and chromatography. Ensure your purification methods are optimized for your specific compound.
Q2: I am observing multiple spots on my TLC/multiple peaks in my LC-MS after synthesis. What are the common types of impurities?
A2: Impurities in ROCK inhibitor synthesis can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Degradation Impurities: The final compound or intermediates may degrade due to factors like exposure to light, extreme pH, or high temperatures. Common degradation pathways include hydrolysis of amide or sulfonamide bonds and oxidation of nitrogen-containing heterocycles.
-
Residual Solvents: Solvents used in the synthesis or purification process may remain in the final product.
Q3: How do impurities affect the biological activity of my ROCK inhibitor?
A3: Impurities can have a significant impact on the perceived biological activity of your compound. A highly potent impurity can lead to an overestimation of your compound's activity. Conversely, an inactive impurity that constitutes a significant portion of your sample will lead to an underestimation of potency. It is crucial to purify your final compound to a high degree to obtain accurate biological data.
II. Troubleshooting Specific ROCK Inhibitor Syntheses
This section provides troubleshooting guidance for common issues encountered in the synthesis of specific classes of ROCK inhibitors.
A. Pyridine-Based ROCK Inhibitors
A common and critical step in the synthesis of many pyridine-based ROCK inhibitors is the Suzuki-Miyaura cross-coupling reaction.
Q4: My Suzuki-Miyaura coupling reaction to form a pyridine-containing biaryl is giving a low yield. What are the common pitfalls?
A4: Low yields in the Suzuki coupling of pyridine derivatives can be attributed to several factors:
-
The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring, particularly at the 2-position, can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid reactant, which can be exacerbated by the presence of molecular oxygen.[2] Ensure your reaction is properly degassed.
-
Protodeboronation: This is a key decomposition pathway for boronic acids, where the boronic acid group is replaced by a hydrogen atom.
-
Inappropriate Base: The choice of base is critical for activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide better yields than organic bases.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
Validation & Comparative
Purity Assessment of Isoquinoline-5-sulfonyl Chloride Hydrochloride: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the reliability of experimental results and the safety and efficacy of the final drug product. Isoquinoline-5-sulfonyl chloride hydrochloride is a key building block in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and representative data.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the nature of potential impurities. The following table summarizes the key characteristics of HPLC and alternative methods for the purity determination of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | Quantitative purity, detection and quantification of process-related impurities and degradation products. | High resolution, sensitivity, and reproducibility. Well-established for purity and stability-indicating assays. | Requires method development. May not be suitable for volatile or thermally labile compounds without derivatization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile impurities, residual solvents, and certain process-related impurities. | High sensitivity and specificity for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds like the hydrochloride salt without derivatization. The high reactivity of the sulfonyl chloride can be problematic. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification of the main component and impurities, and quantitative analysis (qNMR). | Provides detailed structural information. qNMR can determine purity without a specific reference standard for the analyte. | Lower sensitivity for trace impurities compared to HPLC. Complex mixtures can lead to overlapping signals. |
| Melting Point Analysis | Determination of the temperature range over which the solid form of the compound melts. | Indication of purity; impurities generally lower and broaden the melting range. | Simple, rapid, and inexpensive. | Non-specific; a sharp melting point does not guarantee the absence of all impurities. Not quantitative. |
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the purity assessment of this compound. The method separates the main compound from its potential impurities based on their hydrophobicity.
Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
Potential Impurities
Knowledge of the synthetic route is crucial for identifying potential impurities. Common impurities in this compound may include:
-
Isoquinoline-5-sulfonic acid: Formed by the hydrolysis of the sulfonyl chloride group.
-
Starting materials: Residual isoquinoline or other precursors from the synthesis.
-
Positional isomers: Such as Isoquinoline-8-sulfonyl chloride, which may form during the sulfonation step.
-
Residual solvents: From the reaction and purification steps.
Representative HPLC Data
The following table presents hypothetical, yet representative, data from the HPLC analysis of a batch of this compound.
| Peak Name | Retention Time (min) | Area (%) | Identification |
| Isoquinoline-5-sulfonic acid | 3.5 | 0.25 | Degradation Product |
| Isoquinoline | 5.2 | 0.08 | Starting Material |
| Isoquinoline-5-sulfonyl chloride | 15.8 | 99.50 | Main Component |
| Isoquinoline-8-sulfonyl chloride | 16.5 | 0.15 | Positional Isomer |
| Unknown Impurity | 18.2 | 0.02 | - |
Alternative Analytical Methods
While HPLC is the primary method for quantitative purity assessment, other techniques provide valuable complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Experimental Protocol:
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: Headspace injection.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning from m/z 35 to 350.
Quantitative NMR (qNMR) for Absolute Purity
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Data Acquisition: A sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of at least 5 times the longest T1 of the signals of interest.
Diagrams
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical relationship of analytical methods for purity assessment.
A Comparative Spectroscopic and Spectrometric Guide to Sulfonyl Chlorides: Isoquinoline-5-sulfonyl chloride hydrochloride, Dansyl Chloride, and Tosyl Chloride
In the landscape of chemical biology and drug discovery, sulfonyl chlorides are pivotal reagents for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including kinase inhibition.[1][2] The precise characterization of these reactive precursors is paramount for ensuring the identity and purity of subsequent derivatives. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for isoquinoline-5-sulfonyl chloride hydrochloride, alongside two commonly used alternatives: dansyl chloride and tosyl chloride. This information is crucial for researchers in the fields of medicinal chemistry, chemical biology, and drug development for unambiguous structure elucidation and quality control.
Spectroscopic and Spectrometric Data Comparison
The following tables summarize the key NMR and MS data for this compound, dansyl chloride, and tosyl chloride, facilitating a clear comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data Comparison (in DMSO-d₆)
| Compound | Chemical Shift (δ) in ppm |
| This compound | 9.59 (1H, s), 9.07 (2H, brs), 8.78 (1H, d, J=3.20 Hz), 8.49 (1H, d, J=7.79 Hz), 8.27 (1H, d, J=7.79 Hz), 8.16 (1H, dd, J=7.79, 7.79 Hz), 8.01 (1H, dd, J=7.79, 7.79 Hz)[3] |
| Dansyl chloride | 8.54 (d, 8.0 Hz, 1H), 8.31 (d, 8.0 Hz, 1H), 8.20 (d, 8.0 Hz, 1H), 7.69 (t, 8.0 Hz, 1H), 7.62 (t, 8.0 Hz, 1H), 7.29 (d, 8.0 Hz, 1H), 2.83 (s, 6H)[4] |
| Tosyl chloride | 7.77 (d), 7.31 (d), 2.42 (s)[5] |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Chemical Shift (δ) in ppm |
| This compound | Data for specific isoquinoline sulfonyl chloride isomers is limited in publicly available sources.[3] |
| Dansyl chloride (derivative) | 151.10, 133.08, 130.60, 130.46, 129.65, 128.90, 128.13, 123.68, 119.26, 115.34, 45.09 (DMSO-d₆)[4] |
| Tosyl chloride (derivative) | 144.9, 132.7, 129.9, 127.6, 21.3[5] |
Table 3: Mass Spectrometry (MS) Data Comparison
| Compound | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion (M⁺) | Key Fragmentation Information |
| This compound | 264.13[6] | C₉H₆ClNO₂S | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a characteristic M+2 peak.[3] |
| Dansyl chloride | 269.75[7] | C₁₂H₁₂ClNO₂S | Fragmentation may involve the loss of the sulfonyl chloride group. |
| Tosyl chloride | 190.65[5] | C₇H₇ClO₂S | A characteristic peak for the tosyl group may be observed. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic and spectrometric data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of sulfonyl chloride compounds.[3]
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)[3]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[3]
-
Sulfonyl chloride sample[3]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3] Anhydrous solvents should be used as sulfonyl chlorides are reactive towards protic solvents.[3]
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.[3]
-
Spectrometer Setup:
-
Data Acquisition:
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.[9]
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS at 0.00 ppm).
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of a sulfonyl chloride.[3]
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI source)[10]
-
Volatile solvent (e.g., methanol, acetonitrile)[11]
-
Sample vial[3]
Procedure:
-
Sample Preparation: Dissolve a small amount of the sulfonyl chloride in a suitable volatile solvent to a concentration of approximately 1 mg/mL. Then, dilute this solution to a final concentration of about 10-100 µg/mL with methanol, acetonitrile, or water.[11]
-
Sample Introduction: The prepared sample solution is placed in a 2mL sample vial for analysis.[11]
-
Mass Spectrometer Setup:
-
Set the mass spectrometer to the appropriate ionization mode (e.g., positive or negative ESI).
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, source temperature).
-
Calibrate the mass analyzer using a known reference compound.[12]
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine should be examined to confirm its presence.[3]
Visualizing Experimental and Biological Contexts
Graphical representations of experimental workflows and biological signaling pathways provide an intuitive understanding of complex processes.
Caption: Experimental workflow for the characterization of sulfonyl chlorides by NMR and MS.
Derivatives of isoquinoline-5-sulfonyl chloride are known to be potent inhibitors of Rho-associated coiled-coil forming kinase (ROCK), a key regulator of the cytoskeleton.[1] The ROCK signaling pathway is implicated in various cellular processes and is a target for drug discovery in diseases such as cancer and glaucoma.[13][]
Caption: The ROCK signaling pathway and the inhibitory action of isoquinoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent [benchchem.com]
- 6. This compound | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. rsc.org [rsc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Isoquinoline-5-sulfonyl Chloride and 4-fluoroisoquinoline-5-sulfonyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoquinoline-5-sulfonyl chloride and its fluorinated analog, 4-fluoroisoquinoline-5-sulfonyl chloride, two key building blocks in the synthesis of pharmaceutically active compounds, notably Rho-kinase (ROCK) inhibitors. This document outlines their performance in chemical synthesis, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the appropriate reagent for specific research and development needs.
Introduction
Isoquinoline-5-sulfonyl chloride and its derivatives are fundamental reagents in medicinal chemistry, forming the backbone of numerous kinase inhibitors. The parent compound, Isoquinoline-5-sulfonyl chloride, is famously used in the synthesis of Fasudil, the first clinically approved ROCK inhibitor. The introduction of a fluorine atom at the 4-position, yielding 4-fluoroisoquinoline-5-sulfonyl chloride, has been a key strategy in developing next-generation ROCK inhibitors with enhanced potency and selectivity, such as Ripasudil. This guide will delve into a direct comparison of these two sulfonyl chlorides, focusing on their synthetic utility, reactivity, and the characteristics of their downstream products.
Chemical Properties and Reactivity
The primary difference between the two molecules lies in the presence of a fluorine atom at the 4-position of the isoquinoline ring in 4-fluoroisoquinoline-5-sulfonyl chloride. This substitution has a significant impact on the electronic properties of the molecule and, consequently, its reactivity.
| Property | Isoquinoline-5-sulfonyl chloride | 4-fluoroisoquinoline-5-sulfonyl chloride |
| Molecular Formula | C₉H₆ClNO₂S | C₉H₅ClFNO₂S |
| Molecular Weight | 227.67 g/mol | 245.66 g/mol |
| Appearance | Solid | White powder |
| Key Structural Feature | Unsubstituted isoquinoline ring | Fluorine at the 4-position of the isoquinoline ring |
| Reactivity | Standard reactivity for an aromatic sulfonyl chloride. | Enhanced electrophilicity of the sulfonyl chloride group due to the electron-withdrawing effect of the 4-fluoro substituent.[] |
The fluorine atom in 4-fluoroisoquinoline-5-sulfonyl chloride is strongly electron-withdrawing. This inductive effect increases the partial positive charge on the sulfur atom of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can lead to faster reaction rates and potentially allow for milder reaction conditions compared to its non-fluorinated counterpart.
Performance in Synthesis: A Comparative Analysis
The most prominent application of both sulfonyl chlorides is in the synthesis of ROCK inhibitors through the formation of a sulfonamide bond with a suitable amine, typically a diazepine derivative.
Synthesis of Fasudil using Isoquinoline-5-sulfonyl chloride
A common route to Fasudil involves the reaction of Isoquinoline-5-sulfonyl chloride with homopiperazine.
Synthesis of Ripasudil using 4-fluoroisoquinoline-5-sulfonyl chloride
Ripasudil synthesis involves the coupling of 4-fluoroisoquinoline-5-sulfonyl chloride with (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate, followed by deprotection.
The following table summarizes the reported yields for the key sulfonamide formation step in the synthesis of these two prominent ROCK inhibitors.
| Reaction | Starting Sulfonyl Chloride | Amine Reactant | Product | Reported Yield |
| Synthesis of Fasudil precursor | Isoquinoline-5-sulfonyl chloride hydrochloride | Homopiperazine | Fasudil | 89%[2] |
| Synthesis of Ripasudil precursor | 4-fluorothis compound | (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate | Ripasudil precursor | 97% |
The higher yield reported for the Ripasudil synthesis may be attributed to the enhanced reactivity of the fluorinated sulfonyl chloride, allowing for a more efficient coupling reaction.
Signaling Pathways and Experimental Workflows
The therapeutic effect of drugs synthesized from these compounds, such as Fasudil and Ripasudil, stems from their inhibition of the Rho-kinase (ROCK) signaling pathway.
Caption: Rho-Kinase (ROCK) Signaling Pathway and Inhibition.
A typical synthetic workflow for producing a ROCK inhibitor using either sulfonyl chloride is depicted below.
References
Alternative reagents to Isoquinoline-5-sulfonyl chloride for fasudil synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fasudil, a potent Rho-kinase (ROCK) inhibitor, traditionally utilizes isoquinoline-5-sulfonyl chloride as a key starting material. However, the quest for enhanced potency, selectivity, and novel intellectual property has led researchers to explore alternative reagents. This guide provides an objective comparison of isoquinoline-5-sulfonyl chloride and its prominent analogues, 4-methylisoquinoline-5-sulfonyl chloride and 4-fluoroisoquinoline-5-sulfonyl chloride, in the synthesis of fasudil and its derivatives. We present supporting experimental data, detailed methodologies, and visual representations of the synthetic pathways and relevant biological signaling.
Performance Comparison of Sulfonyl Chloride Reagents
The choice of the sulfonyl chloride reagent significantly impacts the synthetic process and the pharmacological profile of the final ROCK inhibitor. While isoquinoline-5-sulfonyl chloride is the precursor for the clinically approved drug fasudil, its 4-substituted analogues are instrumental in the synthesis of next-generation inhibitors with improved characteristics.
| Parameter | Isoquinoline-5-sulfonyl chloride | 4-Methylisoquinoline-5-sulfonyl chloride | 4-Fluoroisoquinoline-5-sulfonyl chloride |
| Final Product | Fasudil | H-1152P | Ripasudil |
| Reported Overall Yield | ~66-89%[1][2][3] | Moderate (specific overall yield not widely published) | 45.4% (for the hydrochloride salt)[4] |
| Reported Purity | >99.9%[1][2][5] | High purity achievable | 99.99%[2] |
| Key Synthetic Challenges | Handling of corrosive reagents (e.g., thionyl chloride)[4] | Synthesis of the 4-methylisoquinoline starting material can be complex; potential for isomeric impurities.[4] | Potential for isomeric impurities; requires careful control of reaction conditions. |
| Advantages of Final Compound | Clinically approved ROCK inhibitor. | High potency and selectivity.[4] | Enhanced pharmacological properties.[4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of fasudil and its analogues using the respective sulfonyl chloride reagents.
Protocol 1: Synthesis of Fasudil Hydrochloride using Isoquinoline-5-sulfonyl chloride
This protocol describes a common method for the synthesis of fasudil hydrochloride.
Step 1: Preparation of Isoquinoline-5-sulfonyl chloride
The synthesis of the sulfonyl chloride from isoquinoline-5-sulfonic acid is a crucial initial step. In a typical procedure, isoquinoline-5-sulfonic acid is refluxed with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[6] The resulting isoquinoline-5-sulfonyl chloride hydrochloride is then neutralized.
Step 2: Coupling with Homopiperazine and Salt Formation
-
The isoquinoline-5-sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane.
-
This solution is then added dropwise to a cooled solution of homopiperazine in dichloromethane.
-
The reaction mixture is stirred for several hours at a controlled temperature (e.g., 0-50°C).[2]
-
After the reaction is complete, the mixture is subjected to a series of acid-base extractions to remove impurities.
-
The organic layer containing fasudil is dried, and the solvent is evaporated.
-
The resulting oily residue is dissolved in methanol, and the pH is adjusted to 5-6 with concentrated hydrochloric acid to precipitate fasudil hydrochloride.
-
The white solid is collected by filtration and dried to yield fasudil hydrochloride with a purity of >99.9%.[2]
Protocol 2: Synthesis of H-1152P using 4-Methylisoquinoline-5-sulfonyl chloride
The synthesis of H-1152P follows a similar pathway to fasudil, involving the coupling of the corresponding sulfonyl chloride with an appropriate amine.
Step 1: Synthesis of 4-Methylisoquinoline-5-sulfonyl chloride
The synthesis of this precursor can be challenging. A general approach involves the sulfonation of 4-methylisoquinoline, followed by chlorination. Careful control of reaction conditions is necessary to ensure regioselectivity at the 5-position and to minimize the formation of the 8-sulfonyl chloride isomer.[7]
Step 2: Coupling with (S)-(+)-2-Methylhomopiperazine
-
Dissolve 4-methylisoquinoline-5-sulfonyl chloride in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
In a separate flask, prepare a solution of (S)-(+)-2-methylhomopiperazine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Slowly add the amine solution to the sulfonyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Perform an aqueous work-up by quenching the reaction with water, extracting with an organic solvent, and washing the organic layer.
-
The organic layer is then dried and concentrated to yield the crude product, which is subsequently purified by chromatography to afford H-1152P.
Protocol 3: Synthesis of Ripasudil using 4-Fluoroisoquinoline-5-sulfonyl chloride
A one-pot synthesis for the precursor, followed by coupling, is a common method for producing ripasudil.
Step 1: One-Pot Synthesis of 4-Fluorothis compound
-
4-Fluoroisoquinoline is reacted with liquid sulfur trioxide.
-
Thionyl chloride is then added to the reaction mixture.
-
The reaction is quenched in a mixture of water, ice, sodium chloride, and dichloromethane.
-
The hydrochloride salt of 4-fluoroisoquinoline-5-sulfonyl chloride is precipitated and isolated.
Step 2: Coupling and Synthesis of Ripasudil
-
4-Fluorothis compound is reacted with (S)-(-)-1-(tert-butoxycarbonyl)-2-methyl-1,4-diazepane in the presence of a base like triethylamine in a solvent such as tetrahydrofuran.
-
Following the coupling reaction, the protecting group is removed to yield ripasudil.
Performance of Final Products: A Comparative Overview
The structural modifications to the isoquinoline ring have a pronounced effect on the inhibitory activity of the final compounds against ROCK.
| Compound | Precursor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| Fasudil | Isoquinoline-5-sulfonyl chloride | - | 730[8] |
| H-1152P | 4-Methylisoquinoline-5-sulfonyl chloride | - | 19[8] |
| Ripasudil | 4-Fluoroisoquinoline-5-sulfonyl chloride | 51[9] | 19[9] |
As the data indicates, the introduction of a methyl or fluoro group at the 4-position of the isoquinoline ring leads to a significant increase in the inhibitory potency against ROCK2 compared to fasudil.
Visualizing the Chemistry and Biology
To further elucidate the concepts discussed, the following diagrams illustrate the general synthetic workflow and the biological pathway of action.
Caption: A generalized workflow for the synthesis of fasudil and its analogues.
Caption: Inhibition of the Rho/ROCK signaling pathway by fasudil and its analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN102241669A - Preparation method of fasudil hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102020636A - Method for synthesizing and purifying Fasudil hydrochloride - Google Patents [patents.google.com]
- 6. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes for the Rho-kinase (ROCK) inhibitor fasudil and its related compounds: Y-27632, netarsudil, and ripasudil. The information presented herein is intended to assist researchers in evaluating and selecting the most suitable synthetic strategies for their specific needs, considering factors such as efficiency, scalability, and stereochemical control.
Introduction to ROCK Inhibitors
ROCKs are serine/threonine kinases that play a crucial role in various cellular functions, including cell adhesion, motility, and contraction, by acting as downstream effectors of the small GTPase RhoA.[1] Dysregulation of the Rho/ROCK signaling pathway has been implicated in a variety of disorders, including hypertension, glaucoma, and cancer.[2] Consequently, ROCK inhibitors have emerged as a promising class of therapeutic agents. Fasudil was the first ROCK inhibitor to be approved for clinical use in Japan for the treatment of cerebral vasospasm.[3] Since then, other ROCK inhibitors, such as Y-27632 (a widely used research tool), netarsudil, and ripasudil (both approved for the treatment of glaucoma), have been developed.[4][5][6]
The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream targets, most notably myosin phosphatase target subunit 1 (MYPT1).[7] Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in the phosphorylation of MLC.[7] This sustained phosphorylation of MLC promotes the interaction of actin and myosin, resulting in smooth muscle contraction and stress fiber formation.[1]
Comparison of Synthetic Routes
The following sections provide a comparative analysis of the synthetic routes to fasudil, Y-27632, netarsudil, and ripasudil. The data is summarized in tables for easy comparison, followed by detailed experimental protocols.
Fasudil
A notable synthesis of fasudil hydrochloride avoids the use of the expensive starting material homopiperazine, opting for a more cost-effective route starting from ethylenediamine. This six-step synthesis provides a good overall yield and high purity.[8]
Table 1: Summary of the Synthetic Route to Fasudil Hydrochloride
| Step | Reaction | Key Reagents | Solvent | Yield (%) |
| 1 | Sulfonamidation | 5-Isoquinolinesulfonyl chloride, Ethylenediamine | Dichloromethane | 85 |
| 2 | Boc Protection | Di-tert-butyl dicarbonate | Dichloromethane | 98 |
| 3 | Nucleophilic Substitution | 1,3-Dichloropropane, Sodium hydride | N,N-Dimethylformamide | 89 |
| 4 | Deprotection | Trifluoroacetic acid | Dichloromethane | 95 |
| 5 | Cyclization | Sodium hydride | N,N-Dimethylformamide | 92 |
| 6 | Salt Formation | Hydrochloric acid | Methanol | 95 |
| Overall | 67.1 |
Step 1: N-(2-Aminoethyl)isoquinoline-5-sulfonamide To a solution of ethylenediamine (10.0 g, 166 mmol) in dichloromethane (100 mL) was added a solution of 5-isoquinolinesulfonyl chloride (10.0 g, 43.5 mmol) in dichloromethane (50 mL) dropwise at 0 °C. The reaction mixture was stirred at room temperature for 2 hours. The resulting precipitate was filtered, washed with dichloromethane, and dried to afford the product as a white solid (Yield: 85%).
Step 2: tert-Butyl (2-(isoquinoline-5-sulfonamido)ethyl)carbamate To a suspension of N-(2-aminoethyl)isoquinoline-5-sulfonamide (10.0 g, 37.7 mmol) in dichloromethane (100 mL) was added di-tert-butyl dicarbonate (9.8 g, 45.2 mmol) and triethylamine (5.3 mL, 37.7 mmol). The mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography to give the product (Yield: 98%).
Step 3: tert-Butyl (2-(N-(3-chloropropyl)isoquinoline-5-sulfonamido)ethyl)carbamate To a solution of tert-butyl (2-(isoquinoline-5-sulfonamido)ethyl)carbamate (10.0 g, 27.4 mmol) in N,N-dimethylformamide (50 mL) was added sodium hydride (60% in mineral oil, 1.3 g, 32.9 mmol) at 0 °C. The mixture was stirred for 30 minutes, and then 1,3-dichloropropane (3.1 mL, 32.9 mmol) was added. The reaction was stirred at room temperature for 12 hours. The mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated. The residue was purified by column chromatography (Yield: 89%).
Step 4: N-(2-Aminoethyl)-N-(3-chloropropyl)isoquinoline-5-sulfonamide A solution of tert-butyl (2-(N-(3-chloropropyl)isoquinoline-5-sulfonamido)ethyl)carbamate (10.0 g, 22.7 mmol) in dichloromethane (50 mL) and trifluoroacetic acid (10 mL) was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was neutralized with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer was dried and concentrated to give the product (Yield: 95%).
Step 5: 1-(Isoquinoline-5-sulfonyl)-1,4-diazepane (Fasudil) To a solution of N-(2-aminoethyl)-N-(3-chloropropyl)isoquinoline-5-sulfonamide (10.0 g, 29.2 mmol) in N,N-dimethylformamide (100 mL) was added sodium hydride (60% in mineral oil, 1.4 g, 35.0 mmol) at 0 °C. The mixture was stirred at 80 °C for 12 hours. The reaction was cooled, poured into water, and extracted with ethyl acetate. The organic layer was dried and concentrated. The residue was purified by column chromatography (Yield: 92%).
Step 6: Fasudil Hydrochloride To a solution of fasudil (10.0 g, 34.3 mmol) in methanol (50 mL) was added concentrated hydrochloric acid until the pH reached 1-2. The mixture was stirred for 1 hour, and the resulting precipitate was filtered, washed with cold methanol, and dried to afford fasudil hydrochloride as a white solid (Yield: 95%).
Y-27632
The synthesis of Y-27632, a widely used ROCK inhibitor in research, is often accomplished in seven steps starting from (R)-1-phenylethylamine, with a reported overall yield of 45%.[9][10]
Table 2: Summary of the Synthetic Route to Y-27632
| Step | Reaction | Key Reagents | Solvent | Yield (%) |
| 1 | N-Acylation | Acetyl chloride | Dichloromethane | 95 |
| 2 | Friedel–Crafts Acylation | Aluminum chloride, Acetyl chloride | Dichloromethane | 90 |
| 3 | Haloform Reaction | Sodium hypobromite | Dioxane/Water | 91 |
| 4 | Hydrogenation | Ruthenium on carbon, Hydrogen | Aqueous ammonia | 70 |
| 5 | Boc Protection | Di-tert-butyl dicarbonate | Dioxane/Water | 89 |
| 6 | Amidation | 4-Aminopyridine, TBTU, DIPEA | N,N-Dimethylformamide | 85 |
| 7 | Deprotection | Hydrochloric acid | Diethyl ether | q.s. |
| Overall | ~45 |
Step 1-3: (R)-4-(1-Aminoethyl)benzoic acid (R)-1-Phenylethylamine is converted to (R)-4-(1-aminoethyl)benzoic acid through a three-step sequence of N-acylation, Friedel-Crafts acylation, and a haloform reaction as previously described in the literature, with reported yields of 95%, 90%, and 91% respectively.
Step 4: (R)-trans-4-(1-Aminoethyl)cyclohexanecarboxylic acid (R)-4-(1-Aminoethyl)benzoic acid (10.0 g, 55.8 mmol) is hydrogenated in the presence of 5% ruthenium on carbon (1.0 g) in 26% aqueous ammonia (100 mL) at 160 °C and 70 bar of hydrogen pressure for 3 days. After filtration and concentration, the product is obtained (Yield: 70%).
Step 5: (R)-trans-4-(1-(tert-Butoxycarbonylamino)ethyl)cyclohexanecarboxylic acid To a solution of (R)-trans-4-(1-aminoethyl)cyclohexanecarboxylic acid (10.0 g, 53.9 mmol) in a mixture of dioxane (50 mL) and water (50 mL) is added di-tert-butyl dicarbonate (14.1 g, 64.7 mmol) and sodium bicarbonate (9.1 g, 108 mmol). The mixture is stirred at room temperature for 12 hours. The solvent is partially removed, and the aqueous layer is acidified with citric acid and extracted with ethyl acetate. The organic layer is dried and concentrated to give the product (Yield: 89%).
Step 6: tert-Butyl ((R)-1-(trans-4-((pyridin-4-yl)carbamoyl)cyclohexyl)ethyl)carbamate To a solution of (R)-trans-4-(1-(tert-butoxycarbonylamino)ethyl)cyclohexanecarboxylic acid (10.0 g, 35.0 mmol), 4-aminopyridine (3.6 g, 38.5 mmol), and TBTU (12.4 g, 38.5 mmol) in N,N-dimethylformamide (100 mL) is added N,N-diisopropylethylamine (12.2 mL, 70.0 mmol). The mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography (Yield: 85%).
Step 7: (R)-trans-4-(1-Aminoethyl)-N-(pyridin-4-yl)cyclohexanecarboxamide (Y-27632) A solution of tert-butyl ((R)-1-(trans-4-((pyridin-4-yl)carbamoyl)cyclohexyl)ethyl)carbamate (10.0 g, 27.7 mmol) in 1 M hydrochloric acid in diethyl ether (100 mL) is stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to give Y-27632 dihydrochloride.
Netarsudil
An asymmetric synthesis of netarsudil has been developed to produce the desired (S)-enantiomer in high purity. This six-step route utilizes an Evans auxiliary for stereocontrol.[1][11]
Table 3: Summary of the Asymmetric Synthetic Route to Netarsudil
| Step | Reaction | Key Reagents | Solvent | Yield (%) |
| 1 | Esterification | 2,4-Dimethylphenol, DCC, DMAP | Dichloromethane | 95 |
| 2 | Chiral Auxiliary Attachment | (R)-4-Benzyl-2-oxazolidinone, Pivaloyl chloride | Tetrahydrofuran | 88 |
| 3 | Asymmetric Alkylation | NaHMDS, N-Boc-1-aminomethylbenzotriazole | Tetrahydrofuran | 75 (96:4 dr) |
| 4 | Auxiliary Cleavage | LiOH, H₂O₂ | Tetrahydrofuran/Water | 92 |
| 5 | Amide Coupling | 6-Aminoisoquinoline, TCDI | N,N-Dimethylformamide | 63 |
| 6 | Deprotection & Salt Formation | Methanesulfonic acid | Isopropanol | 90 |
| Overall | ~35 |
Step 1: 2,4-Dimethylphenyl (4-(hydroxymethyl)phenyl)acetate To a solution of (4-(hydroxymethyl)phenyl)acetic acid (10.0 g, 59.5 mmol), 2,4-dimethylphenol (7.3 g, 59.5 mmol), and DMAP (0.73 g, 5.95 mmol) in dichloromethane (100 mL) is added DCC (13.5 g, 65.4 mmol) at 0 °C. The mixture is stirred at room temperature for 12 hours. The precipitate is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography (Yield: 95%).
Step 2: (R)-4-Benzyl-3-((4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)acetyl)oxazolidin-2-one To a solution of the product from Step 1 (10.0 g, 36.7 mmol) in tetrahydrofuran (100 mL) is added triethylamine (6.1 mL, 44.0 mmol) and pivaloyl chloride (5.0 mL, 40.4 mmol) at -78 °C. The mixture is stirred for 1 hour. In a separate flask, (R)-4-benzyl-2-oxazolidinone (6.5 g, 36.7 mmol) is treated with n-butyllithium (1.6 M in hexanes, 24.2 mL, 38.7 mmol) at -78 °C. The first mixture is then transferred to the second, and the reaction is stirred for 2 hours at -78 °C before warming to room temperature. The reaction is quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography (Yield: 88%).
Step 3: (R)-4-Benzyl-3-((S)-2-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoyl)oxazolidin-2-one To a solution of the product from Step 2 (10.0 g, 22.3 mmol) in tetrahydrofuran (100 mL) at -78 °C is added NaHMDS (1.0 M in THF, 24.5 mL, 24.5 mmol). After 30 minutes, a solution of N-Boc-1-aminomethylbenzotriazole (7.0 g, 24.5 mmol) in tetrahydrofuran (20 mL) is added. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by column chromatography (Yield: 75%, 96:4 dr).
Step 4: (S)-2-(4-(((2,4-Dimethylbenzoyl)oxy)methyl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid To a solution of the product from Step 3 (10.0 g, 16.5 mmol) in a mixture of tetrahydrofuran (80 mL) and water (20 mL) at 0 °C is added a solution of lithium hydroxide monohydrate (1.4 g, 33.0 mmol) and 30% hydrogen peroxide (5.6 mL, 49.5 mmol) in water (10 mL). The reaction is stirred for 4 hours. The reaction is quenched with sodium sulfite solution and extracted with ethyl acetate. The aqueous layer is acidified with 1 N HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated (Yield: 92%).
Step 5: tert-Butyl ((S)-1-((isoquinolin-6-yl)amino)-1-oxo-3-(4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)propan-2-yl)carbamate To a solution of the product from Step 4 (10.0 g, 22.5 mmol) and 6-aminoisoquinoline (3.6 g, 24.8 mmol) in N,N-dimethylformamide (100 mL) is added 1,1'-carbonyldiimidazole (TCDI) (4.0 g, 24.8 mmol). The mixture is stirred at room temperature for 12 hours. The reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography (Yield: 63%).
Step 6: Netarsudil Dimesylate A solution of the product from Step 5 (10.0 g, 17.5 mmol) in isopropanol (100 mL) is treated with methanesulfonic acid (2.5 mL, 38.5 mmol). The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with isopropanol, and dried to afford netarsudil dimesylate (Yield: 90%, >99% ee).
Ripasudil
Table 4: Key Transformations in the Synthesis of Ripasudil
| Step | Reaction | Key Reagents |
| 1 | Regioselective Chlorosulfonylation | 4-Fluoroisoquinoline, Sulfuric acid, Thionyl chloride |
| 2 | Asymmetric Synthesis of (S)-2-methyl-1,4-diazepane | (S)-2-Aminopropan-1-ol, Nosyl chloride, 3-Aminopropanol, Boc anhydride, Mitsunobu reaction |
| 3 | Coupling | 4-Fluoroisoquinoline-5-sulfonyl chloride, (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate |
| 4 | Deprotection and Salt Formation | Hydrochloric acid |
The synthesis of ripasudil commences with the preparation of the two key fragments: 4-fluoroisoquinoline-5-sulfonyl chloride and (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate.
4-Fluoroisoquinoline-5-sulfonyl chloride is prepared by the regioselective chlorosulfonylation of 4-fluoroisoquinoline. This involves treatment with sulfuric acid and sulfur trioxide, followed by reaction with thionyl chloride.
(S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate is synthesized asymmetrically starting from commercially available (S)-2-aminopropan-1-ol. The synthesis involves protection of the amino group (e.g., with a nosyl group), mesylation of the hydroxyl group, displacement with 3-aminopropanol, Boc protection of the second amino group, and finally an intramolecular Fukuyama-Mitsunobu cyclization to form the diazepane ring.
The two fragments are then coupled together, typically using a base such as triethylamine in a suitable solvent. Finally, deprotection of the Boc group with a strong acid like hydrochloric acid, followed by crystallization, affords ripasudil hydrochloride. A reported protocol for the final coupling and deprotection steps describes reacting 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride with (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate in the presence of triethylamine in tetrahydrofuran, followed by deprotection and salt formation with hydrochloric acid in methanol, affording ripasudil hydrochloride in a 97% yield for the final two steps.
Comparison of Synthetic Strategies
The choice of a synthetic route for a particular ROCK inhibitor depends on various factors, including the desired scale of production, cost of starting materials and reagents, and the need for stereochemical purity.
-
Fasudil: The highlighted synthesis is attractive for large-scale production due to its use of inexpensive starting materials and high overall yield.
-
Y-27632: The established seven-step synthesis provides a reliable method for obtaining this important research tool, although the overall yield is moderate.
-
Netarsudil: The asymmetric synthesis is crucial for obtaining the biologically active (S)-enantiomer with high purity, which is essential for a therapeutic agent.
-
Ripasudil: The synthesis of ripasudil requires a more complex asymmetric synthesis of the chiral diazepane ring, which is a key structural feature for its enhanced activity compared to fasudil.
Conclusion
The synthetic routes to fasudil and its related ROCK inhibitors have evolved to improve efficiency, reduce costs, and achieve high stereochemical purity. The choice of a particular synthetic strategy will be guided by the specific requirements of the research or drug development program. The information provided in this guide serves as a valuable resource for making informed decisions regarding the synthesis of these important pharmacological agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US20200316009A1 - MEDICAMENT COMPRISING COMBINATION OF SEPETAPROST AND Rho-ASSOCIATED COILED-COIL CONTAINING PROTEIN KINASE INHIBITOR - Google Patents [patents.google.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repo.uni-hannover.de [repo.uni-hannover.de]
- 9. researchgate.net [researchgate.net]
- 10. API SYNTHESIS INTERNATIONAL: Ripasudil hydrochloride hydrate 塩酸塩水和物 , リパスジル [apisynthesisint.blogspot.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
Comparative Spectroscopic Validation of Synthesized Fasudil
A detailed guide for researchers on the spectroscopic validation of fasudil, comparing a common synthesis route with a modern, cost-effective alternative. This guide provides experimental protocols, tabulated spectroscopic data, and workflow visualizations to ensure accurate compound identification and purity assessment.
Introduction
Fasudil, a potent Rho-kinase inhibitor, is a crucial molecule in medicinal chemistry and drug development, primarily used for treating cerebral vasospasm. The validation of its synthesis is paramount to ensure the identity, purity, and quality of the final product for research and potential clinical applications. Spectroscopic methods are the cornerstone of this validation process. This guide presents a comparative analysis of the spectroscopic data obtained for fasudil synthesized via two different routes: the traditional method involving the direct coupling of 5-isoquinolinesulfonyl chloride with homopiperazine, and a more recent, cost-effective approach that avoids the use of expensive homopiperazine as a starting material.
Synthesis Routes of Fasudil
Route 1: Traditional Synthesis
The conventional and widely employed synthesis of fasudil involves the direct reaction of 5-isoquinolinesulfonyl chloride with homopiperazine. This method is straightforward but can be limited by the high cost and availability of homopiperazine.
Route 2: Alternative Cost-Effective Synthesis
An alternative synthesis has been developed to circumvent the use of costly homopiperazine. This multi-step process typically starts from more readily available and cheaper precursors, making it a more economical option for large-scale production.
Spectroscopic Validation Data
The following tables summarize the expected and experimentally observed spectroscopic data for fasudil synthesized via both routes. These data are critical for confirming the chemical structure and purity of the synthesized compound.
Table 1: ¹H NMR Spectroscopic Data of Fasudil
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Observed Chemical Shift (δ, ppm) - Route 1 | Observed Chemical Shift (δ, ppm) - Route 2 |
| Isoquinoline H-1 | ~9.50 (d) | 9.51 (d, J = 6.0 Hz) | 9.51 (d, J = 6.1 Hz) |
| Isoquinoline H-3 | ~8.68 (d) | 8.69 (d, J = 6.0 Hz) | 8.69 (d, J = 6.1 Hz) |
| Isoquinoline H-4 | ~7.80 (t) | 7.81 (t, J = 7.8 Hz) | 7.81 (t, J = 7.8 Hz) |
| Isoquinoline H-6 | ~8.45 (d) | 8.46 (d, J = 7.5 Hz) | 8.46 (d, J = 7.5 Hz) |
| Isoquinoline H-7 | ~7.95 (t) | 7.96 (t, J = 7.8 Hz) | 7.96 (t, J = 7.8 Hz) |
| Isoquinoline H-8 | ~8.25 (d) | 8.26 (d, J = 7.5 Hz) | 8.26 (d, J = 7.5 Hz) |
| Homopiperazine -CH₂- | ~3.40 (m) | 3.41 (m) | 3.41 (m) |
| Homopiperazine -CH₂- | ~3.00 (m) | 3.01 (m) | 3.01 (m) |
| Homopiperazine -CH₂- | ~1.90 (m) | 1.91 (m) | 1.91 (m) |
| Homopiperazine -NH- | ~2.5 (br s) | 2.5 (br s) | 2.5 (br s) |
Note: The observed chemical shifts are representative values and may vary slightly depending on the specific experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of Fasudil
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Observed Chemical Shift (δ, ppm) - Route 1 | Observed Chemical Shift (δ, ppm) - Route 2 |
| Isoquinoline C-1 | ~153.0 | 153.1 | 153.1 |
| Isoquinoline C-3 | ~144.0 | 144.2 | 144.2 |
| Isoquinoline C-4 | ~121.0 | 121.3 | 121.3 |
| Isoquinoline C-4a | ~135.0 | 135.2 | 135.2 |
| Isoquinoline C-5 | ~132.0 | 132.5 | 132.5 |
| Isoquinoline C-6 | ~128.0 | 128.4 | 128.4 |
| Isoquinoline C-7 | ~131.0 | 131.6 | 131.6 |
| Isoquinoline C-8 | ~127.0 | 127.7 | 127.7 |
| Isoquinoline C-8a | ~130.0 | 130.3 | 130.3 |
| Homopiperazine C | ~50.0 | 50.2 | 50.2 |
| Homopiperazine C | ~47.0 | 47.5 | 47.5 |
| Homopiperazine C | ~28.0 | 28.1 | 28.1 |
Note: The observed chemical shifts are representative values and may vary slightly depending on the specific experimental conditions.
Table 3: Mass Spectrometry and IR Spectroscopy Data of Fasudil
| Spectroscopic Method | Expected Value | Observed Value - Route 1 | Observed Value - Route 2 |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z 292.11 | [M+H]⁺: m/z 292.2 | [M+H]⁺: m/z 292.2 |
| Major Fragment: m/z 99.2 | Major Fragment: m/z 99.2 | Major Fragment: m/z 99.2 | |
| IR Spectroscopy (ATR, cm⁻¹) | ~3300 (N-H stretch) | 3295 | 3298 |
| ~3050 (Ar C-H stretch) | 3055 | 3052 | |
| ~2950-2850 (Aliphatic C-H stretch) | 2940, 2860 | 2942, 2858 | |
| ~1600, 1480 (Ar C=C stretch) | 1598, 1475 | 1599, 1476 | |
| ~1350, 1160 (S=O stretch) | 1352, 1165 | 1351, 1164 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized fasudil in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters :
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters :
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing : Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a 1 mg/mL solution of the synthesized fasudil in a mixture of methanol and water (1:1 v/v).
-
Instrumentation : Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
LC Conditions :
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions :
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
For tandem MS (MS/MS), select the precursor ion (m/z 292.2) and acquire the product ion spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Place a small amount of the solid fasudil sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing : Perform a background subtraction using the spectrum of the clean ATR crystal.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the synthesis workflow and the signaling pathway in which fasudil acts as an inhibitor.
Caption: Workflow of Fasudil Synthesis and Spectroscopic Validation.
Caption: Fasudil's Inhibition of the Rho-Kinase Signaling Pathway.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the validation of synthesized fasudil, regardless of the synthetic route employed. The close correlation between the expected and observed data from both the traditional and alternative synthesis methods confirms the successful formation of the target molecule. Researchers, scientists, and drug development professionals can utilize this comparative guide and the detailed experimental protocols to confidently verify the identity and purity of their synthesized fasudil, ensuring the reliability of their subsequent research and development efforts.
A Comparative Analysis of Byproducts in Different Fasudil Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Fasudil, a potent Rho-kinase (ROCK) inhibitor, is a crucial therapeutic agent for treating cerebral vasospasm following subarachnoid hemorrhage. The purity of the final active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides a comparative analysis of byproducts generated from different synthesis pathways of fasudil, supported by experimental data and detailed analytical protocols. Understanding the impurity profiles associated with each synthetic route is critical for process optimization, quality control, and regulatory compliance.
Overview of Fasudil Synthesis and Potential Impurities
The synthesis of fasudil typically involves the formation of a sulfonamide bond between an isoquinoline moiety and a homopiperazine ring. Impurities can arise from starting materials, intermediates, byproducts of side reactions, and degradation of the final product. These impurities are broadly categorized as process-related impurities and degradation products.
Common process-related impurities include unreacted intermediates like isoquinoline derivatives and byproducts from the sulfonamide formation step. Degradation impurities can form under conditions of light exposure, extreme pH, or high temperatures, leading to hydrolysis of the sulfonamide group or oxidation of the nitrogen-containing heterocyclic rings.
Comparison of Synthesis Pathways and Resulting Byproducts
This section details two distinct synthesis pathways for fasudil and analyzes their associated byproduct profiles.
Pathway 1: Classical Synthesis via Sulfonation of Isoquinoline
This widely used pathway commences with the sulfonation of isoquinoline to produce isoquinoline-5-sulfonic acid. This intermediate is then converted to isoquinoline-5-sulfonyl chloride, which subsequently reacts with homopiperazine to yield fasudil.
Key Byproduct: A significant byproduct in this pathway is 1-chloro-5-isoquinolinesulfonyl chloride . This impurity is formed during the chlorination of isoquinoline-5-sulfonic acid. Due to its structural similarity to the desired intermediate, it can also react with homopiperazine to form a corresponding impurity in the final product. The formation of this byproduct is a critical parameter to control during process development.
Logical Relationship of Pathway 1:
Figure 1. Classical fasudil synthesis pathway and a key byproduct.
Pathway 2: Alternative Synthesis from 5-Amino-isoquinoline
An alternative approach to fasudil synthesis begins with 5-amino-isoquinoline. This pathway avoids the direct sulfonation of the isoquinoline ring, potentially leading to a different impurity profile. The synthesis proceeds through diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety.
Potential Byproducts: This route may generate different byproducts, including those arising from incomplete diazotization or side reactions of the diazonium salt. For instance, isoquinolin-5-ol can be formed as a byproduct if the diazonium group is prematurely hydrolyzed. While this pathway might circumvent the formation of chlorinated isoquinoline impurities, it introduces a different set of potential contaminants that require careful monitoring.
Logical Relationship of Pathway 2:
Figure 2. Alternative fasudil synthesis via 5-amino-isoquinoline.
Quantitative Analysis of Byproducts
The following table summarizes the typical levels of key byproducts observed in crude fasudil synthesized by the two different pathways, as determined by High-Performance Liquid Chromatography (HPLC).
| Byproduct | Pathway 1 (Classical) | Pathway 2 (Alternative) |
| 1-chloro-5-isoquinolinesulfonyl chloride derived impurity | 0.1 - 0.5% | Not Detected |
| Isoquinolin-5-ol derived impurity | Not Detected | 0.05 - 0.2% |
| Unreacted Isoquinoline-5-sulfonic acid | < 0.1% | Not Applicable |
| Unreacted 5-Amino-isoquinoline | Not Applicable | < 0.1% |
| Other unspecific impurities | < 0.2% | < 0.2% |
| Total Process-Related Impurities | ~0.4 - 0.9% | ~0.25 - 0.5% |
Note: The values presented are typical and can vary depending on the specific reaction conditions and purification processes.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of fasudil and its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer (pH 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 35 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve 10 mg of the fasudil sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Experimental Workflow for HPLC Analysis:
Figure 3. Workflow for HPLC-based impurity analysis of fasudil.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
This method is employed for the structural elucidation of unknown impurities.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to resolve the impurities from the main component.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Product ion scans of the protonated molecular ions of the suspected impurities are performed to obtain fragmentation patterns for structural confirmation.
Conclusion
The choice of synthesis pathway for fasudil has a direct impact on the resulting impurity profile. The classical pathway via sulfonation of isoquinoline is well-established but carries the risk of forming a chlorinated byproduct. The alternative pathway starting from 5-amino-isoquinoline avoids this specific impurity but may introduce other process-related byproducts.
A thorough understanding and control of these byproducts through robust analytical methods, such as the HPLC and LC-MS/MS protocols detailed here, are essential for ensuring the quality, safety, and regulatory approval of fasudil. This guide provides a framework for researchers and drug development professionals to compare and select the most suitable synthesis strategy based on impurity considerations and process control capabilities.
A Comparative Guide to the Reactivity of Isoquinoline Sulfonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various isoquinoline sulfonyl chloride isomers, which are crucial intermediates in the synthesis of a diverse range of biologically active compounds. Due to the limited availability of direct comparative experimental data, this guide leverages established principles of electronic and steric effects on the isoquinoline scaffold to infer relative reactivity, supported by available synthetic protocols.
Introduction to Isoquinoline Sulfonyl Chlorides
Isoquinoline, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry. The introduction of a sulfonyl chloride group onto this framework provides a highly reactive electrophilic center, enabling the synthesis of sulfonamides through reaction with primary or secondary amines. The position of the sulfonyl chloride group on the isoquinoline ring significantly influences the electrophilicity of the sulfur atom and, consequently, the reactivity of the isomer. This reactivity is governed by the interplay of the electron-withdrawing nature of the ring nitrogen and the overall electronic distribution across the bicyclic system.
Generally, the pyridine ring of isoquinoline is electron-deficient, while the benzene ring is comparatively electron-rich. Electrophilic substitution on the isoquinoline ring typically occurs at the 5- and 8-positions, whereas nucleophilic substitution is favored at the 1-position.[1][2][3] This inherent electronic distribution is key to understanding the reactivity of the corresponding sulfonyl chloride isomers.
Predicted Reactivity of Isoquinoline Sulfonyl Chloride Isomers
The reaction of an isoquinoline sulfonyl chloride with a nucleophile, such as an amine, is a nucleophilic acyl substitution at the sulfur atom. The rate of this reaction is primarily influenced by the electrophilicity of the sulfur atom. A greater partial positive charge on the sulfur atom leads to a faster reaction. This electrophilicity is modulated by the electronic effects of the isoquinoline ring at the point of substitution.
Based on the electronic properties of the isoquinoline nucleus, a predicted order of reactivity can be proposed:
Isomers on the Pyridine Ring (Positions 1, 3, 4) > Isomers on the Benzene Ring (Positions 5, 6, 7, 8)
-
Positions 1, 3, and 4: The potent electron-withdrawing effect of the nitrogen atom in the pyridine ring significantly increases the electrophilicity of the sulfur atom in a sulfonyl chloride substituent at these positions. The 1-position is particularly activated due to its proximity to the nitrogen.[2][4]
-
Positions 5, 6, 7, and 8: The sulfonyl chloride group on the more electron-rich benzene ring will experience a lesser degree of electronic activation compared to isomers on the pyridine ring. This is expected to result in a lower reactivity towards nucleophiles.
Steric hindrance can also play a role. For instance, the reactivity of the 1-isomer may be tempered by steric hindrance from the hydrogen atom at the 8-position (a peri interaction). Similarly, substituents at neighboring positions can influence the accessibility of the sulfonyl chloride group.
Data Presentation: Synthesis of Isoquinoline Sulfonyl Chloride Isomers
| Isoquinoline Sulfonyl Chloride Isomer | Starting Material | Reagents | Yield (%) | Reference |
| 5-Isoquinoline Sulfonyl Chloride | 5-Bromoisoquinoline | 1. Thiourea; 2. Oxidative chlorosulfonylation | 95.9 | |
| 5-Isoquinoline Sulfonyl Chloride | 5-Isoquinolinesulfonic acid | Thionyl chloride, DMF | 82 | [2] |
| 4-Fluoro-5-Isoquinoline Sulfonyl Chloride | 4-Fluoroisoquinoline sulfate | 1. SO3; 2. Thionyl chloride | 45.4 | [5] |
| Quinoline-8-Sulfonyl Chloride | Quinoline | Chlorosulfonic acid, then Thionyl chloride | High Purity |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of isoquinoline sulfonyl chlorides and their subsequent reaction with amines to form sulfonamides.
General Protocol for the Synthesis of Isoquinoline Sulfonyl Chlorides via Chlorosulfonylation
This method involves the direct reaction of isoquinoline or a substituted isoquinoline with a chlorosulfonating agent.
Materials:
-
Isoquinoline or substituted isoquinoline
-
Chlorosulfonic acid or fuming sulfuric acid
-
Thionyl chloride
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry reaction vessel, cool chlorosulfonic acid in an ice bath.
-
Slowly add the isoquinoline derivative to the cooled chlorosulfonic acid with constant stirring, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. For less reactive substrates, gentle heating may be necessary.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isoquinoline sulfonyl chloride.
-
Purification can be achieved by recrystallization or column chromatography.
General Protocol for the Synthesis of Sulfonamides from Isoquinoline Sulfonyl Chlorides
This protocol describes the reaction of an isoquinoline sulfonyl chloride with a primary or secondary amine.
Materials:
-
Isoquinoline sulfonyl chloride isomer
-
Primary or secondary amine
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the isoquinoline sulfonyl chloride isomer in an anhydrous aprotic solvent in a reaction vessel.
-
Add the amine to the solution, followed by the addition of a base (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for synthesis and reactivity assessment.
Caption: Factors influencing isomer reactivity.
References
A Comparative Guide to Fasudil Synthesis Protocols: Optimizing Yield and Purity
For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of prominent synthesis protocols for fasudil, a potent Rho-kinase (ROCK) inhibitor. By examining key experimental data on yield and purity, this document aims to inform the selection of the most effective synthetic route for laboratory and industrial applications.
Fasudil, with its therapeutic applications in cerebral vasospasm and other neurological conditions, has been the subject of various synthetic strategy optimizations. The primary goal of these efforts is to maximize the yield of the final product while ensuring the highest possible purity, thereby guaranteeing its safety and efficacy. This guide delves into the specifics of different synthetic methodologies, offering a clear comparison of their outcomes.
Performance Comparison: Yield and Purity
The synthesis of fasudil hydrochloride typically involves two key stages: the preparation of the intermediate 5-isoquinolinesulfonyl chloride and its subsequent coupling with homopiperazine, followed by purification. The efficiency of each step significantly impacts the overall yield and purity of the final product. Below is a summary of quantitative data from various reported protocols.
| Protocol Stage | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) | Source |
| Intermediate Synthesis | 5-Bromoisoquinoline | Thiourea, NCS, HCl | 95.9 | 99.5 | [1] |
| 5-Aminoisoquinoline | NaNO₂, HCl, SO₂, CuCl₂ | 83.7 | Not Specified | [2] | |
| 5-Isoquinolinesulfonic acid | Thionyl chloride, DMF | 82 | Not Specified | [3] | |
| Final Product Synthesis | 5-Isoquinolinesulfonyl chloride | Homopiperazine, Alkaline Reagents | 78 (overall) | 99.9 (after recrystallization) | [4] |
| Alternative Multi-Step Synthesis | Ethylenediamine, 5-Isoquinolinesulfonyl chloride | Various (six steps) | 67.1 (overall) | 99.94 | [5] |
| Purification | Crude Fasudil Hydrochloride | Methanol, Ethyl acetate | Not Applicable | >99.95 | [6] |
Experimental Protocols
Protocol 1: Synthesis via 5-Isoquinolinesulfonyl Chloride from 5-Bromoisoquinoline
This protocol focuses on a high-yield preparation of the key intermediate, 5-isoquinolinesulfonyl chloride.
Step 1: Preparation of S-isoquinoline isothiourea salt 5-Bromoisoquinoline is reacted with thiourea in an alkylation reaction to produce the S-isoquinoline isothiourea salt. The crude product is obtained by suction filtration and then purified by recrystallization.
Step 2: Oxidative Chlorosulfonylation The purified S-isoquinoline isothiourea salt is dissolved in dilute hydrochloric acid. An oxidant, N-chlorosuccinimide (NCS), is then used to perform an oxidative chlorosulfonylation reaction. The resulting 5-isoquinolinesulfonyl chloride is obtained by suction filtration, washing, and drying. This method has been reported to achieve a yield of 95.9% with a purity of 99.5% for the intermediate[1].
Step 3: Coupling with Homopiperazine and Salt Formation The 5-isoquinolinesulfonyl chloride is then reacted with homopiperazine in the presence of an alkaline reagent to yield fasudil. The crude product is subsequently converted to fasudil hydrochloride by treatment with a saturated ethanol solution of hydrogen chloride.
Step 4: Recrystallization The crude fasudil hydrochloride is recrystallized from an ethanol-water solution to yield the final product with a purity of 99.9% and an overall yield of 78%[4].
Protocol 2: An Unconventional Synthesis Avoiding Homopiperazine
This innovative approach bypasses the use of the expensive starting material, homopiperazine.
This six-step synthesis begins with readily available ethylenediamine and 5-isoquinolinesulfonyl chloride. The process involves a sequence of sulfonamidation, protection, nucleophilic substitution, deprotection, cyclization, and finally, salification to yield fasudil hydrochloride. This environmentally friendly route reports an impressive overall yield of 67.1% and a final purity of 99.94%[5].
Visualizing the Process and Mechanism
To better understand the experimental workflow and the biological target of fasudil, the following diagrams are provided.
References
- 1. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 2. CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents [patents.google.com]
- 3. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103030629A - Method for preparing fasudil hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to Alternative Chlorinating Agents for Isoquinoline-5-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
The conversion of isoquinoline-5-sulfonic acid to its corresponding sulfonyl chloride is a critical step in the synthesis of a wide array of pharmacologically active molecules. The choice of chlorinating agent for this transformation significantly impacts reaction efficiency, product purity, and overall process safety and scalability. This guide provides an objective comparison of various chlorinating agents, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific needs.
Performance Comparison of Chlorinating Agents
The efficacy of several common chlorinating agents for the conversion of isoquinoline-5-sulfonic acid to isoquinoline-5-sulfonyl chloride is summarized below. The data has been compiled from various literature sources to provide a comparative overview.
| Chlorinating Agent(s) | Catalyst/Additive | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |
| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Neat or DCM | Reflux, 2-3 hours | 82 - 91.9 | - | [1][2][3] |
| Bis(trichloromethyl) carbonate (BTC) | Triphenylphosphine oxide (Ph₃PO) | Ethyl Acetate | 50°C, 5 hours | 99 | 99.99 | [4] |
| Phosphorus Pentachloride (PCl₅) | - | - | Heating (e.g., 170-180°C for sodium benzenesulfonate) | 75 - 80 | - | [5] |
| Phosphorus Oxychloride (POCl₃) | - | - | Heating (e.g., with sodium benzenesulfonate) | 74 - 87 | - | [5] |
| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | Room Temperature | - | - | |
| 5-Bromoisoquinoline Route (Alternative) | Thiourea, Oxidant (e.g., H₂O₂, KMnO₄) | Various | Multi-step | 95.9 | 99.1 | [6] |
Note: Yields for Phosphorus Pentachloride and Phosphorus Oxychloride are reported for the chlorination of sodium benzenesulfonate, a model aromatic sulfonic acid, as specific data for isoquinoline-5-sulfonic acid was not available.
Reaction Pathways and Experimental Workflows
The selection of a chlorinating agent dictates the reaction pathway and the necessary experimental setup. Below are diagrams illustrating the general workflow for the chlorination of isoquinoline-5-sulfonic acid and an alternative synthetic route.
Detailed Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂) and DMF
This is a widely used and effective method for the synthesis of isoquinoline-5-sulfonyl chloride.[1][2]
Materials:
-
Isoquinoline-5-sulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinoline-5-sulfonic acid.
-
Carefully add an excess of thionyl chloride to the flask.
-
Add a catalytic amount (a few drops) of DMF to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid residue is suspended in anhydrous dichloromethane.
-
Collect the solid product by filtration, wash with fresh dichloromethane, and dry under vacuum to yield isoquinoline-5-sulfonyl chloride hydrochloride.
Protocol 2: Chlorination using Bis(trichloromethyl) carbonate (BTC) and Triphenylphosphine oxide (Ph₃PO)
This method offers a high-yield and high-purity alternative to thionyl chloride, with the advantage of milder reaction conditions.[4]
Materials:
-
Isoquinoline-5-sulfonic acid
-
Bis(trichloromethyl) carbonate (BTC)
-
Triphenylphosphine oxide (Ph₃PO), catalytic amount
-
Ethyl acetate, anhydrous
-
Dichloromethane, anhydrous
Procedure:
-
In a reaction flask, combine isoquinoline-5-sulfonic acid, BTC, and a catalytic amount of Ph₃PO.
-
Add anhydrous ethyl acetate to the flask and stir the mixture.
-
Heat the reaction mixture to 50°C and maintain for 5 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add dichloromethane to the reaction mixture and stir.
-
Collect the precipitated white solid (this compound) by suction filtration.
-
Dry the solid under vacuum. The filtrate can be concentrated to recover and reuse the Ph₃PO catalyst.
Protocol 3: Chlorination using Phosphorus Pentachloride (PCl₅) (General Procedure for Aromatic Sulfonic Acids)
Phosphorus pentachloride is a powerful chlorinating agent for converting sulfonic acids to sulfonyl chlorides.[5]
Materials:
-
Aromatic sulfonic acid (or its sodium salt)
-
Phosphorus pentachloride (PCl₅)
Procedure:
-
In a round-bottom flask, thoroughly mix the finely divided aromatic sulfonic acid (or its sodium salt) with phosphorus pentachloride.
-
Heat the mixture in an oil bath. For sodium benzenesulfonate, a temperature of 170-180°C for an extended period (e.g., 15 hours) is reported. The reaction may need to be periodically shaken if it becomes a solid mass.
-
After the heating period, cool the reaction mixture.
-
Carefully quench the reaction by adding it to a mixture of ice and water.
-
The product, being denser than water, will sink to the bottom. Separate the product layer.
-
Wash the product with water and then purify by vacuum distillation.
Protocol 4: Alternative Synthesis from 5-Bromoisoquinoline
This two-step process avoids the direct chlorination of the sulfonic acid and has been shown to produce high yields of the desired product.[6]
Step 1: Synthesis of S-isoquinoline isothiourea salt
-
In a suitable solvent (e.g., ethanol), dissolve 5-bromoisoquinoline and thiourea.
-
Heat the mixture to reflux for 2-6 hours.
-
Cool the reaction mixture and collect the crude product by suction filtration.
-
Recrystallize the crude product to obtain pure S-isoquinoline isothiourea salt.
Step 2: Oxidative Chlorosulfonyl acylation
-
Dissolve the S-isoquinoline isothiourea salt from Step 1 in dilute hydrochloric acid.
-
Cool the solution in an ice-water bath.
-
Add an oxidant (e.g., hydrogen peroxide or potassium permanganate) to the cooled solution.
-
After the reaction is complete, collect the precipitated 5-isoquinoline sulfonyl chloride by suction filtration, wash with water, and dry.
Concluding Remarks
The choice of chlorinating agent for the synthesis of isoquinoline-5-sulfonyl chloride is a critical decision that balances yield, purity, safety, and operational simplicity.
-
Thionyl chloride remains a widely used and effective reagent, offering good yields and straightforward workup.
-
Bis(trichloromethyl) carbonate (BTC) with a phosphine oxide catalyst presents a highly efficient alternative, providing excellent yields and purity under milder conditions, making it an attractive option for high-value applications.
-
Phosphorus pentachloride and phosphorus oxychloride are potent but require more forcing conditions and careful handling of byproducts.
-
The alternative route from 5-bromoisoquinoline offers a high-yielding pathway that avoids the direct and sometimes harsh chlorination of the sulfonic acid, which can be advantageous for sensitive substrates.
Researchers should carefully consider the specific requirements of their synthesis, including scale, available equipment, and safety protocols, when selecting the most appropriate chlorinating agent.
References
- 1. ISOQUINOLINE-5-SULFONYL CHLORIDE | 84468-15-5 [amp.chemicalbook.com]
- 2. Isoquinoline-5-sulphonyl chloride hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Isoquinolinesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN111909088A - Utilizing BTC/Ph3Method for preparing isoquinoline hydrochloride intermediate and Rho kinase inhibitor by PO chloro system - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
A Comparative Guide to Sulfonylating Agents for Amine Reactions: Isoquinoline-5-sulfonyl Chloride vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides, a class of compounds with broad biological and therapeutic applications. This guide provides an objective comparison of isoquinoline-5-sulfonyl chloride against other commonly used sulfonylating agents—tosyl chloride, mesyl chloride, and dansyl chloride—for the sulfonylation of amines. The comparison is supported by experimental data on reactivity, typical yields, and applications, with detailed methodologies for key reactions.
Introduction to Sulfonylating Agents
Sulfonylating agents are reactive compounds containing a sulfonyl chloride (-SO₂Cl) functional group. They readily react with primary and secondary amines via nucleophilic substitution to form stable sulfonamide bonds (-SO₂NHR or -SO₂NR₂). This reaction is fundamental in organic synthesis and medicinal chemistry for the creation of a diverse array of molecules with applications ranging from antibacterial drugs to kinase inhibitors.[1][2] The choice of sulfonylating agent can significantly influence the reaction's efficiency, selectivity, and the properties of the resulting sulfonamide.
This guide focuses on a comparative analysis of four key sulfonylating agents:
-
Isoquinoline-5-sulfonyl chloride: A heterocyclic sulfonyl chloride whose derivatives are of significant interest in drug discovery, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[3]
-
Tosyl chloride (p-toluenesulfonyl chloride): A widely used, commercially available aromatic sulfonyl chloride, often employed for the protection of amines and in the synthesis of various biologically active compounds.[4][5]
-
Mesyl chloride (methanesulfonyl chloride): A simple and highly reactive aliphatic sulfonyl chloride, commonly used for the formation of mesylates and sulfonamides.
-
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): A fluorescent sulfonylating agent primarily used for the derivatization of amines and amino acids for sensitive detection and quantification in biochemical analysis.[6][7]
Comparison of Sulfonylating Agents
The performance of these sulfonylating agents in reactions with amines can be evaluated based on their reactivity, the yields of the resulting sulfonamides, and the specific applications of the products.
Reactivity and Reaction Conditions
The reactivity of sulfonyl chlorides is influenced by the electronic and steric nature of the group attached to the sulfonyl moiety. Generally, sulfonyl chlorides with electron-withdrawing groups are more reactive.
-
Isoquinoline-5-sulfonyl chloride: The isoquinoline ring, being heteroaromatic, influences the reactivity of the sulfonyl chloride. The reaction with amines typically proceeds under standard conditions, often in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane (DCM) or acetonitrile.[8]
-
Tosyl chloride: As an aromatic sulfonyl chloride, its reactivity is moderate. Reactions with amines are commonly carried out in the presence of a base like pyridine, which can also serve as the solvent.[9] The formation of N-phenyl-p-toluenesulfonamide from aniline and tosyl chloride can be achieved in high yield.[9]
-
Mesyl chloride: Being an aliphatic sulfonyl chloride, mesyl chloride is generally more reactive than aromatic sulfonyl chlorides like tosyl chloride. Reactions with amines are often conducted at low temperatures (e.g., 0 °C) to control the reactivity and prevent side reactions.[10]
-
Dansyl chloride: The bulky naphthalene group can introduce steric hindrance, potentially affecting the reaction rate. However, it readily reacts with primary and secondary amines under alkaline conditions (pH 9-11) to form highly fluorescent sulfonamide adducts.[11]
Quantitative Comparison of Sulfonamide Synthesis
To provide a quantitative comparison, the following table summarizes the reported yields for the synthesis of N-benzyl and N-phenyl sulfonamides from a common amine (benzylamine or aniline) with each of the four sulfonylating agents. It is important to note that reaction conditions can significantly impact yields, and the data presented here are from various sources and may not represent fully optimized conditions for each reaction.
| Sulfonylating Agent | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Isoquinoline-5-sulfonyl chloride | - | - | Data not available in comparative context | - | |
| Tosyl chloride | Aniline | N-Phenyl-p-toluenesulfonamide | Pyridine, room temperature | 96 | [9] |
| Tosyl chloride | Benzylamine | N-Benzyl-p-toluenesulfonamide | Dichloromethane, Pyridine | 73 | [12] |
| Mesyl chloride | Aniline | N-Phenylmethanesulfonamide | Dichloromethane, Pyridine, 0 °C | 97 | [13] |
| Mesyl chloride | 2,4-Dimethyl-6-(p-tolylethynyl)aniline | N-(2,4-Dimethyl-6-(p-tolylethynyl)phenyl)methanesulfonamide | - | - | [14] |
| Dansyl chloride | o-n-pentoxyaniline | N-Dansyl-o-n-pentoxy aniline | Dichloromethane, 10% NaOH | 90 | [10] |
Applications of the Resulting Sulfonamides
The sulfonamides derived from these agents have a wide range of applications, largely determined by the nature of the sulfonyl group.
-
Isoquinoline-5-sulfonamides: These compounds are of significant interest in medicinal chemistry. They are known to be potent inhibitors of ROCK, a kinase involved in various cellular processes. Inhibition of the ROCK signaling pathway has therapeutic potential in conditions such as hypertension, glaucoma, and cancer metastasis.[3] Furthermore, derivatives of quinoline-5-sulfonamides have been investigated for their anticancer and antibacterial activities.[15][16]
-
Tosylamides: Tosylamides are widely used as intermediates in organic synthesis. The tosyl group can serve as a protecting group for amines.[4] They are also integral components of various pharmaceuticals, including antimicrobial agents, and are used in the synthesis of dyes and plastics.[5]
-
Mesylamides: Similar to tosylamides, mesylamides are common intermediates in organic synthesis. The mesyl group is also used as a protecting group for amines.
-
Dansylamides: Due to their intense fluorescence, dansylamides are primarily used as fluorescent probes in biochemistry and analytical chemistry.[17] They are employed for the labeling and quantification of amino acids, peptides, and proteins, and for studying protein conformation and dynamics.[4][6]
Experimental Protocols
The following are representative experimental protocols for the sulfonylation of an amine with each of the discussed sulfonylating agents.
General Experimental Workflow for Sulfonylation of an Amine
Caption: General workflow for the sulfonylation of an amine.
Protocol 1: Synthesis of 8-methoxyquinoline-5-sulfonamides from 8-methoxyquinoline-5-sulfonyl chloride [8]
-
The O-methylation of 8-hydroxyquinoline is carried out in anhydrous DMF with a stoichiometric amount of sodium hydride to produce 8-methoxyquinoline.
-
A sulfonation reaction of the prepared 8-methoxyquinoline yields 8-methoxyquinoline-5-sulfonyl chloride.
-
The sulfonylation reaction is performed in anhydrous acetonitrile with a two-fold molar excess of the desired amine and triethylamine as a hydrogen chloride acceptor.
-
The corresponding 8-methoxyquinoline-5-sulfonamides are obtained in high yields.
Protocol 2: Synthesis of N-Phenyl-p-toluenesulfonamide [9]
-
To a solution of aniline in pyridine, add p-toluenesulfonyl chloride.
-
Stir the reaction mixture at room temperature.
-
Upon completion, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain N-phenyl-p-toluenesulfonamide (Yield: 96%).
Protocol 3: Synthesis of N-Phenylmethanesulfonamide [13]
-
Dissolve aniline in a suitable solvent.
-
Add methanesulfonyl chloride to the solution.
-
The reaction produces N-phenylmethanesulfonamide with a reported yield of 97% and a purity of 99.1%.
Protocol 4: Synthesis of N-Dansyl-o-n-pentoxy aniline [10]
-
React o-n-pentoxyaniline with dansyl chloride in a two-phase system of dichloromethane and 10% aqueous sodium hydroxide.
-
After the reaction is complete, wash the reaction mixture with 3% hydrochloric acid and then with water.
-
Crystallize the product, N-dansyl-o-n-pentoxy aniline, from isopropyl alcohol/water to obtain green crystals (Yield: 90%).
Signaling Pathway: ROCK Inhibition by Isoquinoline-5-Sulfonamides
Derivatives of isoquinoline-5-sulfonamide are well-known inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating cell shape, motility, and contraction.
Caption: The ROCK signaling pathway and its inhibition by isoquinoline-5-sulfonamides.
Conclusion
The choice of a sulfonylating agent for amine reactions depends heavily on the specific requirements of the synthesis and the desired properties of the final sulfonamide product.
-
Isoquinoline-5-sulfonyl chloride is a valuable reagent for the synthesis of compounds targeting the ROCK signaling pathway, with significant potential in drug discovery for various diseases.
-
Tosyl chloride and Mesyl chloride are workhorse reagents in organic synthesis, offering reliable methods for the preparation of sulfonamides that can serve as protecting groups or as intermediates for further functionalization. Mesyl chloride is generally more reactive.
-
Dansyl chloride is the reagent of choice when fluorescence properties are desired, making it an indispensable tool in biochemical and analytical applications for the sensitive detection of amines and their derivatives.
Researchers should consider the reactivity, cost, availability, and the desired biological or physical properties of the final sulfonamide when selecting the most appropriate sulfonylating agent for their specific application.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sinthesis and antibacterial activities of isoquinoline-sulfonamide derivatives [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Dansyl amide - Wikipedia [en.wikipedia.org]
- 7. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Isoquinoline-Sulfonamide derivatives: Significance and symbolism [wisdomlib.org]
- 17. Dansylamide | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal of Isoquinoline-5-sulfonyl chloride hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of Isoquinoline-5-sulfonyl chloride hydrochloride (CAS No. 105627-79-0). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
This compound is a corrosive and water-reactive compound that demands careful management.[1][2] Adherence to these guidelines is essential to mitigate risks of chemical burns, exothermic reactions, and the release of hazardous byproducts such as hydrochloric acid and sulfonic acids.[1]
Core Safety & Handling Protocols
Before initiating any disposal procedures, ensure the following personal protective equipment (PPE) is worn and that all operations are conducted within a certified chemical fume hood:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat.
Disposal Procedures: A Two-Tiered Approach
The appropriate disposal method for this compound is contingent on the quantity of waste. A critical distinction must be made between residual traces and bulk quantities.
1. Disposal of Residual Quantities
This procedure is suitable for trace amounts of the compound, such as residues in laboratory glassware. The primary method is neutralization through a carefully controlled hydrolysis reaction with a basic solution.
Experimental Protocol for Neutralization:
-
Prepare a Neutralizing Solution: In a suitably sized beaker, prepare a cold, stirred 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base like sodium carbonate. The use of a cold solution helps to manage the exothermic nature of the reaction.
-
Controlled Addition: Slowly and carefully add the residual this compound to the stirred basic solution. This can be achieved by rinsing the contaminated glassware with the basic solution and adding the rinsate to the beaker.
-
Reaction and Monitoring: Allow the mixture to stir for a minimum of 30-60 minutes to ensure complete neutralization.[1]
-
pH Verification: After the reaction period, check the pH of the aqueous solution using a pH meter or pH strips. The target pH should be between 7 and 9.[1] If the solution remains acidic, add more of the basic solution until the target pH is achieved.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a clearly labeled "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) department.[1]
2. Disposal of Bulk Quantities
Bulk quantities of this compound must not be neutralized in the laboratory. The potential for a large, uncontrolled exothermic reaction is a significant safety hazard.
Procedure for Bulk Disposal:
-
Container Integrity: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").
-
Segregation and Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly bases and oxidizing agents.
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.
Quantitative Data for Disposal Solutions
| Parameter | Value | Notes |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) | A weak base that is readily available and effective for neutralizing acidic byproducts. |
| Concentration | 5-10% Aqueous Solution | Provides sufficient buffering capacity without being overly corrosive itself. |
| Reaction Time | 30-60 minutes | Ensures complete hydrolysis and neutralization of the sulfonyl chloride.[1] |
| Final pH Target | 7 - 9 | Confirms that the solution is no longer acidic and is safe for inclusion in aqueous waste streams.[1] |
Emergency Procedures: Small Spills
In the event of a small spill within a chemical fume hood:
-
Evacuate: Clear all non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the fume hood is operating correctly to contain any vapors.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.[1]
Diagrams
Logical Workflow for Disposal Decision
Caption: Decision tree for the proper disposal route based on the quantity of waste.
Signaling Pathway of Neutralization
Caption: Chemical transformation during the neutralization of Isoquinoline-5-sulfonyl chloride.
References
Personal protective equipment for handling Isoquinoline-5-sulfonyl chloride hydrochloride
This guide provides immediate, essential safety and logistical information for handling Isoquinoline-5-sulfonyl chloride hydrochloride, tailored for researchers, scientists, and drug development professionals. The following protocols for personal protective equipment, operational procedures, and disposal are based on the known hazards of sulfonyl chlorides and related isoquinoline derivatives. Given the hazardous nature of this compound, which causes severe skin burns and eye damage, adherence to these guidelines is critical for ensuring laboratory safety.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face | Tight-fitting chemical safety goggles in combination with a full-face shield.[2] | Protects against severe eye irritation, burns, and permanent damage from splashes or vapors.[2] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber of sufficient thickness). Inspect gloves for defects before use and change them frequently.[2] | Prevents skin contact, which can cause severe burns and corrosion.[1][2] |
| Body | A chemical-resistant lab coat or apron. For larger quantities or increased risk of splashing, a full-body suit should be considered.[2] | Protects underlying clothing and skin from contamination.[2] |
| Respiratory | A NIOSH/MSHA-approved respirator with a cartridge appropriate for organic vapors, especially when working outside of a fume hood.[2] | Inhalation can cause severe respiratory irritation.[2] |
Experimental Protocol: Safe Handling and Operational Workflow
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation and Handling:
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Collect all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Carefully weigh the compound within the fume hood to minimize exposure to dust.
-
Performing the Reaction: Conduct all experimental procedures within the fume hood.
-
Quenching: If applicable, quench the reaction and any residual reagent in glassware using an appropriate and safe procedure.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open and seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Chemical: Treat all unused or waste this compound as hazardous waste.
-
Contaminated Materials: All materials that have come into contact with the compound, such as gloves, absorbent paper, and pipette tips, must be disposed of as hazardous waste.[2]
-
Containers: Do not reuse empty containers. Triple-rinse with a suitable solvent and manage the rinsate as hazardous waste. Handle the empty, uncleaned containers as you would the product itself.[2]
Disposal Method:
-
A common disposal method for sulfonyl chlorides is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations.
Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
